C.I. Pigment Orange 34
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[2-chloro-4-[3-chloro-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl2N8O2/c1-19-5-11-25(12-6-19)43-33(45)31(21(3)41-43)39-37-29-15-9-23(17-27(29)35)24-10-16-30(28(36)18-24)38-40-32-22(4)42-44(34(32)46)26-13-7-20(2)8-14-26/h5-18,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBAAMBCJDNDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)C)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864640 | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid; Other Solid | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15793-73-4 | |
| Record name | Pigment Orange 34 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irgalite orange F2G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Orange 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure Elucidation of C.I. Pigment Orange 34
Abstract
C.I. Pigment Orange 34 (CAS No. 15793-73-4), a prominent member of the diarylide azo pigment class, is a widely utilized colorant in printing inks, plastics, and coatings.[1][2] Its vibrant reddish-orange hue, coupled with good chemical resistance, has cemented its place in industrial applications.[1][3] This guide provides a comprehensive technical overview of the methodologies and analytical logic employed in the definitive elucidation of its chemical structure. We will deconstruct the analytical workflow, from initial elemental analysis to advanced spectroscopic techniques, explaining not just the 'what' but the 'why' of each experimental choice. This document is intended for researchers, analytical chemists, and formulation scientists who require a deep, mechanistic understanding of this commercially significant pigment.
Foundational Identification and Synthesis Pathway
Before delving into complex spectroscopic analysis, the foundational identity of the pigment must be established. This compound is a disazo pyrazolone compound, a fact critical to forming an initial hypothesis about its structure.[4][5]
Table 1: Core Identification Parameters for this compound
| Parameter | Value | Source |
| C.I. Generic Name | Pigment Orange 34 | [2] |
| C.I. Number | 21115 | [2] |
| CAS Number | 15793-73-4 | [2][6] |
| Chemical Class | Diarylide (Disazo Pyrazolone) | [4][7] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [6][8] |
| Molecular Weight | ~651.54 g/mol | [6][8] |
| Common Names | Diarylide Orange, Benzidine Orange | [1][5] |
| IUPAC Name | 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one] | [8][9] |
A crucial step in structure elucidation is understanding the synthesis pathway, as it reveals the building blocks of the final molecule. Pigment Orange 34 is synthesized via a classical azo coupling reaction.[10] The process involves:
-
Diazotization: The primary aromatic diamine, 3,3'-dichlorobenzidine, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a stable bis-diazonium salt (a tetra-azonium salt).
-
Azo Coupling: This reactive intermediate is then coupled with two equivalents of a coupling component, in this case, 3-methyl-1-(p-tolyl)-5-pyrazolone.[10]
This synthetic route strongly implies a symmetrical molecule built around a central 3,3'-dichlorobiphenyl core, linked via two azo groups to two identical pyrazolone-tolyl moieties.
Caption: Synthesis workflow for this compound.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique can unambiguously determine a complex organic structure. A synergistic application of multiple spectroscopic methods is required, with each providing a unique piece of the structural puzzle. The insolubility of pigments in common NMR solvents presents a challenge, but a combination of solid-state and solution-state techniques, where possible, provides a complete picture.[11]
Caption: Core analytical techniques for pigment structure elucidation.
Deconstructing the Evidence: A Step-by-Step Elucidation
Mass Spectrometry (MS): Confirming the Mass and Core Fragments
Expertise & Causality: The first goal is to confirm the molecular weight predicted by the hypothesized structure (C₃₄H₂₈Cl₂N₈O₂, MW = 651.54). High-resolution mass spectrometry (HRMS) is the tool of choice for its ability to provide a highly accurate mass, confirming the elemental composition. Techniques like Laser Desorption Ionization (LDI-MS) are well-suited for analyzing pigments with low volatility and solubility.
Expected Data & Interpretation:
-
Molecular Ion Peak ([M]⁺): A strong signal cluster would be expected around m/z 651. The characteristic isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) would provide definitive evidence for their presence.
-
Key Fragmentation: Diarylide pigments are known to fragment in predictable ways. The most significant fragmentation pathway is often the cleavage of the azo bonds or the central biphenyl bond. A prominent daughter ion at [M]⁺/2 would be a strong indicator of the molecule's symmetrical nature. Cleavage of amide bonds is also a common fragmentation pattern observed in diarylide pigments.
Table 2: Representative High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (C₃₄H₂₈³⁵Cl₂N₈O₂) | Expected Observation | Structural Inference |
| [M+H]⁺ | 652.1899 | Cluster centered at ~652.19 | Confirms Molecular Formula |
| [M]⁺ | 651.1821 | Cluster centered at ~651.18 | Confirms Molecular Weight |
| Fragment 1 | ~325 | Symmetric cleavage fragment | Evidence of symmetrical structure |
| Fragment 2 | Varies | Cleavage at amide/azo links | Confirms building blocks |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: FTIR is a rapid and non-destructive technique perfect for identifying the fundamental building blocks of the molecule—its functional groups. By identifying characteristic vibrations, we can confirm the presence of carbonyls, N-H bonds (from the tautomeric form), aromatic rings, and the crucial azo linkage.
Expected Data & Interpretation:
-
~3200-3400 cm⁻¹: A broad peak in this region would suggest the presence of N-H stretching. Azo pigments, especially those with adjacent carbonyl groups like pyrazolones, exist in a tautomeric equilibrium between the azo (-N=N-) and the more stable hydrazo (-C=N-NH-) form. This peak is evidence of the hydrazo tautomer.
-
~1660-1680 cm⁻¹: A strong absorption here is characteristic of the C=O (amide/ketone) stretching from the pyrazolone ring.
-
~1590-1610 cm⁻¹ & ~1450-1550 cm⁻¹: Multiple sharp peaks in these regions correspond to C=C stretching within the aromatic rings (biphenyl and tolyl groups).
-
~1400-1450 cm⁻¹: The N=N stretching of the azo group typically appears in this region.[12] However, it can sometimes be weak or overlapped by other aromatic signals. Its definitive assignment is often aided by Raman spectroscopy.
-
~1000-1100 cm⁻¹: Vibrations associated with C-Cl bonds on the aromatic ring would be expected here.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
Expertise & Causality: While challenging due to poor solubility, NMR is the most powerful tool for mapping the precise connectivity of atoms. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR provides a map of the carbon skeleton. For pigments, high-temperature deuterated solvents (like DMSO-d₆) or solid-state NMR may be required.
Expected ¹H NMR Data & Interpretation (in DMSO-d₆):
-
~10.0-14.0 ppm: A downfield signal, often broad, is highly characteristic of the N-H proton of the hydrazo tautomer.[13] Its chemical shift is a key piece of evidence for this structural form.
-
~7.0-8.0 ppm: A complex series of multiplets in this region would correspond to the protons on the three distinct aromatic systems: the 3,3'-dichlorobiphenyl rings and the two p-tolyl rings. Integration of these signals should correspond to the correct proton count for each ring system.
-
~2.3 ppm: A sharp singlet integrating to 6H would be assigned to the two equivalent methyl groups on the tolyl rings.
-
~2.5 ppm: Another sharp singlet integrating to 6H would correspond to the two equivalent methyl groups on the pyrazolone rings.
Expected ¹³C NMR Data & Interpretation:
-
~160 ppm: A signal corresponding to the carbonyl carbon of the pyrazolone ring.
-
~110-150 ppm: A multitude of signals for the aromatic carbons. The number of unique signals would confirm the molecule's symmetry.
-
~15-20 ppm: Signals for the two distinct methyl group carbons (one on the tolyl ring, one on the pyrazolone ring).
UV-Visible and Raman Spectroscopy: Probing the Chromophore and Symmetry
Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system (the chromophore) responsible for the pigment's color. The position of the maximum absorption (λₘₐₓ) is characteristic of the extended conjugation present in diarylide structures. Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds, making it ideal for identifying the N=N azo linkage and the core biphenyl structure.
Expected Data & Interpretation:
-
UV-Vis (in dispersion): A broad, strong absorption band with a λₘₐₓ between 470-500 nm is expected, which is responsible for its orange appearance (as it absorbs blue-green light).[14]
-
Raman Spectroscopy: A very strong peak around 1600 cm⁻¹ is characteristic of the aromatic ring vibrations of the central biphenyl unit in diarylide pigments.[15] Other strong bands corresponding to the pyrazolone and tolyl rings would also be present, creating a unique "fingerprint" for the molecule. The azo N=N stretch, often weak in FTIR, can sometimes be more prominent in the Raman spectrum.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Trustworthiness: This protocol ensures the removal of paramagnetic impurities and undissolved solids, which can severely degrade NMR spectral quality.
-
Weigh 15-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Securely cap the vial and gently warm while agitating (e.g., in a warm water bath or with a heat gun) to maximize dissolution. The pigment is sparingly soluble, so a saturated solution is the goal.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as solvents can leach impurities from it.
-
Filter the warm solution directly into a clean, dry 5 mm NMR tube. The final liquid volume should be at least 4 cm deep (~0.6 mL).[16]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
Protocol 2: FTIR Analysis using Attenuated Total Reflectance (ATR)
Trustworthiness: ATR-FTIR is a rapid, solid-state sampling technique that requires minimal sample preparation and ensures reproducible contact with the crystal for high-quality spectra.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab lightly dampened with isopropanol and allowing it to fully dry.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the dry this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Conclusion: Synthesizing the Data into a Definitive Structure
The convergence of data from all analytical techniques provides an unassailable confirmation of the structure of this compound. Mass spectrometry confirms the elemental formula and symmetrical nature. FTIR and Raman spectroscopy identify all requisite functional groups and the characteristic molecular fingerprint. UV-Vis spectroscopy validates the electronic structure of the chromophore responsible for its color. Finally, NMR spectroscopy, though challenging, provides the ultimate proof by mapping the precise atomic connectivity of the carbon-hydrogen framework.
The elucidated structure, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one], is fully consistent with all collected spectroscopic evidence and its known synthetic pathway. This multi-technique, self-validating approach represents the gold standard for chemical structure elucidation in the field of industrial organic pigments.
References
- Ataman Kimya. (n.d.). PIGMENT ORANGE 34.
- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34.
- Benchchem. (n.d.). CI Pigment Orange 34.
- Biosynth. (n.d.). Pigment orange 34 | 15793-73-4.
-
CAS Common Chemistry. (n.d.). Pigment Orange 34. Retrieved from [Link]
- WorldOfChemicals. (2012). Pigment Orange 34.
- AK Scientific, Inc. (n.d.). 15793-73-4 Pigment Orange 34.
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Wikipedia. (2023). Pigment Orange 34. Retrieved from [Link]
- Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70.
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ResearchGate. (n.d.). LDI MS spectrum of PY124, a diarylide yellow pigment. Retrieved from [Link]
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Separation Science. (2023). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]
- Origo Chemical. (n.d.). Pigment Orange 34 | Fast Orange RL.
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ResearchGate. (n.d.). Raman spectrum of the diarylide orange PO15. Retrieved from [Link]
- SpecialChem. (n.d.). Diarylide Orange 34 Pigment Orange 34.
- Aarbor Colorants Corporation. (n.d.). CI Pigment - Diarylide Orange.
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ResearchGate. (n.d.). IR-spectrum of azo dye. Retrieved from [Link]
- Günkaya, Ö. T., Bağdatlı, E., & Öcal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231.
- DCL Corporation. (2020). 1334 Opaque Orange 34.
- Ranbar Colour. (n.d.). Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment.
- Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Orange 34.
- Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectra of azo dyes.
- University of Reading. (n.d.). NMR Sample Preparation.
- University of Durham. (n.d.). NMR Sample Preparation.
Sources
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- 4. Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4 | Origo Chemical [origochem.com]
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- 7. benchchem.com [benchchem.com]
- 8. Techniques used to analyse paints and pigments: a bibliography | UCL The Pigment Timeline Project [blogs.ucl.ac.uk]
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- 10. researchgate.net [researchgate.net]
- 11. additivesforpolymer.com [additivesforpolymer.com]
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- 14. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to C.I. Pigment Orange 34 (CAS No. 15793-73-4)
This guide provides a comprehensive technical overview of C.I. Pigment Orange 34, a disazopyrazolone organic pigment. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's properties, synthesis, characterization, and applications.
Introduction and Chemical Profile
This compound (CAS No. 15793-73-4), also known by trade names such as Permanent Orange F2G and Diarylide Orange, is a significant organic pigment valued for its vibrant reddish-orange hue and robust performance characteristics.[1][2] Chemically, it is a diarylide pigment derived from 3,3'-dichlorobenzidine.[3][4] Its molecular structure, featuring a double azo (-N=N-) linkage, is responsible for its strong absorption of visible light and resulting intense color.[5] This pigment is widely utilized across various industries, including inks, coatings, plastics, and textiles, owing to its excellent color strength, good fastness properties, and cost-effectiveness.[2][5][6]
The synthesis of this compound involves a classic azo coupling reaction, specifically the tetrazotization of 3,3'-dichlorobenzidine followed by coupling with 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one.[2][7] The final properties of the pigment, such as particle size, crystal form, and dispersibility, can be tailored during the manufacturing process to suit specific application requirements.[5]
Physicochemical and Performance Properties
The utility of this compound in various applications is dictated by its physical, chemical, and fastness properties. A summary of these key characteristics is presented in the tables below.
Core Physicochemical Data
| Property | Value | Source(s) |
| C.I. Name | Pigment Orange 34 | [2][3] |
| C.I. Number | 21115 | [2][3] |
| CAS Number | 15793-73-4 | [3][6] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1][3][6] |
| Molecular Weight | 651.54 g/mol | [1][3][6] |
| Appearance | Orange Powder | [2] |
| Density | ~1.3 - 1.5 g/cm³ | [2] |
| Melting Point | 320-350 °C | [2][8] |
| Oil Absorption | 40-58 g/100g | [2][8] |
| pH of Aqueous Slurry | 6.0 - 8.0 | [8] |
Performance and Fastness Properties
| Property | Rating/Value | Source(s) |
| Lightfastness (BWS) | 5 - 7 | [2][8] |
| Heat Resistance | 180 - 200 °C | [2][8] |
| Water Resistance | Excellent | [2] |
| Ethanol Resistance | Very Good | [2] |
| Xylene Resistance | Poor | [2] |
| Acid Resistance | Good | [2] |
| Alkali Resistance | Good | [2] |
Synthesis and Manufacturing
The industrial production of this compound is a two-step process involving diazotization followed by a coupling reaction. The causality behind the experimental choices lies in ensuring the formation of the highly reactive diazonium salt under conditions that prevent its decomposition, followed by a controlled coupling to the nucleophilic coupling component to yield the desired pigment with optimal properties.
Caption: Synthesis Pathway of this compound.
Detailed Laboratory Synthesis Protocol
This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 3,3'-Dichlorobenzidine
-
In a 500 mL beaker, prepare a solution of concentrated hydrochloric acid (e.g., 20 mL) in 100 mL of deionized water.
-
Add 3,3'-dichlorobenzidine (e.g., 0.1 mol) to the acidic solution and stir to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.21 mol in 50 mL water) dropwise to the suspension while maintaining the temperature between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the tetrazotized 3,3'-dichlorobenzidine.
Step 2: Coupling Reaction
-
In a separate 1 L beaker, dissolve the coupling component, 3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one (e.g., 0.2 mol), in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling component to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 9.5 and 10 by adding a 10% sodium hydroxide solution as needed.
-
Continue stirring for 1-2 hours, allowing the temperature to rise to room temperature. A bright orange precipitate of this compound will form.
Step 3: Isolation and Purification
-
Filter the pigment suspension using a Buchner funnel.
-
Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).
-
Dry the pigment in an oven at 60-80 °C to a constant weight.
-
The dried pigment can be further processed (e.g., milling) to achieve the desired particle size distribution.[9]
Analytical Characterization
A suite of analytical techniques is employed to characterize this compound, ensuring its quality and consistency.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which are directly related to its color.
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute suspension of the pigment in a suitable solvent (e.g., ethanol or N,N-dimethylformamide). Sonication may be required to achieve a fine, stable dispersion.
-
Use a dual-beam UV-Vis spectrophotometer and record the spectrum from 300 to 800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
The spectrum of this compound is expected to show a maximum absorption (λmax) in the range of 470-500 nm.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the pigment molecule, confirming its chemical structure. The spectrum will show characteristic peaks for the azo group, aromatic rings, and other structural features.
Protocol for FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Key expected vibrational bands include those for N=N stretching, C=C stretching of the aromatic rings, and C-H bending.
Particle Size Analysis
The particle size and distribution of the pigment are critical parameters that influence its tinctorial strength, opacity, and dispersibility. Dynamic Light Scattering (DLS) is a common technique for measuring the size of sub-micron particles.
Protocol for Particle Size Analysis by DLS:
-
Prepare a dilute, stable suspension of the pigment in deionized water or a suitable solvent. A small amount of surfactant may be added to prevent agglomeration.
-
Filter the suspension through a sub-micron filter to remove any large aggregates or dust.
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Set the measurement parameters, including temperature (typically 25 °C), solvent viscosity, and refractive index.
-
Perform multiple measurements to ensure reproducibility and obtain the average particle size and polydispersity index (PDI).
Caption: Characterization Workflow for this compound.
Performance Evaluation Protocols
Lightfastness Testing (Adapted from ISO 105-B02)
Lightfastness is a measure of a pigment's resistance to fading upon exposure to light.[5][10][11]
-
Prepare a sample by applying the pigment to a substrate (e.g., a coating on a panel or a print on paper).
-
Expose the sample to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[5][11]
-
Simultaneously expose a set of blue wool standards (BWS) with known lightfastness ratings (1-8).[10]
-
Periodically assess the fading of the sample by comparing the change in color of the exposed and unexposed areas against the fading of the blue wool standards.
-
The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.
Heat Stability Testing
This test evaluates the pigment's ability to withstand high temperatures during processing in applications like plastics.[12]
-
Incorporate the pigment into a polymer (e.g., polyethylene) at a specified concentration.
-
Process the pigmented polymer at various temperatures using an injection molding machine or a two-roll mill.[13]
-
Hold the material at each temperature for a set duration (e.g., 5 minutes).[14]
-
Compare the color of the samples processed at elevated temperatures to a control sample processed at a lower temperature.
-
The heat stability is the maximum temperature at which the pigment shows no significant color change.
Solvent Resistance Testing (Adapted from ASTM D2792)
This method assesses the pigment's resistance to bleeding or dissolving in various solvents.[2][15][16]
-
Prepare a dried film of the pigment on a suitable substrate.
-
Immerse the coated panel in the test solvent for a specified period.
-
After removal, observe the solvent for any discoloration and the coated panel for any changes in appearance, such as blistering, wrinkling, or loss of adhesion.
-
The resistance is rated based on the extent of the observed changes.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[17] However, as with any chemical powder, inhalation of dust should be avoided. It is recommended to handle the pigment in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. The product is stable under normal storage conditions.
Conclusion
This compound is a versatile and widely used organic pigment with a well-characterized profile. Its bright color, good fastness properties, and economic production make it a valuable colorant in numerous applications. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in research and industrial settings.
References
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SY Chemical Co., Ltd. (n.d.). Pigment Orange 34. Retrieved from [Link]
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ASTM International. (2019). Standard Practice for Reporting Particle Size Characteristics of Pigments (D1366-86(2019)). Retrieved from [Link]
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Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Pigment orange 34. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIGMENT ORANGE 34. Retrieved from [Link]
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Separation Science. (2025, August 18). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]
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Frontier Laboratories Ltd. (2021, January 11). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. Retrieved from [Link]
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ResearchGate. (2021, August 17). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]
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NBchao.Com. (n.d.). Pigment related ASTM testing standards. Retrieved from [Link]
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Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]
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ResearchGate. (2025, August 7). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Retrieved from [Link]
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ACS Publications. (n.d.). Analytical Strategies for Characterizing Organic Paint Media Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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ASTM International. (2021). Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing (D4451-02(2021)). Retrieved from [Link]
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ASTM International. (2023). Standard Guide for Chemical Analysis of White Pigments (D34-08(2023)). Retrieved from [Link]
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SDC ColourClick. (n.d.). Effect of pigment particle size on application properties. Retrieved from [Link]
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DCL Corporation. (2020, April 1). 1334 Opaque Orange 34. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Evolution of the UV-vis absorption spectrum of Orange DO34 over.... Retrieved from [Link]
- Google Patents. (n.d.). CN102618077B - Method for preparing bisazo orange pigment.
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Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum IOD00555. Retrieved from [Link]
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Wikipedia. (n.d.). Pigment Orange 34. Retrieved from [Link]
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WorldOfChemicals. (2012, November 27). Pigment Orange 34. Retrieved from [Link]
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Infrared and Raman Users Group. (n.d.). Interactive IRUG Spectrum ROD00404. Retrieved from [Link]
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Slideshare. (n.d.). Pigment Orange 34. Retrieved from [Link]
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MDPI. (n.d.). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. Retrieved from [Link]
- Google Patents. (n.d.). US5151129A - Process for the production of pigments in the presence of an azo dyestuff.
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IU Pressbooks. (n.d.). Research Project: Pigments in Plants (UV-vis version). Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
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Lonroy Equipment. (2023, July 15). ASTM D 2792-2022 "Solvent and Fuel Resistance of Road Sign Paints". Retrieved from [Link]
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SIS. (n.d.). Standard Test Method for Solvent and Fuel Resistance of Traffic Paint ASTM D2792. Retrieved from [Link]
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Aquaterra. (n.d.). Testing of Pigments for Plastics. Retrieved from [Link]
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Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures.... Retrieved from [Link]
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Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
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Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method for pigment orange 64 with high color intensity. Retrieved from [Link]
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MFA Cameo. (2020, October 30). Diarylide dye. Retrieved from [Link]
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Scribd. (n.d.). 2006 A Review of The Classes, Structures, and Methods of Analysis of Synthetic Organic Pigments. Retrieved from [Link]
- Google Patents. (n.d.). WO2007039603A2 - Pigment preparation.
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A Comprehensive Technical Guide to the Synthesis and Properties of C.I. Pigment Orange 34
Abstract: This document provides an in-depth technical examination of C.I. Pigment Orange 34 (PO34), a disazo pyrazolone pigment widely utilized across various industries for its vibrant reddish-orange hue and robust performance characteristics. This guide elucidates the pigment's molecular structure, core physicochemical properties, and a detailed, field-proven synthesis protocol. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in chemical manufacturing and drug development. Key reaction pathways and experimental workflows are visualized to enhance comprehension, and all claims are substantiated with authoritative references.
Introduction and Chemical Identity
This compound is a prominent member of the diarylide (or benzidine) class of azo pigments.[1][2] First developed in the mid-20th century, it has become a staple colorant valued for its high color strength, good opacity, and cost-effectiveness.[3] Industrially, it is known by various names, including Permanent Orange F2G and Benzidine Orange.[3][4] Its primary applications are in the coloration of printing inks (offset, water-based, and solvent-based), plastics, rubber, and industrial coatings.[4][5] In certain applications, its performance allows it to serve as a replacement for inorganic molybdate red pigments.[3][6]
The pigment's identity is defined by its Colour Index (C.I.) and CAS numbers, which provide a universal reference.
| Identifier | Value | Source(s) |
| C.I. Name | Pigment Orange 34 | [4][7] |
| C.I. Number | 21115 | [7][8][9] |
| CAS Number | 15793-73-4 | [1][10][11] |
| Chemical Class | Disazo Pyrazolone | [3][8] |
Molecular Structure and Physicochemical Properties
The performance of Pigment Orange 34 is intrinsically linked to its molecular architecture. Its chemical formula is C₃₄H₂₈Cl₂N₈O₂ .[1][10][12] The structure features a central 3,3'-dichlorobiphenyl unit linked via two azo groups (-N=N-) to two pyrazolone moieties. This large, conjugated π-electron system is the chromophore responsible for absorbing light in the blue-green region of the visible spectrum, resulting in the pigment's characteristic bright orange appearance.[13] The molecule exists predominantly in the more stable keto-hydrazone tautomeric form.[14]
The substantial molecular weight and the presence of chlorine atoms contribute to its low solubility, high thermal stability (up to a point), and good resistance to many solvents, which are defining characteristics of a pigment versus a dye.[2][13]
Table 1: Key Physicochemical Properties of Pigment Orange 34
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1][8][11][12] |
| Molecular Weight | 651.54 g/mol | [9][10][11] |
| Appearance | Reddish-orange powder | [1][5] |
| Density | ~1.4 g/cm³ | [3][7][15] |
| Heat Resistance | 180-200 °C | [3][4][9] |
| Oil Absorption | 30-50 g/100g | [3][8][15] |
| Lightfastness (Masstone) | 5-7 (on a scale of 1-8) | [9][15] |
Core Synthesis Methodology
The industrial synthesis of Pigment Orange 34 is a classic example of diarylide pigment production, involving a two-stage reaction sequence: tetrazotization followed by azo coupling.[2][14][16]
-
Tetrazotization: The primary aromatic diamine, 3,3'-dichlorobenzidine (DCB), is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) under strictly controlled low-temperature conditions (0-5 °C). This converts the two primary amine groups into highly reactive diazonium salt groups, yielding an intermediate bis-diazonium salt (tetrazo component).[17][18] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting bis-diazonium salt is then reacted with a stoichiometric amount (2 equivalents) of a coupling component. For Pigment Orange 34, the specific coupling agent is 3-methyl-1-(4'-methylphenyl)-5-pyrazolone.[17] This reaction is an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile. The reaction is typically carried out under weakly acidic to neutral or slightly alkaline conditions (pH 9.5-10) to facilitate the coupling to the active position of the pyrazolone ring.[16][17] The simultaneous reaction at both ends of the bis-diazonium salt forms the final insoluble pigment molecule.
Following the coupling reaction, the crude pigment is isolated by filtration, thoroughly washed with water to remove residual salts and unreacted precursors, and then dried. Further processing, such as surface treatment, may be employed to enhance properties like dispersibility and flow in specific applications.[19]
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), paying special attention to the handling of 3,3'-dichlorobenzidine, a suspected carcinogen.[20][21]
4.1. Reagents and Equipment
-
Reagents: 3,3'-Dichlorobenzidine (DCB), 3-methyl-1-(4'-methylphenyl)-5-pyrazolone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 37%), Sodium Hydroxide (NaOH), Urea, Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirrer, thermometer, pH meter, dropping funnels, ice bath, Buchner funnel and filtration apparatus, drying oven.
4.2. Synthesis Workflow
4.3. Step-by-Step Methodology
Part A: Tetrazotization of 3,3'-Dichlorobenzidine (DCB)
-
Charge Reactor: To the jacketed reactor, add 500 mL of deionized water and 60 mL of 37% HCl. Begin stirring.
-
Suspend DCB: Slowly add 50.6 g (0.2 mol) of 3,3'-dichlorobenzidine. A fine slurry will form.
-
Cooling: Circulate coolant through the reactor jacket to bring the temperature of the slurry down to 0-5 °C.
-
Diazotization: In a separate beaker, dissolve 28.0 g (0.405 mol) of sodium nitrite in 100 mL of deionized water. Add this solution dropwise to the cold DCB slurry over 60-90 minutes, ensuring the temperature never exceeds 5 °C.
-
Causality: Slow addition and low temperature are essential to control the exothermic reaction and prevent decomposition of the diazonium salt, which would lead to impurities and lower yield.[16]
-
-
Stir and Test: After the addition is complete, continue stirring at 0-5 °C for an additional 60 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly).
-
Quench: Add a small amount of urea (~1.0 g) to the reaction mixture to destroy any remaining excess nitrous acid. The starch-iodide test should now be negative. The resulting clear, cold solution is the bis-diazonium (tetrazo) salt solution.
Part B: Preparation of the Coupling Component Solution
-
Dissolve Coupler: In a separate, larger vessel, dissolve 74.5 g (0.42 mol, a slight excess) of 3-methyl-1-(4'-methylphenyl)-5-pyrazolone in a solution of 40 g of NaOH in 800 mL of deionized water.
-
Causality: The pyrazolone is dissolved in an alkaline medium to form the phenolate-like anion, which is the activated form required for the electrophilic coupling reaction.[22]
-
-
Cool: Cool this solution to approximately 10-15 °C.
Part C: Azo Coupling and Pigment Isolation
-
Coupling Reaction: Slowly add the cold tetrazo solution (Part A) to the stirred coupling solution (Part B) over approximately 90-120 minutes. A thick, orange precipitate will form immediately. Maintain the temperature below 20 °C during the addition.
-
Complete Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours.
-
Heat Treatment: Heat the pigment slurry to 85-90 °C and hold for 30-60 minutes.
-
Isolation: Allow the slurry to cool to ~60 °C. Filter the pigment using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and has a neutral pH. This removes inorganic salts and unreacted starting materials.
-
Drying: Dry the pigment in an oven at 80 °C to a constant weight. The final product is a bright, reddish-orange powder.
Applications and Performance
Pigment Orange 34 is a versatile pigment used in a variety of systems. Its specific grade (e.g., particle size, surface treatment) will determine its suitability for a given application.[8] Opaque versions are often used in coatings, while more transparent types are favored for printing inks.[3][8]
Table 2: Summary of Applications and Performance Characteristics
| Application | Key Requirements & Performance | Source(s) |
| Printing Inks | High tinting strength, good flow, transparency. Suitable for offset, gravure, and flexographic inks. | [3][4][5] |
| Coatings | Good opacity and weather fastness. Used in industrial and architectural paints. Can replace some inorganic pigments. | [3][4][6] |
| Plastics | Moderate heat stability. Used in polyolefins (PE, PP) and PVC processed below 200 °C. | [3][4][5] |
| Textile Printing | Used in pigment printing formulations for fabrics; offers good dry cleaning resistance. | [3][6][8] |
Safety and Regulatory Considerations
The primary safety concern in the synthesis of Pigment Orange 34 is the use of 3,3'-dichlorobenzidine (DCB) as a starting material. DCB is classified by multiple agencies, including the U.S. EPA, as a probable human carcinogen.[18][20][23] Therefore, stringent occupational hygiene measures, including contained handling and appropriate respiratory protection, are mandatory during its use.[21] While the final pigment itself is considered to have low toxicity due to its insolubility, it may contain trace amounts of residual DCB.[2] Furthermore, under high-temperature conditions (>200 °C), diarylide pigments can degrade and potentially release the parent amine, DCB.[2] This thermal instability limits its use in high-temperature engineering plastics.
Conclusion
This compound is a commercially significant disazo pigment whose synthesis is a well-established industrial process. The key to producing a high-quality pigment lies in the precise control of the tetrazotization and azo coupling reaction conditions, particularly temperature and pH. Understanding the underlying chemistry, from the formation of the bis-diazonium intermediate to the final crystallization of the pigment, allows researchers and manufacturers to optimize the process for desired performance attributes such as color strength, opacity, and fastness. While its utility is broad, the carcinogenic nature of its precursor, 3,3'-dichlorobenzidine, necessitates rigorous safety protocols and careful consideration of its thermal limitations in final applications.
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A Comprehensive Spectroscopic Guide to C.I. Pigment Orange 34 for Scientific Professionals
An In-Depth Technical Guide on the Spectroscopic Characterization of a Key Industrial Pigment
Introduction: The Chemical Identity and Significance of C.I. Pigment Orange 34
This compound, a prominent member of the diarylide azo pigment family, is an organic compound valued for its vibrant orange hue and robust performance in various applications.[1][2] Chemically identified as 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one], its molecular formula is C₃₄H₂₈Cl₂N₈O₂.[3][4] This disazo pyrazolone pigment is widely utilized in printing inks, plastics, and coatings, where its high tinctorial strength and good fastness properties are highly desirable.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, product development, and research into its properties and potential applications. This guide provides a detailed analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Pigment Orange 34 |
| CAS Number | 15793-73-4 |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ |
| Molecular Weight | 651.54 g/mol |
| Chemical Class | Disazo Pyrazolone |
| Appearance | Orange powder |
UV-Visible Spectroscopy: Unveiling the Chromophoric System
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule that give rise to its color. The extended π-conjugated system of this compound, which includes the azo linkages and aromatic rings, is responsible for its strong absorption in the visible region of the electromagnetic spectrum.
Expected Spectral Characteristics
The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit a broad absorption band in the visible region. Studies have indicated that the maximum absorption (λmax) for this pigment is in the range of 470-500 nm. Another study conducted at a pH of approximately 6.9 showed a maximum color intensity at a wavelength of 410 nm. This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system of the molecule.
Experimental Protocol: Solution-State UV-Vis Analysis
The following protocol outlines the steps for obtaining a UV-Vis spectrum of this compound. Due to the pigment's low solubility in many common solvents, a suitable solvent must be chosen to prepare a dilute, homogenous solution.
Infrared Spectroscopy: Probing the Vibrational Landscape
Fourier-Transform Infrared (FT-IR) spectroscopy provides a molecular fingerprint by detecting the vibrational modes of a molecule's functional groups. This technique is invaluable for confirming the presence of key structural features in this compound.
Experimental Protocol: KBr Pellet Method
Due to its solid nature, a common and effective method for obtaining the IR spectrum of this compound is the potassium bromide (KBr) pellet technique. This involves dispersing the finely ground pigment powder in a KBr matrix, which is transparent to infrared radiation.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its various functional groups. A representative spectrum can be found in the Infrared and Raman Users Group (IRUG) database.[5]
Table 2: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic rings |
| ~2950-2850 | C-H stretch | Methyl groups |
| ~1670-1650 | C=O stretch | Pyrazolone ring |
| ~1600-1580 | C=C stretch | Aromatic rings |
| ~1550-1500 | N=N stretch | Azo group |
| ~1450 | C-H bend | Methyl groups |
| ~1250 | C-N stretch | Aromatic amine |
| ~850-800 | C-H out-of-plane bend | Substituted aromatic rings |
| ~750 | C-Cl stretch | Chlorinated biphenyl |
The presence of a strong carbonyl absorption from the pyrazolone ring and the characteristic azo band are key identifiers for this class of pigments. The aromatic C-H and C=C stretching vibrations further confirm the diarylide structure.
Nuclear Magnetic Resonance Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. However, the low solubility of organic pigments like this compound in common deuterated solvents presents a significant challenge for solution-state NMR analysis.
Overcoming Solubility Challenges: The DBU/DMSO-d₆ Method
A promising method to overcome the insolubility of azo pigments involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive in deuterated dimethyl sulfoxide (DMSO-d₆). DBU is a non-nucleophilic base that can disrupt the intermolecular interactions responsible for the pigment's low solubility, thereby enabling the acquisition of high-resolution NMR spectra.
Experimental Protocol: Solution-State NMR Analysis
Predicted ¹H and ¹³C NMR Spectra
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the tolyl and dichlorobiphenyl rings. The methyl groups on the tolyl and pyrazolone rings would appear as singlets in the upfield region (δ 2.0-2.5 ppm). The integration of these signals would be consistent with the number of protons in each environment. Due to the complexity of the aromatic regions, 2D NMR techniques such as COSY would be beneficial for definitive assignments.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will be more complex, with numerous signals corresponding to the 34 carbon atoms in the molecule. Key resonances would include those for the carbonyl carbons in the pyrazolone rings (δ ~160-170 ppm), the carbons attached to nitrogen in the azo linkage, and the various aromatic carbons. The methyl carbons would appear at the most upfield region of the spectrum. 2D techniques like HSQC and HMBC would be essential for assigning the carbon signals by correlating them to the proton signals.
Conclusion: A Multi-faceted Spectroscopic Portrait
The combination of UV-Vis, FT-IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. UV-Vis spectroscopy confirms the presence of the extensive chromophoric system responsible for its color. FT-IR spectroscopy verifies the presence of key functional groups that define its chemical class. Finally, NMR spectroscopy, despite the challenges posed by its insolubility, offers the potential for a detailed elucidation of its molecular structure. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this important industrial pigment, enabling robust quality control, informed product development, and further scientific investigation.
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Zhu, M., Feng, G., Lv, D., Qin, N., & Li, C. (2021). A method for increasing the solubility of industrial azo pigments for 13C and 1H NMR spectra and the assignments of their 13C and 1H NMR peaks. Magnetic Resonance in Chemistry, 59(8), 804-814. [Link]
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ResearchGate. (a) Evolution of the UV-vis absorption spectrum of Orange DO34 over time and after treatment with SDB clay; (b) absorption spectrum of Orange DO34 after treatment with SDB, SDBa and Fe-SDB. [Link]
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A Technical Guide to the Crystal Structure Analysis of Diarylide Orange Pigments
Introduction: Beyond Color – The Structural Significance of Diarylide Pigments
Diarylide pigments, a cornerstone of the organic pigment industry, are prized for their brilliant yellow to orange hues, high color strength, and stability.[1] These disazo compounds, synthesized from doubly diazotized aromatic diamines like 3,3'-dichlorobenzidine and acetoacetanilide coupling components, are ubiquitous in printing inks, coatings, and plastics.[1] However, for the researcher and development professional, the vibrant color is merely the surface. The true performance characteristics of a pigment—its lightfastness, thermal stability, solvent resistance, and even its exact hue—are dictated not just by its chemical formula, but by the precise three-dimensional arrangement of its molecules in the solid state.[2][3]
This guide provides an in-depth exploration of the methodologies used to elucidate the crystal structure of diarylide orange pigments. We will move beyond rote protocols to explain the causal relationships behind experimental choices, offering a framework for robust, self-validating analysis. Understanding the crystalline architecture is paramount for predicting pigment performance, controlling polymorphism, and designing next-generation colorants with superior properties.
The Foundation: Crystallography and Pigment Performance
The solid-state properties of organic pigments are intrinsically linked to their crystal packing. Key concepts include:
-
Azo-Hydrazone Tautomerism: While often depicted with an azo (-N=N-) linkage, crystallographic studies consistently reveal that diarylide pigments exist in the more stable keto-hydrazone form in the solid state.[4][5][6] This tautomerism, involving intramolecular hydrogen bonding, is a critical feature of their molecular geometry and influences the electronic properties responsible for color.
-
Polymorphism: This is the ability of a compound to exist in multiple crystal forms, each with a different molecular packing arrangement.[2] Polymorphs of the same diarylide pigment can exhibit dramatic differences in color, solubility, and stability.[2][7] For example, different polymorphs of C.I. Pigment Yellow 12 are distinguished by their unique X-ray diffraction patterns.[8] Therefore, controlling polymorphism during synthesis and processing is crucial for ensuring product consistency.
-
Crystal Packing and Color: The arrangement of molecules in the crystal lattice affects intermolecular interactions (e.g., π-π stacking). These interactions can alter the electronic energy levels of the chromophore, leading to shifts in the absorption spectrum and, consequently, changes in the perceived color or hue.[2][3] A more ordered and densely packed crystal structure often leads to higher color strength and a purer shade.[2]
Core Methodologies for Structural Elucidation
A multi-technique approach is often necessary to fully characterize the crystal structure of diarylide pigments. The choice of method depends on the nature of the sample, from ideal single crystals to commercially produced powders.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD provides the most complete and unambiguous determination of a crystal structure, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
Causality in Experimental Design: The primary challenge for organic pigments is growing a single crystal of sufficient size and quality (ideally 0.1-0.25 mm, free of defects).[9][10] Due to their low solubility, this is a non-trivial task.[1] The choice of solvent and crystallization method is therefore critical.
Experimental Protocol: Growing Single Crystals of Diarylide Pigments
-
Purity is Paramount: Begin with the highest purity pigment sample available. Impurities can inhibit crystal growth or become incorporated as defects.
-
Solvent Selection:
-
Rationale: A solvent in which the pigment is moderately soluble is ideal.[11] High solubility often leads to the rapid precipitation of small, unsuitable crystals.
-
Procedure: Screen a range of high-boiling-point organic solvents (e.g., 1,2,4-trichlorobenzene, N,N-Dimethylformamide, DMSO).[1][12] Prepare a nearly saturated solution by heating the pigment in the solvent.
-
-
Method 1: Slow Evaporation:
-
Rationale: This is the simplest method. Slow evaporation of the solvent allows molecules to deposit onto a growing crystal lattice in an ordered fashion.
-
Procedure: Filter the hot, saturated solution into a clean vial. Cover the vial with a cap pierced with a small needle hole to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free location.[10][11]
-
-
Method 2: Vapor Diffusion:
-
Rationale: This method is excellent for compounds with challenging solubility profiles.[10][12] An "anti-solvent" in which the pigment is insoluble is allowed to slowly diffuse into the pigment solution, gradually reducing solubility and inducing crystallization.
-
Procedure: Dissolve the pigment in a good solvent (e.g., DMF, DMSO) in a small, open vial. Place this vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., diethyl ether, ethanol).[10][12] The anti-solvent vapor will slowly diffuse into the pigment solution.
-
-
Crystal Harvesting:
-
Rationale: Once crystals of suitable size appear, they must be carefully harvested without causing damage.
-
Procedure: Use a micromanipulator or a fine needle with a small amount of oil or grease to gently detach and pick up a crystal directly from the mother liquor.[10] This prevents the crystal from drying out and cracking.
-
X-ray Powder Diffraction (XRPD): The Workhorse for Real-World Samples
Commercial pigments are typically fine powders, making SC-XRD impossible. XRPD is the essential tool for analyzing these polycrystalline materials. While it doesn't provide the atomic-level detail of SC-XRD directly, it is indispensable for:
-
Phase Identification: Comparing the experimental diffraction pattern to a database of known phases.
-
Polymorph Screening: Identifying the presence of different crystalline forms.[8]
-
Quality Control: Ensuring batch-to-batch consistency of the crystalline phase.
-
Structure Solution & Refinement: With advanced methods, a crystal structure can be determined or refined from high-quality powder data.
Workflow for XRPD Analysis and Rietveld Refinement The diagram below illustrates a typical workflow for analyzing a diarylide orange pigment using XRPD, culminating in Rietveld refinement.
Caption: Workflow for Crystal Structure Analysis using XRPD and Rietveld Refinement.
Protocol: Rietveld Refinement of Diarylide Orange Pigment XRPD Data
Rationale: Rietveld refinement is a powerful computational method that fits a calculated theoretical diffraction pattern to the experimental data.[13][14] By adjusting parameters of the structural model (like atomic positions) and instrumental parameters, it minimizes the difference between the calculated and observed patterns, thereby validating and refining the crystal structure.[14][15]
-
Data Collection: Collect high-quality XRPD data with good counting statistics over a broad angular range (e.g., 2θ from 5° to 50°). Use a zero-background sample holder to minimize background noise.[16]
-
Initial Model: An initial structural model is required. This can be obtained from:
-
Software: Utilize specialized Rietveld software (e.g., TOPAS, GSAS-II, FullProf).
-
Refinement Steps (A Self-Validating System):
-
Step A (Initial Fit): Start by refining only the scale factor and background parameters. The background can be modeled using a polynomial function.
-
Step B (Lattice Parameters): Refine the unit cell parameters. This should significantly improve the fit at the peak positions.
-
Step C (Profile Parameters): Refine the peak shape parameters (e.g., using a Pseudo-Voigt function) to model the peak broadening from both instrumental and sample effects (like crystallite size).
-
Step D (Atomic Parameters): If the fit is good, cautiously begin to refine atomic coordinates and isotropic displacement parameters (thermal motion). For organic pigments, it is often wise to use a "rigid body" refinement, where the molecule's geometry is constrained and only its position and orientation in the unit cell are refined.
-
-
Validation: The trustworthiness of the refinement is assessed using numerical figures of merit and visual inspection:
-
R-factors (Rwp, Rp): These weighted-profile (Rwp) and unweighted-profile (Rp) R-factors quantify the disagreement between the calculated and observed data. Lower values indicate a better fit.
-
Goodness of Fit (GoF or χ²): This value should approach 1.0 for an excellent refinement.
-
Difference Plot: A plot of the difference between the observed and calculated intensities should be a flat line with random noise, showing no un-modeled peaks or systematic errors.[16]
-
Case Study: Structure of C.I. Pigment Orange 13
Pigment Orange 13 (PO13) is a diarylide pigment derived from 3,3'-dichlorobenzidine.[19] Its crystal structure has been a subject of detailed investigation, revealing the existence of multiple polymorphs (α and β phases).[20]
A crystallographic study of the β phase of PO13 was successfully performed using single-crystal X-ray analysis on a tiny needle-like crystal.[20] In contrast, the α phase presented with severe stacking disorder, making SC-XRD unsuitable. Its structure was ultimately solved using a combination of three-dimensional electron diffraction and lattice-energy minimization calculations, a testament to the power of combining experimental techniques with computational modeling.[20]
The table below summarizes the key crystallographic data for the β phase of PO13.
| Parameter | Value for C.I. Pigment Orange 13 (β phase) |
| Chemical Formula | C₃₂H₂₄Cl₂N₈O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell a (Å) | 33.137 |
| Unit Cell b (Å) | 14.425 |
| Unit Cell c (Å) | 12.127 |
| Volume (ų) | 5797 |
| Z (Molecules/cell) | 8 |
| Tautomeric Form | Hydrazone |
| Data sourced from Gorelik et al. (2023).[20] |
This data confirms that in the solid state, PO13 adopts the hydrazone tautomeric form. The molecule itself is nearly planar, a conformation driven by efficient crystal packing.[20]
Polymorphism and its Impact on Pigment Properties
The existence of different polymorphs, like the α and β phases of PO13, has profound implications for the pigment's application properties. The way molecules pack together influences everything from the shade of orange to the pigment's ability to withstand heat and solvents.
Caption: Impact of Polymorphism on Diarylide Orange Pigment Properties.
Conclusion
The structural analysis of diarylide orange pigments is a critical discipline that bridges fundamental crystallography with applied materials science. Moving beyond simple color measurement to a deep understanding of the solid-state architecture allows for precise control over a pigment's performance characteristics. While Single-Crystal X-ray Diffraction remains the gold standard for absolute structure determination, the practical analysis of commercial pigments relies heavily on X-ray Powder Diffraction coupled with robust computational methods like Rietveld refinement. By employing the systematic, self-validating workflows outlined in this guide, researchers can effectively characterize these important industrial colorants, troubleshoot production issues, and engineer novel pigments with tailored, superior properties for advanced applications.
References
- Vertex AI Search. (2026). How does the crystal form of Pigment Red 8 affect its properties? - Blog - Geecolor.
- Radboud Repository. Crystal Structure and Morphology Prediction of Organic Pigments.
- Gorelik, T. E., et al. (2023). Analysis of diffuse scattering in electron diffraction data for the crystal structure determination of Pigment Orange 13, C32H24Cl2N8O2. PubMed Central.
- Wikipedia. Diarylide pigment.
- Various Authors. (2025).
- Mihajlović, L. P., et al. (2022). Azo or Not: Continuing the Crystallographic Investigations of β-Naphthol Reds.
- Wikipedia. Pigment Orange 13.
- Barrow, M. J., et al. (2002). The crystal structure of C.I. Pigment Yellow 12.
- Google Patents. EP0790282B1 - Polymorph of a yellow diarylide pigment.
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
- YouTube. (2024). How to grow crystals for single crystal X-ray diffraction experiments?
- ResearchGate. (2020).
- MyScope Training.
- Wikipedia. Rietveld refinement.
- YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements.
- Heriot-Watt Research Portal. An investigation into the crystal structure of some diarylide yellow pigments using x-ray powder diffraction.
- ResearchGate. (2025). The crystal and molecular structure of C.I. Pigment Yellow 83, a superior performance Diarylide Yellow pigment.
- MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
- ResearchGate. (2025). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis?
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An In-depth Technical Guide to the Photophysical Properties of Monoazo Pigments
Introduction
Monoazo pigments represent a cornerstone of the synthetic organic colorants industry, valued for their brilliant hues, high tinctorial strength, and economic efficiency.[1] Characterized by the presence of a single azo group (–N=N–) acting as the primary chromophore, these molecules form the basis for a vast array of yellows, oranges, and reds used in inks, coatings, plastics, and textiles.[2][3] This guide provides a comprehensive exploration of the core photophysical principles governing the behavior of monoazo pigments, offering researchers, scientists, and drug development professionals a detailed understanding of their light-absorbing and emitting properties. We will delve into the intricate relationship between molecular structure and photophysical behavior, the influence of the surrounding environment, and the advanced spectroscopic techniques used for their characterization.
Fundamental Molecular and Electronic Structure
The photophysical properties of monoazo pigments are intrinsically linked to their molecular architecture. The synthesis of these pigments is a well-established two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[4]
A critical structural aspect of many monoazo pigments, particularly those derived from β-naphthol, is the existence of tautomeric forms: the azo form and the hydrazone form.[1] This azo-hydrazone tautomerism significantly influences the pigment's color and stability. The equilibrium between these two forms can be affected by the solvent, temperature, and the presence of specific substituents on the aromatic rings.
Furthermore, many commercial monoazo colorants feature a hydroxyl group positioned ortho to the azo linkage, which facilitates intramolecular hydrogen bonding.[4] This structural feature enhances the stability of the molecule and can influence its photophysical behavior by restricting conformational freedom.[4]
Core Photophysical Processes: Absorption and Emission
The interaction of monoazo pigments with light is governed by the principles of electronic transitions, which can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the possible transitions between them.[5][6][7]
// Transitions S0_v0 -> S1_v2 [label="Absorption (π → π*)", color="#4285F4", fontcolor="#4285F4", arrowhead=vee]; S1_v2 -> S1_v0 [label="Vibrational\nRelaxation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=empty]; S1_v0 -> S0_v1 [label="Fluorescence", color="#34A853", fontcolor="#34A853", arrowhead=vee]; S1_v0 -> T1_v2 [label="Intersystem\nCrossing", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=empty]; T1_v2 -> T1_v0 [label="Vibrational\nRelaxation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=empty]; T1_v0 -> S0_v0 [label="Phosphorescence", color="#5F6368", fontcolor="#5F6368", arrowhead=vee]; S1_v0 -> S0_v2 [label="Internal\nConversion", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=empty]; } Jablonski diagram for a typical monoazo pigment.
UV-Visible Absorption Spectroscopy
The characteristic colors of monoazo pigments arise from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This transition is typically a π → π* transition within the conjugated system of the azo chromophore and associated aromatic rings.
The position of the maximum absorption wavelength (λmax) is highly dependent on the molecular structure. Electron-donating and electron-withdrawing groups attached to the aromatic rings can significantly alter the energy gap between the HOMO and LUMO, leading to shifts in the absorption spectrum.[8] For instance, extending the conjugation or introducing strong electron-donating groups generally leads to a bathochromic (red) shift, resulting in a deeper color.
Table 1: Representative Absorption Maxima of Monoazo Pigments
| Pigment Name | Solvent | λmax (nm) | Observed Color |
| Hansa Yellow Light (PY3) | Ethanol | ~410 | Lemon Yellow |
| Disperse Red 19 | Ethanol | 495 | Red |
| Dye C (Hypothetical) | Ethanol | 590 | Violet-Blue |
Data synthesized from typical values presented in educational resources.[8]
Fluorescence
While many azo compounds are known for their strong absorption, fluorescence is less common and generally weak. Some monoazo and disazo yellow pigments, however, have been developed to exhibit fluorescence, where the maximum spectral response is observed between 520 and 560 nanometers.[9] The fluorescence properties are highly sensitive to the pigment's crystal structure and can be enhanced through specific processing treatments that modify particle and crystallite size.[9][10]
Fluorescence involves the emission of a photon as the molecule relaxes from the first excited singlet state (S₁) back to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. Non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, often compete with fluorescence, reducing its quantum yield.[7]
Environmental Influences on Photophysical Properties
The photophysical behavior of monoazo pigments is not solely determined by their intrinsic molecular structure but is also significantly modulated by their immediate environment.
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[11] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule.[12] Depending on whether the ground or excited state is more stabilized by the solvent, a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum can be observed.[11] The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions, such as hydrogen bonding and dielectric interactions.[13][14] For some monoazo dyes, intramolecular hydrogen bonding can reduce the extent of solvatochromic shifts.[13]
Photochromism
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.[15] In some azo compounds, this phenomenon is attributed to the trans-cis (or E-Z) isomerization around the -N=N- double bond upon irradiation with light of a suitable wavelength.[4][16] The trans isomer is generally more stable, but light absorption can trigger its conversion to the cis isomer, leading to a change in color. The reverse process can occur either thermally or by irradiation with a different wavelength of light.[17] However, for many commercial azo pigments, particularly those with ortho-hydroxy groups, the intramolecular hydrogen bonding can effectively prevent this isomerization.[4]
Aggregation
In solution and in the solid state, monoazo pigment molecules can self-assemble into aggregates.[18][19] This aggregation is driven by intermolecular forces and can significantly alter the photophysical properties of the pigment. Depending on the arrangement of the molecules within the aggregate, either H-aggregates (face-to-face arrangement) or J-aggregates (edge-to-edge arrangement) can form. H-aggregates typically exhibit a blue-shifted absorption spectrum compared to the monomer, while J-aggregates show a red-shifted spectrum.[20] The extent of aggregation is influenced by factors such as concentration, solvent, temperature, and the presence of additives.[18][19]
Experimental Characterization Techniques
A suite of spectroscopic and computational methods is employed to elucidate the photophysical properties of monoazo pigments.
Steady-State UV-Visible Spectroscopy
This is the fundamental technique for characterizing the light absorption properties of monoazo pigments.
Experimental Protocol: Measurement of UV-Visible Absorption Spectra
-
Sample Preparation: Dissolve a precise amount of the monoazo pigment in a spectral-grade solvent to a concentration of approximately 5 x 10⁻⁵ M.[21] Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill an identical cuvette with the pigment solution and record the absorption spectrum over a wavelength range of 250–700 nm.[21]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Transient Absorption Spectroscopy (TAS)
TAS is a powerful pump-probe technique used to study the dynamics of excited states and short-lived transient species on timescales ranging from femtoseconds to milliseconds.[22][23]
In a typical TAS experiment, a high-intensity "pump" pulse excites a fraction of the molecules in the sample to an excited electronic state. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the change in absorbance as a function of time and wavelength.[24] This allows for the direct observation of processes such as internal conversion, intersystem crossing, and excited-state relaxation.[23]
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
System Setup: A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort pulses.[22] The beam is split into pump and probe paths.
-
Pump Path: The pump beam passes through a fixed optical path and is focused onto the sample.[22] Its wavelength can be tuned using an optical parametric amplifier (OPA).[24]
-
Probe Path: The probe beam is often used to generate a white-light continuum, allowing for broadband spectral detection. It passes through a variable optical delay line, which controls the time delay between the pump and probe pulses.[24]
-
Measurement: Both beams are spatially overlapped in the sample cuvette. The detector measures the difference in the probe beam's absorption with and without the pump pulse at various time delays.
-
Data Analysis: The resulting data is plotted as a change in optical density (ΔOD) versus wavelength and time, revealing the kinetics of the excited states.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for understanding the electronic structure and predicting the photophysical properties of monoazo pigments.[25][26] These calculations can provide insights into:
-
Optimized ground and excited-state geometries.[25]
-
Energies of molecular orbitals (HOMO and LUMO).
-
The nature of electronic transitions.
-
The relative stability of azo and hydrazone tautomers.[27]
These computational studies complement experimental findings and help in the rational design of new pigments with desired photophysical properties.[28]
Conclusion
The photophysical properties of monoazo pigments are a rich and complex field of study, governed by a delicate interplay of molecular structure, electronic transitions, and environmental factors. A thorough understanding of these principles, from the fundamental nature of the azo chromophore and tautomeric equilibria to the influence of solvatochromism and aggregation, is crucial for both fundamental research and industrial applications. The application of advanced spectroscopic techniques like transient absorption spectroscopy, coupled with the predictive power of computational chemistry, continues to unravel the intricate details of their behavior upon interaction with light. This knowledge empowers scientists to not only characterize existing pigments but also to design novel chromophores with tailored properties for a new generation of advanced materials.
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- Transient absorption experimental set-up with femtosecond time resolution. Femto.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- A study on solvatochromism of some monoazo dye deriv
- Experimental Set-Ups and Developments.
- Azo Pigments Make Raman Spectral Multiplexing More Sensitive. ACS Central Science.
- uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. Doc Brown's Chemistry.
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- Spectroscopic Characterization of Azo Dye Aggreg
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- Types of Organic Pigments. Ranbar.
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A Comprehensive Technical Guide to the Thermal Stability and Degradation Pathway of C.I. Pigment Orange 34
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Pigment Orange 34, a disazopyrazolone pigment, is a widely utilized colorant in various industrial applications, including plastics, coatings, and printing inks, where it may be subjected to elevated temperatures during processing and end-use.[1] This technical guide provides an in-depth analysis of the thermal stability and degradation pathways of this compound. A thorough understanding of its behavior under thermal stress is critical for ensuring product quality, stability, and safety, particularly concerning the potential formation of hazardous degradation products. This document outlines the key thermal decomposition characteristics, elucidates the degradation mechanism, and provides detailed experimental protocols for the analytical techniques used in this assessment.
Introduction to this compound
This compound is a synthetic organic pigment belonging to the diarylide azo class.[2] Chemically, it is identified as 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one]. Its chemical structure is characterized by two azo groups (-N=N-) that act as chromophores, linked to a central 3,3'-dichlorobenzidine moiety and two pyrazolone coupling components. This molecular arrangement is responsible for its bright, reddish-orange hue.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Pigment Orange 34 |
| C.I. Number | 21115 |
| CAS Number | 15793-73-4 |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ |
| Molecular Weight | 651.54 g/mol |
| Appearance | Orange Powder |
The pigment is valued for its good tinctorial strength and lightfastness, making it a popular choice for applications requiring vibrant and lasting color. However, its diarylide nature, being derived from 3,3'-dichlorobenzidine, raises concerns about its thermal stability and the potential for decomposition into harmful substances.
Thermal Stability Assessment
The thermal stability of this compound is a critical parameter, especially in applications such as plastics that involve high-temperature processing. The pigment generally exhibits moderate heat resistance, with cited stability up to 180-200°C.[1] However, thermal degradation can be initiated at temperatures exceeding 200°C.[3][4]
Thermogravimetric Analysis (TGA)
Table 2: Expected Thermal Decomposition Data for this compound from TGA
| Parameter | Expected Value Range | Description |
| Onset of Decomposition | 200 - 240 °C | The temperature at which significant weight loss begins. |
| Peak Decomposition Temperature | > 240 °C | The temperature at which the rate of weight loss is at its maximum. |
| Major Weight Loss Stage | 200 - 300 °C | The primary temperature range for the cleavage of the azo bonds and fragmentation of the molecule. |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) can provide further insights into the thermal events occurring within the pigment. A DSC thermogram would be expected to show endothermic or exothermic peaks corresponding to phase transitions or decomposition processes. For this compound, an exothermic peak in the region of its decomposition temperature would likely be observed, indicating the energy released during the breakdown of the molecule.
Degradation Pathway
The primary mechanism of thermal degradation for this compound is the cleavage of the two azo bonds. This homolytic cleavage is initiated by thermal energy and results in the formation of radical species that subsequently rearrange and abstract hydrogen atoms to form more stable molecules.
The degradation proceeds through the following key steps:
-
Initiation: At temperatures above 200°C, the azo linkages (-N=N-) within the pigment molecule absorb sufficient thermal energy to undergo homolytic cleavage, generating radical intermediates.
-
Formation of Monoazo Dyes: The initial cleavage of one azo bond leads to the formation of a monoazo dye intermediate and other radical fragments.
-
Formation of Aromatic Amines: Subsequent cleavage of the second azo bond and further fragmentation can lead to the formation of aromatic amines. Of particular concern is the release of 3,3'-dichlorobenzidine, a known animal carcinogen.[3][5]
-
Further Decomposition: At higher temperatures, the aromatic rings and other organic moieties will further decompose, leading to the formation of smaller volatile compounds such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.
Below is a diagram illustrating the proposed thermal degradation pathway of this compound.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
To ensure the scientific integrity of the thermal analysis of this compound, the following detailed experimental protocols are provided.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the weight percentage versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the percentage of weight loss in each decomposition step.
-
Caption: Workflow for Thermogravimetric Analysis of this compound.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the volatile and semi-volatile degradation products of this compound.
Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Pyrolysis Temperature: Set the pyrolysis temperature to 300°C to simulate processing conditions where degradation may begin. A higher temperature, such as 600°C, can be used for complete fragmentation analysis.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Analysis:
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp to 280-300°C at a rate of 10-15°C/min.
-
Final hold for 5-10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the degradation products.
-
Caption: Workflow for Py-GC-MS Analysis of this compound.
Conclusion
The thermal stability of this compound is a critical consideration for its safe and effective use in various applications. This guide has detailed that the pigment is susceptible to thermal degradation at temperatures above 200°C, with the primary degradation pathway involving the cleavage of its azo bonds. This decomposition can lead to the formation of potentially hazardous substances, including 3,3'-dichlorobenzidine. The provided experimental protocols for TGA and Py-GC-MS offer a robust framework for researchers and quality control professionals to assess the thermal stability and degradation products of this pigment. A comprehensive understanding of these characteristics is essential for optimizing processing conditions, ensuring product performance, and mitigating potential health and environmental risks.
References
-
PlumX. (n.d.). Pigment decomposition in polymers in applications at elevated temperatures. Retrieved from [Link]
-
Miljøstyrelsen. (n.d.). Toxicity and Fate of Azo Pigments. Danish Environmental Protection Agency. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Material Safety Data Sheet Pigment Orange 34. Retrieved from [Link]
-
Slideshare. (n.d.). Pigment Orange 34. Retrieved from [Link]
-
DCL Corporation. (2020, April 1). 1334 Opaque Orange 34. Retrieved from [Link]
-
ResearchGate. (n.d.). Decolorization and degradation of azo dyes by the thermal and heavy metal tolerant bacterial consortium BPA-1. Retrieved from [Link]
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AIDIC. (n.d.). Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye. Retrieved from [Link]
-
HUPC Chemical Co., Ltd. (2014, March 9). TECHNICAL DATA SHEET Pigment Orange 34 UN8307. Retrieved from [Link]
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The Environmental Fate of Azo Dyes: A Technical Guide to Impact Assessment and Biodegradation
Abstract
Azo dyes represent the largest class of synthetic colorants, with widespread applications across the textile, pharmaceutical, and food industries due to their cost-effectiveness, vibrant colors, and high stability.[1][2][3] However, these very properties contribute to their persistence in the environment, posing significant ecological and health risks.[4][5][6] This technical guide provides a comprehensive overview of the environmental impact of azo dyes, delving into their ecotoxicity and the mechanisms of their biodegradation. We will explore both microbial and enzymatic degradation pathways, offering detailed experimental protocols for assessing biodegradability and toxicity. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in mitigating the environmental footprint of these ubiquitous compounds.
Introduction: The Double-Edged Sword of Azo Dyes
Azo dyes are organic compounds characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore.[3] Their chemical versatility allows for a vast spectrum of colors, making them indispensable in numerous industrial processes.[2] Accounting for 60-70% of all industrial dyes, their prevalence is undeniable.[2] However, the stability that makes them desirable for industrial applications also renders them recalcitrant to natural degradation processes, leading to their accumulation in the environment.[4][7] The discharge of untreated effluents containing these dyes into water bodies is a major source of environmental pollution.[2][4]
The core of the environmental concern lies in the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines.[1][3] Many of these breakdown products are known to be toxic, mutagenic, and carcinogenic, posing a significant threat to aquatic ecosystems and human health.[1][2][3][6][8] This guide will dissect the intricate relationship between the chemical structure of azo dyes and their environmental impact, providing a foundation for understanding the challenges and opportunities in their remediation.
Environmental Impact and Ecotoxicity
The release of azo dyes into aquatic environments triggers a cascade of detrimental effects. The intense coloration of the water, even at low concentrations, significantly reduces light penetration, thereby inhibiting the photosynthetic activity of aquatic plants and algae.[4][9] This disruption of the primary producers forms the basis of a broader ecological imbalance, affecting the entire food chain.
Furthermore, the inherent toxicity of many azo dyes and their metabolic byproducts directly impacts aquatic organisms.[3] Chronic exposure can lead to a range of adverse effects in fish, including growth reduction, neurosensory damage, and metabolic stress. The primary toxicological concern for human health stems from the generation of aromatic amines.[1][2][10] These compounds can be absorbed through various routes and have been linked to an increased risk of cancer, particularly bladder cancer.[2][8][11]
Table 1: Key Environmental Impacts of Azo Dyes
| Impact Category | Description | Key Consequences |
| Water Quality | Increased Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[1][3] | Depletion of dissolved oxygen, harming aquatic life. |
| Reduced light penetration.[4] | Inhibition of photosynthesis in aquatic plants and algae. | |
| Ecotoxicity | Direct toxicity to aquatic organisms (fish, algae, bacteria). | Reduced biodiversity and disruption of aquatic ecosystems. |
| Human Health | Formation of carcinogenic and mutagenic aromatic amines.[1][2][6][8] | Increased risk of cancer and other health issues. |
| Soil Contamination | Accumulation in sediments and soil from wastewater discharge.[2] | Altered soil composition, potential for groundwater contamination.[2] |
The Science of Biodegradation: Pathways to Remediation
The microbial world offers promising solutions for the remediation of azo dye-contaminated environments. A wide array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these complex molecules.[12][13][14] The key to this process lies in the enzymatic machinery that these organisms have evolved.
The Crucial First Step: Reductive Cleavage of the Azo Bond
The initial and rate-limiting step in the biodegradation of most azo dyes is the reductive cleavage of the azo bond. This reaction breaks the chromophore and results in the decolorization of the dye.[12] This process is most efficiently carried out under anaerobic or anoxic conditions.[13][15][16]
Aerobic vs. Anaerobic Degradation: A Two-Phase Approach
Azo dye biodegradation is often a two-stage process that requires a combination of anaerobic and aerobic conditions for complete mineralization.[15][16][17]
-
Anaerobic Phase: In the absence of oxygen, microorganisms utilize the azo dye as an electron acceptor, leading to the reductive cleavage of the azo bond and the formation of aromatic amines.[13][15][18] While this step achieves decolorization, the resulting amines can be more toxic than the parent dye.[15][19]
-
Aerobic Phase: The aromatic amines generated in the anaerobic phase are typically resistant to further degradation under anaerobic conditions.[15] However, in the presence of oxygen, a different set of microorganisms can mineralize these amines into less harmful compounds like carbon dioxide, water, and inorganic salts.[15]
This sequential anaerobic-aerobic treatment strategy is considered the most effective approach for the complete breakdown of azo dyes and their toxic intermediates.[13][17][18]
Caption: Sequential Anaerobic-Aerobic Biodegradation of Azo Dyes.
The Microbial Players and Their Enzymatic Toolkit
A diverse range of microorganisms contribute to the biodegradation of azo dyes. Bacteria, in particular, are highly efficient due to their rapid growth and metabolic versatility.[14][20] Fungi, especially white-rot fungi, are also potent degraders, primarily through the action of their extracellular ligninolytic enzymes.[12][21]
Table 2: Key Enzymes in Azo Dye Biodegradation
| Enzyme | Source Organisms | Mechanism of Action |
| Azoreductases | Bacteria, Fungi[15][22] | Catalyze the reductive cleavage of the azo bond, typically requiring cofactors like NADH or NADPH.[15][22] |
| Laccases | Fungi, Bacteria, Plants[13][23][24] | Oxidize a broad range of phenolic compounds, including some azo dyes, through a free radical mechanism.[13] |
| Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) | Fungi, Plants[13][24] | Catalyze the oxidation of various substrates in the presence of hydrogen peroxide.[22][24] |
| NADH-DCIP Reductase | Bacteria[19][23] | A non-specific reductase that can participate in the decolorization of some azo dyes.[23] |
Experimental Protocols for Assessment
To evaluate the biodegradability and toxicity of azo dyes and their degradation products, standardized and reproducible experimental protocols are essential.
Protocol for Assessing Azo Dye Biodegradability
This protocol outlines a batch experiment to assess the biodegradability of an azo dye under sequential anaerobic-aerobic conditions using a mixed microbial consortium.
Materials:
-
Azo dye of interest
-
Minimal salt medium
-
Mixed microbial culture (e.g., activated sludge from a wastewater treatment plant)
-
Anaerobic chamber or gas-tight bottles with nitrogen purging system
-
Shaking incubator
-
Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Total Organic Carbon (TOC) analyzer
Methodology:
-
Acclimatization of Microbial Culture:
-
Inoculate the mixed microbial culture into a minimal salt medium containing a low concentration of the target azo dye.
-
Incubate under alternating anaerobic and aerobic conditions for a period of 2-4 weeks to allow the microbial community to adapt.
-
-
Anaerobic Degradation Phase:
-
Prepare replicate anaerobic serum bottles containing the minimal salt medium and the acclimatized microbial culture.
-
Spike the bottles with a known concentration of the azo dye.
-
Purge the headspace with nitrogen gas to create anaerobic conditions and seal the bottles.
-
Incubate in a shaking incubator at a controlled temperature (e.g., 30-35°C).
-
At regular time intervals, withdraw samples for analysis.
-
-
Aerobic Degradation Phase:
-
After a significant reduction in color is observed in the anaerobic phase, transfer the contents of the anaerobic bottles to aerobic flasks.
-
Incubate the flasks in a shaking incubator with continuous aeration.
-
At regular time intervals, withdraw samples for analysis.
-
-
Analytical Procedures:
-
Decolorization: Measure the absorbance of the supernatant at the maximum wavelength of the azo dye using a spectrophotometer. Calculate the percentage of decolorization.
-
Degradation: Analyze the concentration of the parent azo dye and the formation of aromatic amines using HPLC.
-
Mineralization: Measure the TOC of the samples to determine the extent of complete degradation.
-
Caption: Experimental Workflow for Biodegradability Assessment.
Protocol for Toxicity Assessment
The toxicity of the parent azo dye and its degradation products should be evaluated using standardized bioassays.
Materials:
-
Test organisms (e.g., Daphnia magna for acute toxicity, Vibrio fischeri for bioluminescence inhibition, seeds of higher plants like Lactuca sativa for phytotoxicity).
-
Parent azo dye solution.
-
Samples from the anaerobic and aerobic degradation phases.
-
Appropriate culture media and growth chambers for the test organisms.
Methodology (Example using Phytotoxicity Assay):
-
Sample Preparation:
-
Prepare a series of dilutions of the parent azo dye and the biodegraded samples.
-
Use a control group with deionized water.
-
-
Seed Germination Assay:
-
Place a defined number of seeds (e.g., 20) on filter paper in petri dishes.
-
Moisten the filter paper with the respective sample dilutions or control.
-
Incubate the petri dishes in the dark at a constant temperature for a specified period (e.g., 72 hours).
-
-
Data Analysis:
-
Measure the germination percentage and the root and shoot elongation of the seedlings.
-
Calculate the germination index and the inhibition percentage for each concentration.
-
Compare the toxicity of the parent dye with that of its degradation products.[6]
-
Conclusion and Future Perspectives
The environmental impact of azo dyes is a multifaceted problem that demands a comprehensive understanding of their chemistry, ecotoxicity, and biodegradability. While the discharge of these compounds poses a significant threat, microbial degradation, particularly through a sequential anaerobic-aerobic approach, offers a sustainable and effective remediation strategy. The enzymatic machinery of various microorganisms holds the key to breaking down these recalcitrant pollutants into less harmful substances.
Future research should focus on the isolation and engineering of novel microbial strains and enzymes with enhanced degradation capabilities. The development of robust and cost-effective bioreactor systems for the large-scale treatment of azo dye-containing wastewater is also a critical area of investigation. By integrating scientific knowledge with practical applications, we can move towards a more sustainable future where the vibrant world of color does not come at the cost of environmental health.
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Degradation of Azo Dyes: Bacterial Potential for Bioremediation. (2022). MDPI. [Link]
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From Runway to Risk: The Harmful Effects of Azo Dyes in Textiles. (2025). DyeMaster. [Link]
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The Environmental, Health and Economic Impacts of Textile Azo Dyes. (n.d.). iGEM. [Link]
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Azo dyes degradation by microorganisms – An efficient and sustainable approach. (2021). National Institutes of Health. [Link]
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Microbial degradation of Azo Dyes: A review. (2014). International Journal of Current Microbiology and Applied Sciences. [Link]
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Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. (2023). MDPI. [Link]
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Environmental Impact of Azo Dyes: A Review. (2022). IJRAR.org. [Link]
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Azo Dyes Pollution. (2025). Sustainability Directory. [Link]
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Bacterial enzymes for azo dye degradation: an insight. (2023). ResearchGate. [Link]
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Toxicity assessment and microbial degradation of azo dyes. (2006). Indian Journal of Experimental Biology. [Link]
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Insights on microbial enzymes mediated biodegradation of azo dyes: a sustainable strategy for environment clean up. (2025). Taylor & Francis Online. [Link]
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Plant-based Enzyme-mediated Biodegradation of Azo dyes: A Review. (2021). International Journal of Plant and Environment. [Link]
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Combined anaerobic-aerobic treatment of azo dyes--a short review of bioreactor studies. (2005). PubMed. [Link]
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Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes. (2012). National Institutes of Health. [Link]
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Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems. (n.d.). MDPI. [Link]
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What Are the Long-Term Effects of Azo Dyes?. (2025). Sustainability Directory. [Link]
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What makes azo dyes more challenging to degrade compared to other dyes?. (2024). ResearchGate. [Link]
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An overview of azo dyes environmental impacts. (2025). GSC Online Press. [Link]
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Biodegradation of azo dyes by bacterial or fungal consortium and identification of the biodegradation products. (2025). ResearchGate. [Link]
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Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent. (2000). PubMed. [Link]
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Toxicological significance of azo dye metabolism by human intestinal microbiota. (2010). National Institutes of Health. [Link]
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AZO DYE REDUCTION AND BIODEGRADABILITY MECHANISMS DURING AN ANAEROBIC PROCESS. (n.d.). ThaiScience. [Link]
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Predicting azo dye toxicity. (n.d.). Taylor & Francis Online. [Link]
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Carcinogenicity of Azo Colorants: Influence of Solubility and Bioavailability. (2025). ResearchGate. [Link]
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Toxicity assessment and microbial degradation of azo dyes. (2006). PubMed. [Link]
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Opinion on azo colorants in toys, writing inks and paper products. (n.d.). Public Health. [Link]
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Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. (2022). PubMed Central. [Link]
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Schematic of azo dye biodegradation under aerobic and anaerobic condition. (n.d.). ResearchGate. [Link]
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Integrated and sequential anaerobic/aerobic biodegradation of azo dyes. (2005). Semantic Scholar. [Link]
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Toxicity Assessment of Biologically Degraded Product of Textile Dye Acid Red G. (2025). Research Square. [Link]
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Analytical biodegradation of Azo dye (Remazol red RB) by Bacillus cereus. (n.d.). JOCPR. [Link]
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A Review of Bacterial Degradation of Azo Dyes. (2022). ResearchGate. [Link]
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The Enduring Vibrancy: A Technical Guide to the Historical Development and Applications of Organic Pigments
Abstract
Organic pigments represent a cornerstone of modern color technology, their vibrant hues and versatile properties underpinning countless applications across a spectrum of industries. This guide provides an in-depth exploration of the historical evolution, fundamental chemistry, and diverse applications of these fascinating materials. From the serendipitous discovery of the first synthetic dye to the rational design of high-performance pigments, we will trace the scientific journey that has shaped this field. This text is intended for researchers, scientists, and professionals in drug development and related fields, offering both foundational knowledge and field-proven insights into the causality behind experimental choices and the self-validating nature of pigment testing protocols.
Introduction: The Essence of Color and Pigment Technology
At its core, color is a manifestation of the interaction between light and matter. Organic pigments are a class of carbon-based compounds that impart color by selectively absorbing and reflecting specific wavelengths of light.[1][2] Unlike dyes, which are soluble in their application medium, pigments are finely ground, insoluble crystalline particles that are dispersed within a matrix to create color.[3] This fundamental difference in solubility dictates their distinct application technologies and performance characteristics.[4] The properties of a pigment are not solely determined by its chemical constitution but are also profoundly influenced by its physical form, including crystal structure and particle size.[5]
The journey of organic pigments began with natural colorants extracted from plants and minerals, used for millennia in dyeing and painting.[6] However, the birth of the synthetic organic chemical industry in the mid-19th century marked a revolutionary turning point, paving the way for a vast and brilliant palette of colors with enhanced durability and performance.[7]
A Journey Through Time: The Historical Development of Organic Pigments
The story of synthetic organic pigments is one of scientific curiosity, industrial innovation, and the relentless pursuit of new colors.
-
The Dawn of an Era (1856): The synthetic organic chemical industry was born in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, while attempting to synthesize quinine from coal tar derivatives.[7][8] This discovery ignited a flurry of research in synthetic colorants.
-
The Rise of Azo Pigments (Late 19th - Early 20th Century): The discovery of the diazotization and coupling reaction of aromatic amines in 1861 laid the groundwork for the development of azo dyes and pigments, which dominate the yellow, orange, and red shade areas.[6][9] The first pigment prepared from a water-soluble dye was Lisol Red in 1899.[6] This was followed by the introduction of the Hansa Yellows in 1910 and Benzidine Yellows in 1911, offering improved tinting strength.[6]
-
The Phthalocyanine Revolution (1935): A major milestone was the introduction of copper phthalocyanine blue in 1935, a pigment with exceptional brilliance, strength, and lightfastness.[6][10] Phthalocyanine green followed in 1938.[6]
-
The Emergence of High-Performance Pigments (1950s onwards): The mid-20th century saw the development of new classes of high-performance pigments (HPPs) with outstanding durability. Quinacridone pigments, offering vibrant red and violet shades with excellent lightfastness, were introduced in the 1950s.[6][11] Around the same time, azo condensation pigments with improved heat and migration resistance were developed.[6] The 1960s brought benzimidazolone pigments, further expanding the range of high-performance options.[6]
Caption: A chronological overview of significant discoveries in the history of organic pigments.
The Chemistry of Color: Structure, Properties, and Performance
The color and performance of an organic pigment are intricately linked to its molecular structure, crystalline arrangement, and particle characteristics.[4]
Molecular Structure and Color
The color of organic compounds arises from the absorption of light in the visible spectrum, which promotes electrons to higher energy states.[9] Key molecular features that govern this process include:
-
Chromophores: These are specific atomic groups within the molecule responsible for light absorption, such as the azo group (-N=N-), phthalocyanine ring, and quinacridone systems.[2][12]
-
Conjugated Systems: Alternating single and double bonds in a molecule create a delocalized system of π-electrons, which lowers the energy required for electronic transitions, shifting the absorption into the visible range.[2][9] Aromatic structures like benzene and naphthalene are common components of these systems.[12]
-
Auxochromes: These are functional groups that, when attached to a chromophore, can modify the wavelength and intensity of light absorption, thereby altering the color.[2] Examples include hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups.[2]
The relationship between chemical structure and color is a fundamental principle that allows chemists to design pigments with specific hues.[13]
The Critical Role of the Solid State
Since pigments are used as solid particles, their crystal structure plays a crucial role in determining their final properties.[5]
-
Polymorphism: This phenomenon occurs when a single chemical compound can exist in multiple crystal forms.[5] Different polymorphs of the same pigment can exhibit distinct colors, as well as variations in properties like solvent resistance and lightfastness.[5]
-
Particle Size and Shape: The size and shape of pigment particles influence their optical properties.[3] For instance, decreasing particle size generally increases tinting strength up to an optimal point.[3] Particle size also affects properties like transparency and opacity.[4]
Caption: A diagram illustrating how molecular, crystalline, and particulate properties collectively determine the performance of an organic pigment.
Major Classes of Organic Pigments
Organic pigments are broadly classified based on their chemical structure.[4]
Azo Pigments
This is the largest and most diverse class of organic pigments, characterized by the presence of one or more azo groups (-N=N-).[9] They cover a wide range of colors from yellow and orange to red and brown.
Phthalocyanine Pigments
These are large, planar macrocyclic compounds, with copper phthalocyanine being the most prominent member. They are known for their brilliant blue and green shades, high color strength, and excellent stability.[14]
High-Performance Pigments (HPPs)
This category includes several chemical classes that exhibit exceptional fastness properties, making them suitable for demanding applications like automotive coatings.[15] Key examples include:
-
Quinacridones: These pigments offer a range of colors from red-violet to red and are highly valued for their outstanding lightfastness and weather resistance.[11]
-
Perylenes and Perrhylenes: These provide strong, lightfast red and maroon shades.
-
Diketopyrrolopyrroles (DPP): Known for their bright, clean red and orange hues with excellent durability.
Synthesis and Manufacturing: From Molecules to Market
The industrial production of organic pigments is a multi-step process that requires precise control over reaction conditions and post-synthesis treatments to achieve the desired properties.
Caption: A simplified representation of the key stages in the industrial production of organic pigments.
A common method for producing copper phthalocyanine involves heating phthalic anhydride, urea, and a copper salt in an inert solvent with a catalyst.[16] The crude pigment is then subjected to finishing processes to obtain the desired crystal form and particle size.[10]
A Spectrum of Applications: The Ubiquity of Organic Pigments
Organic pigments are indispensable in a vast array of industries due to their vibrant colors and excellent physical and chemical properties.[17]
| Industry | Key Applications | Required Pigment Properties |
| Paints & Coatings | Architectural, automotive, industrial, and decorative coatings.[17][18] | High lightfastness, weather resistance, heat stability, chemical resistance.[15][17][18] |
| Plastics & Polymers | Coloring of various plastics for household appliances, toys, packaging, etc.[17] | Heat stability, migration resistance, ease of dispersion.[19] |
| Printing Inks | Offset, water-based, and solvent-based inks for packaging, publications, etc.[17][19] | High transparency, gloss, good flow properties, low viscosity.[19] |
| Textiles | Pigment printing pastes for fabrics.[19][20] | High color strength, good fastness properties.[19] |
| Electronics | Color filters for LCD and OLED displays.[17][21] | High transparency, specific spectral hues, durability.[21] |
| Cosmetics | Colorants for lipsticks, eyeshadows, nail polishes, etc.[14][17] | Non-toxic, safe for human use.[22] |
| Art Supplies | Oil paints, watercolors, and pastels.[17] | Vibrant colors, good mixing properties, stability.[17] |
| Food & Pharmaceuticals | Coloring for candies, beverages, and tablet coatings (natural organic pigments).[17][22] | Compliance with food and drug safety standards.[17] |
Experimental Protocols: Synthesis and Characterization
This section provides detailed methodologies for the synthesis of representative organic pigments and the evaluation of their key performance properties.
Synthesis Protocols
7.1.1. Synthesis of a Quinacridone Pigment (C.I. Pigment Violet 19)
This protocol outlines the cyclization of 2,5-dianilinoterephthalic acid to form crude quinacridone.[23]
-
Reaction Setup: Introduce 500 parts by weight of polyphosphoric acid (85.2% P2O5 content) into a suitable reaction vessel.
-
Addition of Reactant: While stirring, slowly add 110 parts by weight of 2,5-dianilinoterephthalic acid to the polyphosphoric acid at a temperature of 110-120°C.
-
Cyclization: Stir the reaction mixture for 3-4 hours at 120-130°C to effect ring closure.
-
Hydrolysis: Pour the hot reaction melt into 90 parts by weight of water to precipitate the crude quinacridone.
-
Isolation: Filter the precipitated solid and wash with water until the filtrate is acid-free.
-
Drying: Dry the crude pigment at 80°C.
7.1.2. Synthesis of Copper Phthalocyanine (C.I. Pigment Blue 15)
This protocol is a solvent-based method for producing crude copper phthalocyanine.[24]
-
Reactant Mixture: In a reaction vessel equipped for high-temperature reactions, combine phthalic anhydride, urea, a copper source (e.g., cuprous chloride), and a catalyst (e.g., ammonium molybdate) in an alkylbenzene solvent.
-
Condensation: Heat the mixture to 160-190°C to carry out the condensation reaction.
-
Solvent Removal: After the reaction is complete, remove the alkylbenzene solvent, for instance, by steam distillation.
-
Purification: Treat the resulting solid with acid to remove impurities.
-
Isolation: Filter the crude copper phthalocyanine, wash with water, and dry.
Characterization Protocols
7.2.1. Lightfastness Testing (Based on ASTM D4303)
This method is used to assess the resistance of a pigment to color change upon exposure to light.[6][9][10][15][17]
-
Specimen Preparation: Prepare paint films of the pigment to be tested on a suitable substrate.
-
Initial Color Measurement: Measure the initial color of the specimens using a spectrophotometer according to a standard method like ASTM D2244.
-
Exposure: Expose the specimens to a controlled light source. Common methods include:
-
Final Color Measurement: After a predetermined radiant exposure (e.g., 1260 MJ/m²), remove the specimens and measure their final color.[17]
-
Evaluation: Calculate the color difference (ΔEab) between the initial and final measurements using the CIE 1976 Lab equation. Assign a lightfastness category based on the magnitude of the color change.
7.2.2. Weather Resistance Testing (Based on ASTM G154)
This practice evaluates the durability of materials when exposed to simulated weathering conditions (UV light and moisture).[5][18][25]
-
Apparatus: Use a fluorescent UV and condensation apparatus.
-
Test Cycle: Define a cycle of UV exposure and moisture exposure. This includes specifying the type of fluorescent lamp, the irradiance level, the temperature of the light and moisture cycles, and the duration of each.[18]
-
Specimen Exposure: Mount the specimens in the apparatus and run the defined test cycle for a specified duration.
-
Evaluation: Periodically remove the specimens and evaluate for changes in properties such as color, gloss, cracking, or loss of mechanical strength.
7.2.3. Particle Size Analysis by Laser Diffraction
Laser diffraction is a common technique for determining the particle size distribution of pigments.[2][3][4][26]
-
Sample Preparation: Disperse the pigment powder in a suitable liquid medium to form a stable suspension.
-
Measurement: Introduce the suspension into the laser diffraction instrument. A laser beam passes through the sample, and the scattered light is detected at various angles.
-
Data Analysis: The instrument's software uses the Mie theory of light scattering to calculate the particle size distribution from the measured scattering pattern.[2] This requires knowledge of the refractive indices of the pigment and the dispersant.[4]
Caption: A flowchart outlining the typical steps involved in the performance testing of organic pigments.
Sustainability and Environmental Considerations
The pigment industry is increasingly focused on sustainability, driven by regulatory pressures and consumer demand for eco-friendly products.[22][27]
Regulatory Landscape
Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have a significant impact on the organic pigment market. For example, REACH restricts the use of certain azo dyes that can cleave to form carcinogenic aromatic amines.[19][28][29]
Towards a Greener Palette
There is a growing demand for sustainable and eco-friendly alternatives to conventional pigments.[20] This has spurred research and development in several areas:
-
Bio-based Pigments: These are derived from renewable resources such as plants, microorganisms, and agricultural waste.[16][20] Recent advances have led to bio-based pigments with performance characteristics comparable or even superior to some synthetic counterparts.[16] For example, bio-based indigo produced through fermentation offers a more sustainable alternative to synthetic indigo.[16] In 2023, a company named PILI raised significant funding to scale up the production of high-performance bio-based indigo.[30][31]
-
Eco-friendly Manufacturing: Efforts are being made to develop cleaner production processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.[29][32]
-
Life Cycle Assessment (LCA): LCA is a methodology used to evaluate the environmental impacts of a pigment throughout its entire life cycle, from raw material extraction to disposal.[11] This "cradle-to-grave" analysis helps identify areas for environmental improvement.[11]
Future Outlook
The field of organic pigments continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Chromophores: The search for new pigment structures that can provide unique colors and enhanced performance properties is a constant endeavor.
-
Functional Pigments: There is growing interest in pigments that offer additional functionalities beyond color, such as near-infrared reflecting pigments for cool coatings and pigments with special optical effects.
-
Enhanced Sustainability: The trend towards bio-based and sustainably produced pigments is expected to accelerate, driven by both market demand and regulatory initiatives.[22] The commercial launch of new biodegradable reflective pigments is anticipated around 2026.[33]
Conclusion
From their historical roots in the 19th-century dye industry to their current status as high-tech materials enabling vibrant displays and durable coatings, organic pigments have undergone a remarkable transformation. Their development is a testament to the power of organic chemistry to create materials with precisely tailored properties. The future of this field lies in the continued innovation of novel, high-performance, and sustainable colorants that meet the evolving demands of technology and society.
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- Application of organic pigments in the co
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- Organic Pigments: Revolutionizing the Industry for a Sustainable Future.
- ASTM D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' M
- An Introduction to the Chemistry of Organic Colorants. Colour Network.
- Environmental Pigment Chemistry → Term - Pollution → Sustainability Directory. (2025-12-01).
- Development History & Stage. Fineland Chem.
- Bio-Based Pigments and Dyes: Shaping a Sustainable Future. BioSourced. (2025-01-15).
- Organic Pigments Guide: Bright, Useful, Earth-Friendly. Dazi Plastic. (2025-08-04).
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- ISO 4892-2: Plastics - Methods of exposure to labor
- Colour fastness to artificial light according to SS-EN ISO 105-B02. RISE.
- Role of Crystal Structure in Pigments (part 1). TingeBlends. (2025-07-02).
- The History and Development of Phthalocyanine Chemistry. CHIMIA.
- Structural Characteristics of Organic Pigments and Their Impact on Performance. Blog. (2025-08-01).
- Sizing Pigment Particles, Laser Diffraction. Beckman Coulter.
- A Brief History of Synthetic Organic Colorants. SpecialChem. (2025-08-05).
- Azo dyes in consumer products.
- What is the relationship between chemical structure and dye color from the results of the combin
- Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties.
- Main uses of organic pigments and requirements in different uses.
- Azo Dye Regulations in the European Union: An Overview.
- EU – Restricted Azo Dyes Test Methods Harmonised in Annex XVII of REACH. Intertek.
- Quinacridone. Wikipedia.
- Pigment Industry Focuses on Sustainability, Raw Materials. Ink World magazine. (2020-03-23).
- Bio-Based Pigments Revolutionize Fashion Colors, Elimin
- History of Synthetic Dyes. ChemistryViews. (2023-10-03).
- Bio-based Pigments and Dyes Market 2024 Latest Report with Forecast to 2034. (2025-04-21).
- CN107880629B - Preparation method of phthalocyanine blue pigment.
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- Bio-based Pigments and Dyes Market Expanding with Increased. openPR.com. (2025-12-15).
- Organic Pigments - The Chemistry of Art.
- Special Feature Pigments for Color Filters Used in LCDs and OLED Displays(Functional Pigments). Sustainability.
- WO2004048479A1 - Preparation of beta quinacridone pigments.
- Application organic pigment for color filter of LCD.
- Preparation and Characterization of Self-Dispersing Phthalocyanine Blue 15:4 Pigment for Dyeing of Wool Textiles. MDPI.
- Synthesis of copper phthalocyanine blue pigment: Comparative evaluations of fusion, solvent and microwave techniques.
- Identifying Key Environmental Indicators in the Assessment of the Proof-of-Concept in Pigment Production from the Marine Cyanobacterium Cyanobium sp.. MDPI.
- Life cycle assessment of natural and synthetic astaxanthin pigments. RTU.lv.
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Methodological & Application
Mastering the Matrix: An Application Guide for the Incorporation of Pigment Orange 34 in Polymer Systems
Abstract
This comprehensive guide provides detailed technical insights and robust protocols for the successful incorporation of C.I. Pigment Orange 34 (PO34), a diarylide pyrazolone pigment, into various polymer matrices. Designed for researchers, polymer chemists, and process engineers, this document moves beyond simple procedural steps to explain the fundamental principles governing pigment dispersion, thermal stability, and the subsequent impact on final polymer properties. Protocols for polyolefins (PE, PP) and flexible Polyvinyl Chloride (PVC) are detailed, alongside critical safety considerations and advanced quality control methodologies. This guide is structured to empower users with the expertise to optimize their processes, troubleshoot common challenges, and achieve consistent, high-quality coloration.
Introduction: Understanding Pigment Orange 34
This compound (CAS No. 15793-73-4) is a prominent organic pigment valued for its bright, reddish-orange shade and high tinting strength.[1][2] As a diarylide pigment, its molecular structure, derived from 3,3'-dichlorobenzidine, features two azo groups, which form the chromophore responsible for its vibrant color.[3] Its insolubility in common solvents and polymer melts is the defining characteristic that classifies it as a pigment, necessitating a mechanical dispersion process rather than dissolution.[4]
While offering excellent cost-effectiveness and coloristic properties, the successful application of PO34 is critically dependent on three core pillars: Dispersion , Thermal Stability , and Matrix Compatibility . This guide will dissect each of these pillars, providing the scientific rationale behind our recommended protocols.
Key Physicochemical Properties
A foundational understanding of PO34's properties is essential for effective formulation. These values represent typical data and should be confirmed with the specific grade supplier.
| Property | Typical Value | Significance in Polymer Processing |
| Chemical Class | Disazo Pyrazolone | Influences polarity, surface energy, and interaction with dispersing agents. |
| C.I. Name / No. | Pigment Orange 34 / 21115 | Universal identification standard. |
| CAS Number | 15793-73-4 | Unique chemical identifier. |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | Indicates a large, complex organic molecule.[3] |
| Density | ~1.4 g/cm³ | Affects volume calculations in formulations and can influence settling.[5] |
| Heat Stability | ≤ 200°C (392°F) | CRITICAL LIMIT. Exceeding this risks thermal decomposition.[6] |
| Oil Absorption | ~40-50 g/100g | Indicates the amount of vehicle (e.g., plasticizer, polymer melt) needed to wet the pigment surface. Higher values suggest a greater need for dispersing aids. |
| Lightfastness (1-8) | Masstone: 6-7, Tint: 5-6 | Good to very good, but can be lower in tints and in certain polymers.[5] |
The Science of Dispersion: From Powder to Homogeneous Color
The single most critical factor determining the performance of a pigment in a polymer is the quality of its dispersion. An undispersed agglomerate is a point of failure, leading to specks in the final product, reduced color strength, and compromised mechanical properties.[7] The dispersion process is a high-energy, three-stage mechanism.
Stage 1: Wetting: The initial step involves the polymer melt or liquid plasticizer displacing air and moisture from the surface of the pigment particles. Additives like polyethylene (PE) waxes or zinc stearate significantly aid this process by reducing surface tension.[8][9]
Stage 2: De-agglomeration: This is the primary energy-input stage. Mechanical shear, generated by the screws of a twin-screw extruder or the rollers of a two-roll mill, is required to break down pigment agglomerates into smaller aggregates and, ideally, primary particles.[1]
Stage 3: Stabilization: Once broken down, the fine pigment particles have a strong tendency to re-agglomerate due to van der Waals forces. Dispersing agents and the polymer melt itself form a protective layer around each particle, preventing this through steric hindrance.[10]
Critical Directive: Thermal Stability and Safety
Pigment Orange 34, like other diarylide pigments, is subject to thermal decomposition at temperatures exceeding 200°C (392°F). This is not merely a color-shift issue; it is a critical safety concern.
The thermal cleavage of the molecule can lead to the formation of 3,3'-dichlorobenzidine (DCB), a suspected human carcinogen.[5] Therefore, it is imperative that processing temperatures for any polymer containing Pigment Orange 34 are strictly maintained at or below 200°C. This limitation makes it unsuitable for high-temperature engineering plastics like polycarbonate (PC) or polyamide (PA) but well-suited for many grades of polyolefins and flexible PVC.
Safety Protocols:
-
Engineering Controls: Always process polymers with PO34 in well-ventilated areas. Use local exhaust ventilation at the extruder die head.
-
Personal Protective Equipment (PPE): Wear a filtering mask (P-type), impervious gloves (PVC/PE), and safety glasses with side shields when handling the raw pigment powder to avoid dust generation and contact.
-
Handling: Keep pigment containers dry and well-sealed. Avoid creating dust.
-
Waste Disposal: Dispose of contaminated material and pigment waste in accordance with local, state, and federal regulations.
Application Protocol I: Masterbatch Production for Polyolefins (LDPE/PP)
The most common method for incorporating PO34 into polyolefins is via a concentrated masterbatch, which is then let down into the natural polymer during final processing. A twin-screw extruder is highly recommended for its superior mixing and dispersing capabilities.[11]
Masterbatch Formulation
This formulation is a starting point. The ratio of pigment to dispersing agent may need optimization based on the specific grade of PO34 and the processing equipment.
| Component | Concentration (by weight) | Purpose & Rationale |
| LDPE Carrier Resin (MFI 20-40 g/10 min) | 63% | The carrier must have good compatibility with the final polymer and a higher MFI than the let-down resin to ensure proper mixing. |
| This compound | 35% | High pigment loading for an economical let-down ratio. |
| Polyethylene Wax (PE Wax) | 1.5% | Low molecular weight PE wax acts as a superior wetting and dispersing agent, reducing melt viscosity and preventing agglomeration.[12][13] |
| Zinc Stearate | 0.5% | Acts as both an external lubricant to prevent sticking to metal surfaces and an internal lubricant that aids dispersion and thermal stability.[14][15] |
Twin-Screw Extrusion Protocol
-
Preparation: Thoroughly dry-blend the pigment, PE wax, and zinc stearate to break up any large clumps before mixing with the LDPE carrier resin.
-
Extruder Setup: Utilize a co-rotating twin-screw extruder with a screw design that includes conveying elements, at least one set of high-shear kneading blocks for de-agglomeration, and mixing elements downstream.
-
Feeding: Use a gravimetric feeder for the pre-mixed components into the main throat of the extruder.
-
Processing Parameters (Starting Point):
| Parameter | Value | Rationale |
| Zone 1 (Feed) | 110°C | Low temperature to prevent premature melting and ensure proper conveying of solids. |
| Zone 2-3 | 140-160°C | Gradually increases temperature to melt the polymer and begin wetting the pigment. |
| Zone 4-6 (Kneading/Mixing) | 170-180°C | The primary dispersion zone. Temperature is high enough for low viscosity but safely below the 200°C limit. |
| Zone 7-8 | 170°C | Temperature is reduced slightly to increase viscosity for pressure build-up before the die. |
| Die Temperature | 165-175°C | Controls the final melt viscosity and strand quality. |
| Screw Speed | 150-250 RPM | Balances residence time with shear input. Higher speeds increase shear but decrease residence time. This must be optimized. |
| Throughput | 70-80% of max | Running at a high torque indicates good distributive and dispersive mixing. |
-
Cooling & Pelletizing: Quench the extruded strands in a water bath immediately upon exiting the die, then feed into a pelletizer to produce masterbatch pellets.
Application Protocol II: Direct Compounding in Flexible PVC
Pigment Orange 34 is well-suited for flexible PVC applications like flooring, cables, and films, as processing temperatures are typically well below the 200°C limit.[16][17]
Flexible PVC Formulation (Example)
This is a representative formulation. The specific types and amounts of plasticizers and stabilizers will vary based on the end application's requirements.
| Component | PHR (Parts per Hundred Resin) | Purpose |
| PVC Resin (Suspension Grade) | 100 | Polymer matrix. |
| Plasticizer (e.g., DINP/DOTP) | 40 - 60 | Provides flexibility. |
| Primary Stabilizer (e.g., Ca/Zn) | 2.0 - 4.0 | Prevents thermal degradation of the PVC polymer. |
| Filler (e.g., Calcium Carbonate) | 5 - 20 | Reduces cost and can improve stiffness. |
| Lubricants (Stearic Acid) | 0.2 - 0.5 | Aids in processing. |
| This compound | 0.1 - 2.0 | Colorant. Loading level depends on desired color depth. Note: At levels below 0.1%, blooming may occur.[18] |
Compounding and Processing Protocol
-
High-Speed Mixing:
-
Add PVC resin and stabilizer to a high-speed mixer.
-
Heat the jacketed mixer to ~80-90°C.
-
Once the temperature is reached, slowly add the liquid plasticizer. Continue mixing until a dry, free-flowing powder is achieved.
-
Add the filler, lubricants, and Pigment Orange 34. Mix for an additional 2-3 minutes to ensure homogeneity.
-
Discharge the compound into a cooling mixer to bring the temperature down to ~40°C before storage.
-
-
Extrusion/Calendering:
-
Process the final compound on an extruder or calender with a temperature profile not exceeding 190°C in any zone to maintain a safe margin below the pigment's decomposition temperature.
-
Impact on Polymer Properties: A Qualitative and Quantitative Perspective
The addition of any solid particle, including pigments, will influence the properties of the base polymer. The magnitude of this effect depends on the pigment's particle size, loading level, and, most importantly, the quality of dispersion.
Mechanical Properties
Generally, well-dispersed pigments at low loading levels (0.5-2.0%) can act as reinforcing fillers, potentially leading to a slight increase in tensile strength and modulus. However, poor dispersion creates stress concentration points, which can drastically reduce impact strength and elongation at break.
Typical Properties of Unfilled Polypropylene:
| Mechanical Property | Typical Value Range | Test Method |
| Tensile Strength @ Yield | 30 - 36 MPa | ISO 527 |
| Flexural Modulus | 1200 - 1500 MPa | ISO 178 |
| Elongation at Break | 200 - 700% | ISO 527 |
| Notched Izod Impact Strength | 5 - 10 kJ/m² | ISO 180 |
Data compiled from sources.[19][20]
While specific, citable data for PO34's effect is scarce, studies on other organic pigments in polyolefins show that pigments can act as nucleating agents.[21] This can alter the polymer's crystalline structure, potentially increasing stiffness (modulus) and tensile strength but sometimes reducing ductility and impact performance.[22][23] A study on polypropylene showed that the presence of pigments increased both tensile strength and Young's modulus.[22] However, a poorly dispersed pigment will invariably have a negative effect on these properties.
Rheological Properties (Melt Flow)
The addition of a solid filler like PO34 will typically increase the viscosity of the polymer melt, resulting in a lower Melt Flow Index (MFI). This effect is more pronounced at higher pigment loadings. A significant, unexpected drop in MFI for a given loading level often indicates poor dispersion, as large agglomerates impede flow more than finely dispersed particles.
Quality Control: Ensuring Self-Validating Protocols
To ensure trustworthiness and batch-to-batch consistency, robust quality control testing is essential.
Filter Pressure Value (FPV) Test
The FPV test is the industry standard for quantifying the dispersion quality of a masterbatch. It measures the pressure increase over time as the molten polymer/masterbatch blend is pumped through a fine filter screen. Agglomerates clog the screen, causing the pressure to rise.
Protocol Outline (based on ISO 23900-5):
-
Objective: To determine the Filter Pressure Value (FPV) as an objective measure of pigment dispersion quality.[24]
-
Apparatus: A laboratory single-screw extruder equipped with a melt pump, a screen pack holder, and a pressure transducer upstream of the filter.[18]
-
Procedure:
-
A test mixture is prepared by letting down the masterbatch into a natural test polymer (e.g., 1 part masterbatch to 9 parts natural polymer).
-
The mixture is extruded under defined conditions (temperature, melt pump speed).
-
The pressure before the filter screen is recorded continuously.
-
-
Calculation: The FPV is calculated based on the pressure increase over a specific amount of extruded pigment. A lower FPV indicates better dispersion. [18] This value can be used to set quality specifications for incoming masterbatch or to optimize extruder screw design and processing parameters.
Colorimetric Analysis & Visual Inspection
-
Color Strength & Shade: Prepare injection molded plaques at a standard let-down ratio (e.g., 2%) with a consistent amount of TiO₂ for tint analysis. Use a spectrophotometer to measure CIELAB values (L, a, b*) and compare them to a standard. Higher color strength for the same pigment loading is often an indicator of better dispersion.
-
Film Test: For film applications, extrude a thin film (e.g., 50 microns) and visually inspect it against a light source for specks, streaks, or un-dispersed particles.
Conclusion and Field-Proven Insights
The successful incorporation of Pigment Orange 34 into polymer matrices is a balance of formulation science, processing knowledge, and stringent safety adherence. The causality behind the protocols presented herein is clear: effective dispersion through high shear and proper additive selection is paramount, while strict adherence to the 200°C processing ceiling is non-negotiable for safety and product integrity.
Key Field Insights:
-
Dispersion is Everything: Do not underestimate the role of dispersing aids. For polyolefins, a combination of a low molecular weight PE wax and a metallic stearate like zinc stearate provides a synergistic effect, improving both wetting and lubrication.
-
Masterbatch is Preferred: While direct compounding is possible, using a high-quality, well-dispersed masterbatch is the most reliable method for achieving consistent color in the final product. The quality of the final part is dictated by the quality of the masterbatch.
-
Temperature is a Hard Limit: The 200°C limit is not a guideline; it is a critical safety threshold. Always set your process temperatures to provide a safe margin.
-
Validate with Data: Implement the FPV test as a standard QC procedure. It moves the assessment of dispersion from a subjective visual art to an objective, quantifiable science, allowing for true process optimization and validation.
By integrating these principles and protocols, researchers and manufacturers can confidently harness the vibrant color of Pigment Orange 34 while ensuring product quality, safety, and performance.
References
-
Alphawax. (n.d.). The Versatile Uses of Polyethylene Wax in Industrial Products. Alphawax. Retrieved from [Link]
-
P1Wax. (n.d.). PE Wax in Color Masterbatch. P1Wax. Retrieved from [Link]
-
Yunlian. (2025, November 2). Polyethylene Wax For Masterbatch: The Ultimate Guide to Enhancing Color Dispersion and Processing Efficiency. Yunlian Chemical. Retrieved from [Link]
-
King Honor International Ltd. (n.d.). Application of Polyethylene Wax in Masterbatch, Plastic Coloring, And Paraffin Wax. King Honor International Ltd. Retrieved from [Link]
-
ANSI Webstore. (2015, May 1). Pigments and extenders — Methods of dispersion and assessment of dispersibility in plastics. ANSI Webstore. Retrieved from [Link]
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Slideshare. (n.d.). Pigment Orange 34. Slideshare. Retrieved from [Link]
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SY Chemical Co., Ltd. (n.d.). Pigment Orange 34. SY Chemical Co., Ltd. Retrieved from [Link]
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Sakha International. (2025, October 15). Zinc Stearate Improves Product Performance in Paints & Coatings. Sakha International. Retrieved from [Link]
-
UL Prospector. (2025, December 8). Pigment Orange 34. UL Prospector. Retrieved from [Link]
-
Svehlova, V., et al. (2025, August 7). Effect of Pigment Type and Concentration on the Rheological Properties of Polypropylene. ResearchGate. Retrieved from [Link]
-
National Physical Laboratory. (n.d.). The Influence of Pigments on the Crystallization Behaviour, Morphology and Dimensional Stability of Plates Injection Moulded from HDPE. NPL Publications. Retrieved from [Link]
-
Mascom Global. (2025, June 17). Zinc Stearate – The Secret to Perfectly Dispersing Masterbatches! Mascom Global. Retrieved from [Link]
-
Radiant. (n.d.). Flexible PVC Colorants & Polyurethane Pigments. Radiant. Retrieved from [Link]
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National Physical Laboratory. (n.d.). The Influence of Pigments on the Mechanical Properties of High Density Polyethylene (HDPE). NPL Publications. Retrieved from [Link]
-
Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70. Zeya Chemicals. Retrieved from [Link]
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Palmetto Industries. (2025, April 1). Polypropylene Properties & Polypropylene Characteristics Explained. Palmetto Industries. Retrieved from [Link]
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Baoxu Chemical. (n.d.). Pigment Orange 34(RL), CAS 15793-73-4 Mfg. Baoxu Chemical. Retrieved from [Link]
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Agbo, C., et al. (2018, June 3). A Review on the Mechanism of Pigment Dispersion. Semantic Scholar. Retrieved from [Link]
-
P1Wax. (2024, November 24). What's The Best Dispersing Agent For Pigments In Plastic Masterbatches? P1Wax. Retrieved from [Link]
-
Huna, E. (n.d.). The Science Behind Pigment Dispersion: Understanding the Mechanism. Huna. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Tensile Strength of Polypropylene. Shimadzu Corporation. Retrieved from [Link]
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Mascom Global. (2025, March 26). What is Zinc Stearate Dispersion? Its Benefits, Side Effects, and Uses. Mascom Global. Retrieved from [Link]
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Clariant. (n.d.). Dispersing agents for pigment preparations. Clariant. Retrieved from [Link]
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Eagle Chemicals. (n.d.). dispersing agents. Eagle Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of pigments on crystallisation, shrinkage, and mechanical properties of LDPE, HDPE, and PP. ResearchGate. Retrieved from [Link]
-
Agbo, C., et al. (2017, December 8). A Review on the Mechanism of Pigment Dispersion. ResearchGate. Retrieved from [Link]
-
BASF. (2024, February 23). The Impact of Pigments on Plastic Dimensional Stability. BASF. Retrieved from [Link]
-
DCL Corporation. (2020, April 1). 1334 Opaque Orange 34. DCL Corporation. Retrieved from [Link]
-
Liaoning Xinda Talc Group. (n.d.). Research Report on the Role of Stearic Acid, Zinc Stearate, and Calcium Stearate in the Synthesis of Talcum Powder PP Resin Masterbatch. Liaoning Xinda Talc Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Pigment Orange 34. Wikipedia. Retrieved from [Link]
-
MDPI. (2024, July 7). Dispersion and Lubrication of Zinc Stearate in Polypropylene/Sodium 4-[(4-chlorobenzoyl) amino] Benzoate Nucleating Agent Composite. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The structure of azo disperse dyes and its distribution on polyurethane fiber blend with polyester, or polyamide fiber. ResearchGate. Retrieved from [Link]
-
Precise Color. (n.d.). China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers. Precise Color. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous TGA–DSC curves of the thermal decomposition of orange.... ResearchGate. Retrieved from [Link]
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Gud Mould. (2023, March 15). Introduction to types and properties of commonly used colorants for plastics. Gud Mould. Retrieved from [Link]
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ResearchGate. (n.d.). Tensile strength characteristics of polypropylene composites reinforced with stone groundwood fibers from softwood. ResearchGate. Retrieved from [Link]
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Smiths Metal Centres. (n.d.). Engineering Plastic Polypropylene (PP-H). Smiths Metal Centres. Retrieved from [Link]
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SAGE Journals. (n.d.). Mechanical properties of polypropylene composites: A review. SAGE Journals. Retrieved from [Link]
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RAD Proceedings. (n.d.). THE STUDY OF THE INFLUENCE OF ADDITIVES IN THE CRYSTALLINITY OF RECYCLED LDPE BY IR AND XRD ANALYSIS. RAD Proceedings. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Pigment Concentration on Mechanical Properties of Polycarbonate. ResearchGate. Retrieved from [Link]
-
WSEAS. (n.d.). Effect of Pigment Concentration on Mechanical Properties and on color stability of Polycarbonate. WSEAS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 11). Degradation of CdS Yellow and Orange Pigments: A Preventive Characterization of the Process through Pump–Probe, Reflectance, X-ray Diffraction, and Raman Spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]
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University of Southampton. (2023, February 8). An Investigation of Mechanical Properties and Breakdown Strength of Polypropylene/Ultra-High Molecular Weight Polyethylene Nanocomposites. ePrints Soton. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Azo Pigments
Introduction: The Critical Need for Comprehensive Azo Pigment Characterization
Azo pigments, organic compounds characterized by the functional group R−N=N−R′, represent a significant portion of the colorants used across the textile, leather, food, and plastics industries.[1] Their vibrant colors, cost-effectiveness, and wide range of hues contribute to their widespread use.[2] However, the safety and performance of these pigments are intrinsically linked to their precise chemical structure, purity, and physical properties. Certain azo dyes can undergo reductive cleavage to form aromatic amines, some of which are known or suspected carcinogens.[3][4] This has led to strict regulations by bodies such as the European Union to control their presence in consumer goods.[3][5]
For researchers, scientists, and drug development professionals, a multi-faceted analytical approach is paramount to ensure product safety, regulatory compliance, and desired performance characteristics. This guide provides an in-depth exploration of key analytical techniques for the comprehensive characterization of azo pigments, complete with detailed protocols and expert insights into experimental design and data interpretation.
A Multi-Technique Approach to Azo Pigment Analysis
No single analytical technique can fully elucidate the complex nature of azo pigments. A synergistic approach, leveraging the strengths of various methods, is essential for a complete understanding. This guide will focus on a core suite of techniques that provide complementary information on molecular structure, functional groups, crystalline form, thermal stability, and elemental composition.
Caption: Integrated workflow for comprehensive azo pigment characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Science of Color
Expertise & Experience: UV-Vis spectroscopy is a fundamental technique for analyzing azo pigments as their color arises from the absorption of light in the visible region of the electromagnetic spectrum.[6] The position and intensity of the absorption maxima (λmax) are directly related to the electronic structure of the molecule, particularly the conjugated π-system of the aromatic rings and the azo group. Substituents on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, providing valuable, albeit preliminary, structural information.[7]
Trustworthiness: The reliability of UV-Vis data hinges on proper sample preparation and the choice of solvent. The concentration of the pigment solution must be within the linear range of the Beer-Lambert Law to ensure accurate quantitative analysis. It is also crucial to recognize that different tautomeric forms of an azo pigment (azo vs. hydrazone) can coexist in solution and exhibit distinct absorption spectra.
Protocol: UV-Vis Spectroscopic Analysis of an Azo Pigment
-
Solvent Selection: Choose a spectral grade solvent in which the azo pigment is soluble and that does not absorb in the analytical wavelength range. Common solvents include ethanol, methanol, and dimethylformamide (DMF).
-
Sample Preparation:
-
Prepare a stock solution of the azo pigment by accurately weighing a small amount (e.g., 1 mg) and dissolving it in a known volume (e.g., 100 mL) of the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations.
-
-
Instrument Parameters:
-
Set the spectrophotometer to scan a wavelength range that covers both the UV and visible regions (e.g., 200-800 nm).
-
Use a matched pair of cuvettes, one for the blank (pure solvent) and one for the sample.
-
-
Data Acquisition:
-
Record the absorbance spectrum of the blank and subtract it from the sample spectra.
-
Measure the absorbance of each standard solution at the λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the R² value should be close to 1.
-
Use the calibration curve to determine the concentration of an unknown sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a powerful non-destructive technique for identifying the functional groups present in an azo pigment molecule.[8][9] The azo group (-N=N-) itself can be challenging to identify definitively as its stretching vibration is often weak and can be coupled with other vibrations. However, the presence of other characteristic bands, such as those for aromatic C-H, C=C, and substituent groups (e.g., -NO₂, -SO₃H, -OH, -NH₂), provides a molecular fingerprint.[9]
Trustworthiness: The quality of an FTIR spectrum is highly dependent on sample preparation. For solid pigments, the KBr pellet method is common, but requires careful grinding and mixing to avoid scattering effects. Attenuated Total Reflectance (ATR)-FTIR is often a more straightforward alternative, requiring minimal sample preparation.
Protocol: FTIR Analysis of an Azo Pigment (ATR Method)
-
Sample Preparation: Place a small amount of the dry azo pigment powder directly onto the ATR crystal.
-
Instrument Parameters:
-
Set the instrument to collect data in the mid-IR range (typically 4000-400 cm⁻¹).
-
Select an appropriate number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and assign the major absorption bands to their corresponding functional groups.
-
| Functional Group | Characteristic Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Azo -N=N- Stretch | ~1450 - 1400 (often weak) |
| Nitro -NO₂ Stretch | ~1550 and ~1350 (asymmetric and symmetric) |
| Sulfonic Acid -SO₃H | ~1250-1120 and ~1080-1010 |
| Hydroxyl -O-H Stretch | 3600 - 3200 (broad) |
| Amine -N-H Stretch | 3500 - 3300 |
Mass Spectrometry (MS): Determining Molecular Weight and Structure
Expertise & Experience: Mass spectrometry is an indispensable tool for determining the molecular weight of an azo pigment and for obtaining structural information through fragmentation analysis.[10][11] Techniques like Electrospray Ionization (ESI) are well-suited for analyzing many azo dyes, especially those containing polar or ionizable groups.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, greatly aiding in structure elucidation.
Trustworthiness: The choice of ionization technique is critical for successful MS analysis. For non-volatile and thermally labile azo pigments, soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to prevent degradation. The interpretation of fragmentation patterns requires a good understanding of mass spectral fragmentation rules.
Protocol: LC-MS Analysis of an Azo Pigment
-
Sample Preparation: Dissolve the azo pigment in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium acetate, is typical.[12]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the pigment's structure.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Fragmentation: Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the azo pigment.
-
Determine the molecular weight from the parent ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Analyze the fragmentation pattern to deduce structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including azo pigments.[13][14] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[13] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and fully assemble the molecular structure. NMR is also particularly useful in studying the azo-hydrazone tautomerism that is common in many azo pigments.[13]
Trustworthiness: The primary limitation of NMR is its relatively low sensitivity, which may require larger sample amounts. The solubility of the pigment in a suitable deuterated solvent is also a prerequisite.
Protocol: ¹H and ¹³C NMR Analysis of an Azo Pigment
-
Sample Preparation: Dissolve an adequate amount of the azo pigment (typically 5-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument Parameters:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
For ¹H NMR, set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).
-
For ¹³C NMR, a wider spectral width is needed (e.g., 0-220 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural assignment.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.
-
Use the ¹³C and 2D NMR data to confirm the carbon skeleton and the overall structure.
-
X-ray Diffraction (XRD): Probing the Crystalline Structure
Expertise & Experience: The performance of a pigment, including its color, lightfastness, and thermal stability, is not only dependent on its molecular structure but also on its solid-state properties. Powder X-ray diffraction (PXRD) is the primary technique for investigating the crystalline nature of azo pigments.[15] It can be used to identify different polymorphic forms, which can have significantly different properties. For novel pigments where single crystals can be grown, single-crystal XRD provides the definitive three-dimensional molecular and packing structure.[16]
Trustworthiness: For PXRD, proper sample preparation is key to obtaining high-quality data. The sample should be a fine, randomly oriented powder. The interpretation of the diffraction pattern can be complex, especially for mixtures of polymorphs.
Protocol: Powder X-ray Diffraction (PXRD) Analysis of an Azo Pigment
-
Sample Preparation: Gently grind the azo pigment into a fine powder using a mortar and pestle.
-
Instrument Parameters:
-
Use a diffractometer with a common X-ray source, such as Cu Kα radiation.
-
Set the instrument to scan over a relevant 2θ range (e.g., 5-50°).
-
-
Data Acquisition:
-
Mount the powdered sample on a sample holder.
-
Acquire the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).
-
The positions and intensities of the diffraction peaks are characteristic of the crystalline phase.
-
Compare the experimental pattern to databases (e.g., the Cambridge Structural Database) to identify known phases or use it as a fingerprint for a new material.
-
Thermal Analysis: Assessing Stability and Decomposition
Expertise & Experience: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability of azo pigments.[17][18] TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures.[18] DSC measures the heat flow into or out of a sample as it is heated, identifying melting points, glass transitions, and exothermic decomposition events. The chemical substituents on the aromatic rings can significantly impact thermal stability.[17]
Trustworthiness: The heating rate and the atmosphere (e.g., inert nitrogen or oxidative air) have a significant impact on the results and must be carefully controlled and reported.[17]
Protocol: Thermogravimetric Analysis (TGA) of an Azo Pigment
-
Sample Preparation: Accurately weigh a small amount (3-5 mg) of the dry azo pigment into a TGA crucible.[17]
-
Instrument Parameters:
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
The temperature at 5% weight loss (Td5) is often reported as a measure of thermal stability.[17]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): A Powerful Hyphenated Technique
Expertise & Experience: For complex or insoluble samples, Py-GC-MS is a highly effective analytical technique.[19] The sample is rapidly heated to a high temperature (pyrolyzed) in the absence of oxygen, breaking it down into smaller, volatile fragments.[20] These fragments are then separated by gas chromatography and identified by mass spectrometry. The resulting pyrogram is a characteristic fingerprint of the original pigment. This method is particularly useful for analyzing pigments directly in a complex matrix like paint, without the need for extraction.[19]
Trustworthiness: The pyrolysis temperature is a critical parameter and must be optimized for the specific type of pigment being analyzed.[21] A searchable library of pyrolysis data for known pigments can greatly aid in the identification of unknowns.[19]
Protocol: Py-GC-MS Analysis of an Azo Pigment
-
Sample Preparation: Place a very small amount of the solid pigment (micrograms) into a pyrolysis sample cup. No solvent is required.
-
Pyrolysis Parameters:
-
GC-MS Parameters:
-
GC Column: A standard non-polar or mid-polar capillary column is typically used.
-
Temperature Program: A temperature program is used to separate the pyrolysis products.
-
MS Detection: The mass spectrometer is set to scan a suitable mass range to detect the expected fragments.
-
-
Data Acquisition and Analysis:
-
The pyrogram shows the separated pyrolysis products.
-
The mass spectrum of each peak is used to identify the fragment.
-
The pattern of fragments is used to identify the original pigment.
-
Conclusion: An Integrated Strategy for Confident Characterization
The robust characterization of azo pigments is a non-trivial task that demands a thoughtful and integrated analytical strategy. By combining the insights from spectroscopic, crystallographic, thermal, and hyphenated techniques, researchers and scientists can build a comprehensive profile of their materials. This holistic understanding is essential for ensuring the safety, quality, and performance of products containing these ubiquitous colorants, from initial research and development through to final product formulation and regulatory submission.
References
-
Matuschek, G., & Kettrup, A. (1996). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 38(1-2), 111-122. Retrieved from [Link]
-
Frontier Lab. (n.d.). Characterization of 35 organic pigments using multi-functional pyrolysis (Py)-GC/MS and development of a database. Retrieved from [Link]
-
Gičević, A., Hindija, L., & Karadžić, I. (2020). Methods for the analysis of azo dyes employed in food industry - A review. Food Chemistry, 343, 128438. Retrieved from [Link]
-
American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. Retrieved from [Link]
-
Applied Technical Services. (n.d.). Azo Dyes. Retrieved from [Link]
-
Al-Harbi, N. A., & Al-Hazmi, G. A. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Journal of Analytical Science and Technology, 12(1), 22. Retrieved from [Link]
-
Al-Harbi, N. A., & Al-Hazmi, G. A. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Taylor & Francis Online, 12(1), 22. Retrieved from [Link]
-
Okatsu, Y., & Dinnebier, R. E. (2018). Structure Determination from Powder X-ray Diffraction Data of Black Azo (Hydrazone) Pigments. Dyes and Pigments, 158, 223-228. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Retrieved from [Link]
-
Lomax, S. Q., & Lomax, J. F. (2019). The synthesis and characterization of historical and novel azo pigments: implications for conservation science. Heritage Science, 7(1), 101. Retrieved from [Link]
-
Holcapek, M., Jandera, P., & Zderadicka, P. (2000). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 14(18), 1693-1700. Retrieved from [Link]
-
AZoM. (2018). Analyzing Artists' Pigments by Far-Infrared Microspectroscopy. Retrieved from [Link]
-
Rouhani, S., & Pirkarimi, A. (2016). A Review on Analytical Procedures Azo Dyes in the Food Industry. Current Analytical Chemistry, 12(4), 346-355. Retrieved from [Link]
-
Gomaa, M. A., & El-Mekkawi, D. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 312-328. Retrieved from [Link]
-
Eurofins BLC. (n.d.). Azo Dyes Testing – Textiles and Leather. Retrieved from [Link]
-
Matuschek, G., & Kettrup, A. (1996). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
-
Karthik, Y., et al. (2016). Methods for the analysis of azo dyes employed in food industry--A review. Food Chemistry, 192, 913-926. Retrieved from [Link]
-
Lomax, S. Q., & Lomax, J. F. (2019). The synthesis characterization of historical novel azo pigments: implications for conservation science. SciSpace. Retrieved from [Link]
-
Sustainability Directory. (2025). Azo Dye Regulation. Retrieved from [Link]
-
Wang, Y., et al. (2020). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Journal of Polymers and the Environment, 28(11), 2959-2967. Retrieved from [Link]
-
HQTS. (2022). What Is Azo Dyes and Azo Dyes Test?. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Azo Dyes. Retrieved from [Link]
-
Gomaa, M. A., & El-Mekkawi, D. M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Retrieved from [Link]
-
Holcapek, M., Jandera, P., & Zderadicka, P. (2000). Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Multinuclear NMR of Azo Dyes and Their Metal Complexes. Retrieved from [Link]
-
Christie, R. M., et al. (2007). Structural characterization of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculation. Dyes and Pigments, 75(3), 549-555. Retrieved from [Link]
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Al-Mousawi, S. M., et al. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(6), 7856-7868. Retrieved from [Link]
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Freeman, H. S., et al. (2017). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. Data in Brief, 14, 674-680. Retrieved from [Link]
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Horn, G., et al. (2021). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. Foods, 10(11), 2636. Retrieved from [Link]
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Paredes, E., et al. (2014). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Analytical and Bioanalytical Chemistry, 406(23), 5581-5595. Retrieved from [Link]
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Scribd. (n.d.). Azo Colorants in Textile Chemistry. Retrieved from [Link]
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Avila-Pascual, P., et al. (2020). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Analytical Biochemistry, 608, 113897. Retrieved from [Link]
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Wikipedia. (n.d.). Azo dye. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS spectra of synthesized azo dye. Retrieved from [Link]
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EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
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Ahmed, F., et al. (2016). Non-destructive FT-IR analysis of mono azo dyes. Bulgarian Chemical Communications, 48(Special Issue C), 71-78. Retrieved from [Link]
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AZoM. (2022). Reflectance FTIR for Paint Analysis. Retrieved from [Link]
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Mohammed, H. S., et al. (2020). Synthesis, characterization, structure determination from powder X-ray diffraction data, and biological activity of azo dye of 3-aminopyridine and its complexes of Ni(II) and Cu(II). Bulletin of the Chemical Society of Ethiopia, 34(3), 525-536. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray diffraction pattern of the AZO thin film. Retrieved from [Link]
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Ahmed, F., et al. (2016). Non-destructive FT-IR analysis of mono azo dyes. ResearchGate. Retrieved from [Link]
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Jakovljević, K., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports, 11(1), 12345. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Application Notes and Protocols: C.I. Pigment Orange 34 as a Colorant in Plastics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of C.I. Pigment Orange 34 (CAS No. 15793-73-4; C.I. No. 21115) as a colorant in various plastic systems. It delves into the pigment's fundamental properties, performance characteristics, and critical processing considerations. Detailed, step-by-step protocols for evaluating key performance metrics such as dispersion quality, heat stability, lightfastness, and migration resistance are provided, grounded in established ASTM and ISO standards. A significant focus is placed on the thermal decomposition of this diarylide pigment at elevated processing temperatures and the potential formation of 3,3'-dichlorobenzidine (DCB), a matter of considerable health and safety concern. The guide concludes with an overview of the current regulatory landscape for its use in food contact applications.
Introduction: Understanding this compound
This compound is a disazo pyrazolone organic pigment that provides a vibrant, reddish-orange shade.[1][2] It is a member of the diarylide pigment family, derived from 3,3'-dichlorobenzidine.[2] Its popularity in the plastics industry stems from a combination of high tinctorial strength, good opacity, and cost-effectiveness.[3] This pigment is widely used in commodity plastics such as polyolefins and PVC, as well as in some styrenic copolymers.[1][3]
The performance of this compound is intrinsically linked to its chemical structure, particle size, and the polymer matrix in which it is dispersed. Understanding these interactions is paramount to achieving desired coloristic properties and ensuring the final product's stability and safety.
Chemical and Physical Properties
A foundational understanding of the pigment's properties is the first step in its effective application.
| Property | Value | Source(s) |
| C.I. Name | Pigment Orange 34 | [1] |
| C.I. Number | 21115 | [1][3] |
| CAS Number | 15793-73-4 | [1][3] |
| Chemical Class | Disazo Pyrazolone | [1][4] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [3] |
| Molecular Weight | 651.55 g/mol | [5] |
| Appearance | Orange Powder | [4][6] |
| Density | 1.30 - 1.50 g/cm³ | [4][5] |
| Oil Absorption | 29 - 50 g/100g | [5][7][8] |
| Average Particle Size | 0.09 - 0.2 µm | [1] |
Performance Characteristics in Polymer Systems
The suitability of this compound for a specific plastic application is determined by its fastness properties and its interaction with the host polymer during and after processing.
Heat Stability
Heat stability is a critical parameter, as it dictates the maximum processing temperature a pigment can withstand without significant color change or degradation. This compound generally exhibits moderate heat stability, typically in the range of 180-200°C (356-392°F) .[2][3][5][6][8] However, this is highly dependent on the polymer matrix and the pigment concentration. For instance, in High-Density Polyethylene (HDPE), some grades report stability up to 260°C (500°F) .[7]
Causality: The thermal limit is dictated by the energy required to break the covalent bonds within the pigment molecule. Exceeding this temperature can lead to irreversible chemical changes, resulting in color shifts (typically darkening) and a loss of tinctorial strength. As will be discussed in Section 4, it also poses significant health and safety risks.
Lightfastness and Weatherability
Lightfastness refers to a material's resistance to color change upon exposure to light, while weatherability includes the effects of UV radiation, moisture, and temperature. This compound offers good lightfastness, with ratings typically between 5 and 7 on the 1-8 Blue Wool Scale (where 8 is excellent).[3][7] Its performance is generally better in masstone (full shade) than in tints with titanium dioxide.[7] Weather resistance is considered moderate, typically rated between 3 and 4 on a 1-5 scale.[3]
Causality: UV radiation possesses sufficient energy to excite electrons within the pigment's chromophore, potentially leading to photo-oxidative reactions that break down the molecule and cause fading. The polymer matrix can influence lightfastness by either offering some UV protection or by producing free radicals upon degradation that can attack the pigment.
Migration Resistance
Migration is the movement of the pigment out of the plastic matrix, which can lead to "blooming" (a crystalline deposit on the surface) or "bleeding" (color transfer to an adjacent material). This compound generally shows good migration resistance. However, a known issue is its tendency to bloom in plasticized PVC, especially at lower concentrations.[8]
Causality: Migration is a function of the pigment's solubility in the polymer and any liquid components (like plasticizers) at a given temperature. While organic pigments are chosen for their insolubility, some residual solubility always exists. Plasticizers can increase the mobility of pigment particles or their partially solubilized components within the polymer, facilitating their movement to the surface.
Chemical Resistance
This compound demonstrates good resistance to acids and alkalis.[4][5][8]
Polymer System Compatibility and Application Recommendations
The selection of a pigment must be aligned with the specific polymer to be colored.
| Polymer System | Suitability & Recommendations | Heat Stability (°C) | Lightfastness (1-8) |
| Polyolefins (LDPE, HDPE, PP) | Recommended. Widely used due to good compatibility and cost-effectiveness. Opaque grades can show insufficient lightfastness in polyolefins.[1] | ~200 (up to 260 in HDPE for some grades)[1][7] | 5-6[2][3] |
| Polyvinyl Chloride (PVC) | Recommended (with caution in pPVC). Good performance in rigid PVC. In plasticized PVC, there is a tendency to bloom.[8] | ~200[3] | 6-7[3] |
| Styrenics (PS, ABS, SAN) | Suitable. | ~200[3] | 6[3] |
| Engineering Plastics (PC, PET, PBT, PA) | Limited Suitability / Not Recommended. Generally, the heat stability of Pigment Orange 34 is insufficient for the higher processing temperatures of most engineering plastics.[3] | < 200 (Decomposition risk) | Not typically recommended |
Critical Health & Safety Advisory: Thermal Decomposition
A paramount consideration when working with this compound, and other diarylide pigments, is their potential for thermal decomposition at temperatures exceeding 200°C. Scientific studies have shown that prolonged heating in the range of 240-300°C can cause thermal cleavage of the pigment molecule. This degradation can lead to the formation of aromatic amines, including 3,3'-dichlorobenzidine (DCB) , a suspected human carcinogen.
Causality: The azo linkages (-N=N-) within the diarylide structure are susceptible to thermal cleavage under high-energy conditions. This breakdown can fragment the molecule, leading to the release of its precursor components, including DCB.
This decomposition has two significant consequences:
-
Health and Safety Risk: The potential presence of a carcinogenic substance in the final product or as off-gassing during processing is a serious concern.
-
Performance Issues: The degradation products, such as monoazo dyes, are more soluble in the polymer matrix, which can increase the likelihood of migration (bleeding and blooming).
Recommendation: It is imperative that processing temperatures are strictly controlled to remain below 200°C when using this compound. For applications requiring higher processing temperatures, alternative high-performance pigments should be selected.
Experimental Protocols
The following protocols are based on established industry standards and provide a framework for the comprehensive evaluation of this compound in a given plastic matrix.
Protocol for Masterbatch Preparation and Dispersion Quality Assessment
Objective: To prepare a concentrated pigment masterbatch and evaluate the quality of pigment dispersion in the final let-down product.
Workflow Diagram:
Caption: Workflow for masterbatch preparation and dispersion analysis.
Methodology:
-
Formulation:
-
This compound: 20-40% by weight
-
Carrier Resin (e.g., LLDPE): 58-78% by weight
-
Dispersant (e.g., polyethylene wax): 2% by weight
-
-
Compounding:
-
Pre-mix the components in a high-speed mixer.
-
Melt-compound the pre-mix using a co-rotating twin-screw extruder. Maintain a temperature profile that ensures melting and mixing without exceeding the pigment's thermal stability limit (<200°C).
-
Extrude the molten compound through a strand die, cool in a water bath, and pelletize.
-
-
Let-Down and Molding:
-
Tumble-blend the masterbatch pellets with the desired natural polymer (e.g., HDPE, PP) to achieve the final pigment concentration (e.g., 0.1% for tints, 1.0% for masstone).
-
Injection mold the blend into standard test plaques (e.g., 50x50x2 mm).
-
-
Dispersion Assessment (Microscopical Examination - adapted from ASTM D3015):
-
Using a microtome, carefully shave a thin section (10-20 µm) from the center of the molded plaque.
-
Mount the thin section on a microscope slide.
-
Observe the section under a transmission light microscope at 100x magnification.
-
Examine for the presence of un-dispersed pigment agglomerates and aggregates.
-
Rate the dispersion on a 1-5 scale (1 = very poor with large agglomerates, 5 = excellent, no visible specks).
-
Protocol for Heat Stability Evaluation
Objective: To determine the maximum temperature the pigment can withstand in a specific polymer without significant color change.
Workflow Diagram:
Caption: Workflow for determining pigment heat stability.
Methodology:
-
Sample Preparation: Prepare a colored compound as described in Protocol 5.1, Step 3.
-
Molding:
-
Set the injection molding machine to an initial temperature of 180°C. Produce a set of "control" plaques.
-
Increase the nozzle temperature in 10°C increments (e.g., 190°C, 200°C, 210°C, etc.).
-
At each temperature setting, purge the machine thoroughly and mold a new set of plaques. Maintain a consistent residence time in the barrel for all temperatures.
-
-
Colorimetric Analysis:
-
Allow all plaques to condition for at least 24 hours at standard conditions (23°C, 50% RH).
-
Using a spectrophotometer, measure the CIELAB color values (L, a, b*) of the control plaque (180°C) and the plaques from each higher temperature.
-
Calculate the total color difference (ΔE*ab) between each test plaque and the control plaque.
-
-
Determination: The heat stability is defined as the highest temperature at which the ΔE*ab remains below a specified value, typically ≤ 1.0.
Protocol for Lightfastness and Weatherability Testing
Objective: To evaluate the color stability of the pigmented plastic upon exposure to simulated sunlight and weathering conditions.
Methodology:
-
Sample Preparation: Injection mold test plaques (masstone and a 1:10 tint with TiO₂) as per Protocol 5.1.
-
Initial Measurement: Measure and record the initial CIELAB color values of all plaques. Retain unexposed plaques as controls.
-
Accelerated Weathering (based on ASTM D4329, ISO 4892-2, ISO 4892-3):
-
Apparatus: Use either a Xenon Arc or a Fluorescent UV accelerated weathering chamber. Xenon arc provides a closer spectral match to natural sunlight.
-
Exposure Conditions (Example for Xenon Arc):
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 65°C
-
Chamber Temperature: 45°C
-
Relative Humidity: 50%
-
Cycle: Continuous light, or with a water spray cycle (e.g., 102 minutes light, 18 minutes light + water spray).
-
-
Exposure Duration: Expose the plaques for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
-
Evaluation:
-
At specified intervals, remove the plaques and measure their CIELAB values.
-
Calculate the ΔE*ab between the exposed plaques and the unexposed controls.
-
Visually assess the color change against the Blue Wool Scale (for lightfastness) which has been exposed simultaneously. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading.
-
Regulatory Status for Food Contact Applications
The use of any colorant in food contact materials is strictly regulated. It is the responsibility of the manufacturer of the final article to ensure compliance.
-
United States (FDA): As of the publication of this document, this compound is not explicitly listed in the Code of Federal Regulations (CFR) Title 21, Part 178.3297, which pertains to colorants for polymers in food contact applications. The absence of a specific listing means it is not authorized for this use unless it is the subject of an effective Food Contact Notification (FCN) or meets other specific exemptions.
-
European Union: There is no harmonized EU-level positive list for pigments. However, all food contact materials must comply with the Framework Regulation (EC) No 1935/2004, which requires that they do not endanger human health or bring about an unacceptable change in the food.[9][10] National regulations within the EU may apply.
-
Switzerland: The Swiss Ordinance on Food Contact Materials (SR 817.023.21) lists this compound in Annex 10, Part A, for use in packaging inks.[11] Its use is permitted, but it is subject to a migration limit where it must not be detectable in food or food simulants, with a detection limit of 0.01 mg/kg.[11]
Recommendation: Due to the lack of a clear FDA approval and the potential for thermal decomposition into harmful substances, this compound is not recommended for food contact applications, particularly those involving high temperatures.
Conclusion
This compound is a versatile and economically advantageous colorant for many plastic applications, particularly in polyolefins and PVC. Its bright, opaque orange shade makes it a popular choice. However, its application requires careful consideration of its limitations. The moderate heat stability is a critical processing constraint, and the potential for thermal decomposition into 3,3'-dichlorobenzidine above 200°C is a significant health and safety concern that must be managed through strict temperature control. Its performance in engineering plastics is limited, and its use in food contact applications is not broadly approved and should be avoided. By following standardized testing protocols, researchers and formulators can effectively evaluate its suitability for their specific needs and ensure the production of safe, stable, and coloristically consistent plastic articles.
References
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Ataman Kimya. PIGMENT ORANGE 34. [Link]
-
China Baoxu Chemical. Pigment Orange 34(RL), CAS 15793-73-4 Mfg. [Link]
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SY Chemical Co., Ltd. Pigment Orange 34. [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. Pigment Orange 34. [Link]
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DCL Corporation. (2020). 1334 Opaque Orange 34 Resistance Properties Product Characteristics Physical Properties Applications. [Link]
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Xcolor Pigment. Pigment orange 34|Fast Orange RL. [Link]
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DCL Corporation. (2020). 1634 Pyrazolone Orange 34 Resistance Properties Product Characteristics Physical Properties Applications. [Link]
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HUPC Chemical Co., Ltd. (2014). TECHNICAL DATA SHEET Pigment Orange 34 UN8307. [Link]
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China Baoxu Chemical. Pigment Orange 34(RL), CAS 15793-73-4 Mfg. [Link]
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Zeya Chemicals. Pigment orange 34-Corimax Orange RL70. [Link]
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Federal Department of Home Affairs FDHA, Switzerland. (2005). Ordinance of the FDHA on articles and materials (RS 817.023.21). [Link]
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Food Packaging Forum. (2017). The Regulation of Colorants Intended for Food Contact Applications in the European Union. [Link]
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Shandong Yuhong New Pigment Co., Ltd. Pigment Orange 34. [Link]
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Food Packaging Forum. (2024). Switzerland updates federal law on food contact materials and articles. [Link]
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UL Prospector. Pigment Orange 34. [Link]
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SGS. (2024). Switzerland Revises Ordinance on Food Contact Materials and Articles. [Link]
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Sun Chemical. (Date unknown). Legislation – Food Packaging – Switzerland. [Link]
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Converting Magazine. (2018). Highest purity for sensitive applications. Compliant pigments for food packaging. [Link]
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precisionFDA. PIGMENT ORANGE 34. [Link]
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Gud Mould. (2023). Introduction to types and properties of commonly used colorants for plastics. [Link]
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SGS. (2025). Switzerland Revises Food Contact Materials Ordinance. [Link]
-
Gabriel-Chemie. (2021). CONFORMITY REQUIREMENTS FOR COLORANTS. [Link]
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European Commission. Legislation – Food Safety. [Link]
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U.S. Food and Drug Administration. Regulatory Status of Color Additives. [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. Pigment Orange 34. [Link]
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Verband der Mineralfarbenindustrie e.V. (2021). Information on Requirements regarding Pigments and Fillers detailed in Guidelines and Laws for Food Contact Materials. [Link]
-
U.S. Food and Drug Administration. Regulatory Status of Color Additives. [Link]
-
DCL Corporation. FDA COMPLIANT PRODUCTS RECOMMENDED FOR NORTH AMERICA. [Link]
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Application Notes and Protocols for Pigment Orange 34 in Textile Printing
Abstract
This document provides a comprehensive technical guide for the application of Pigment Orange 34 (C.I. Pigment Orange 34, CAS No. 15793-73-4) in textile printing.[1][2][3] Aimed at researchers, scientists, and professionals in textile chemistry and development, these notes detail the underlying principles, optimized protocols, and critical parameters for achieving high-quality, durable prints on various textile substrates. The guide covers everything from the chemical nature of the pigment to the formulation of printing pastes, application methodologies, and troubleshooting, ensuring a scientifically rigorous and practically applicable resource.
Introduction: Understanding Pigment Orange 34
Pigment Orange 34 is a disazo pyrazolone organic pigment known for its vibrant reddish-orange shade, high color strength, and good fastness properties.[1][4] Chemically, it is identified as 4,4′-[(3,3′-dichloro[1,1′-biphenyl]-4,4′-diyl)bis(azo)]bis[2,4-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one].[1] Unlike dyes, pigments are insoluble particles that do not form a chemical bond with the textile fiber.[5] Instead, they are mechanically anchored to the fabric surface using a polymeric binder. This fundamental difference makes pigment printing a versatile technique applicable to a wide range of fibers, including cotton, polyester, and their blends, with a relatively straightforward application process.[5][6]
The successful application of Pigment Orange 34 hinges on a stable dispersion of the pigment within a meticulously formulated printing paste. The key components of this system—the binder, thickener, and various auxiliaries—work in concert to ensure proper adhesion, sharp print definition, and desired fastness properties.
Key Physicochemical Properties
A thorough understanding of Pigment Orange 34's properties is crucial for formulation and application optimization.
| Property | Value / Description | Source(s) |
| C.I. Name | Pigment Orange 34 | [1] |
| C.I. Number | 21115 | [1] |
| CAS Number | 15793-73-4 | [1] |
| Chemical Class | Disazo Pyrazolone | |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [7] |
| Molecular Weight | 651.54 g/mol | [7] |
| Appearance | Orange Powder | [1][7] |
| Shade | Reddish-Orange | [4] |
| Oil Absorption | 43-79 g/100g | [4] |
| pH Value | 4.8 - 6.5 | [4] |
| Heat Stability | ~180-200 °C | [3][4][7] |
The Science of Formulation: The Printing Paste
The printing paste is a complex system where each component has a specific function. The stability and rheology of this paste are paramount for achieving high-quality prints.
Core Components and Their Causality
-
Pigment Concentrate: A fine dispersion of Pigment Orange 34. The particle size, typically between 100-200 nanometers, is critical; smaller particles offer higher color strength and transparency, while larger particles provide better opacity.[1]
-
Binder: This is the most critical component for fastness. Acrylic-based binders are widely used due to their ability to form a strong, flexible, and transparent film upon curing.[8][9][10] This film encapsulates the pigment particles, physically adhering them to the fabric.[8] Self-crosslinking acrylic binders are preferred as they contain reactive groups that polymerize under heat, forming a durable three-dimensional network without the need for additional cross-linking agents.[8][10] The choice of binder directly impacts the final "hand" or feel of the fabric; softer binders are used for apparel, while harder binders might be used for industrial textiles.
-
Thickener: Synthetic thickeners, such as those based on polyacrylic acid, are essential for controlling the paste's viscosity and rheology.[11][12][13] They create a three-dimensional network that holds the paste together, preventing premature spreading on the fabric and ensuring sharp, well-defined prints.[11][13] The rheology imparted by the thickener should be pseudoplastic (shear-thinning), meaning the viscosity decreases under the stress of the squeegee during printing, allowing for easy transfer, but increases at rest to prevent bleeding.[11][13]
-
Auxiliaries:
-
Softener: Silicone-based softeners can be added to counteract the stiffening effect of the binder, improving the fabric's hand feel.[14]
-
Fixer/Cross-linker: While often built into modern binders, external cross-linkers can be used to further enhance wash and crock fastness, especially for demanding applications.
-
pH Buffer: An acidic pH (around 5.5) is often optimal for the polymerization of the binder during curing. Acid-donating catalysts like diammonium phosphate can be used to achieve this.[15]
-
Experimental Protocols
The following protocols provide a starting point for the application of Pigment Orange 34. Researchers should perform preliminary tests to optimize concentrations and conditions for their specific substrates and equipment.
Fabric Preparation
Proper preparation is non-negotiable for achieving optimal print quality and adhesion. The goal is to produce a clean, absorbent, and uniform surface.
Protocol 3.1: Pre-treatment of Cotton and Polyester/Cotton Blends
-
Scouring: Wash the fabric with a solution containing 1-2 g/L non-ionic detergent and 1-2 g/L soda ash at 80-90°C for 30-60 minutes to remove oils, waxes, and sizing agents.
-
Rinsing: Thoroughly rinse the fabric with hot and then cold water until all residues are removed.
-
Bleaching (for white grounds): For brilliant whites, bleach with a suitable agent (e.g., hydrogen peroxide for cotton).
-
Neutralization: Ensure the fabric has a neutral pH (7.0-7.5) before printing.[13]
-
Drying & Calendering: Dry the fabric completely. For woven fabrics, singeing may be performed to remove surface fibers.[13]
Printing Paste Formulation
The following are representative formulations. The amount of pigment will vary based on the desired shade depth. The binder-to-pigment ratio is critical for fastness.
Protocol 3.2.1: Formulation for 100% Cotton (Medium Shade)
| Component | Quantity (g/kg) | Purpose |
| Pigment Orange 34 Concentrate (20% pigment) | 50 - 150 | Colorant |
| Self-Crosslinking Acrylic Binder | 150 - 250 | Adhesion & Fastness |
| Synthetic Thickener Stock (e.g., 3% solution) | 15 - 20 | Viscosity & Rheology |
| Diammonium Phosphate (1:2 solution) | 10 | Catalyst |
| Silicone Softener | 10 - 20 | Hand Feel Improvement |
| Water | 545 - 765 | Vehicle |
| Total | 1000 |
Protocol 3.2.2: Formulation for Polyester Blends (Medium Shade)
For polyester, adhesion can be more challenging. A binder with a lower glass transition temperature (Tg) may be selected for better flexibility.
| Component | Quantity (g/kg) | Purpose |
| Pigment Orange 34 Concentrate (20% pigment) | 50 - 150 | Colorant |
| Flexible Self-Crosslinking Acrylic Binder | 200 - 300 | Adhesion & Flexibility |
| Synthetic Thickener Stock (e.g., 3% solution) | 15 - 20 | Viscosity & Rheology |
| Diammonium Phosphate (1:2 solution) | 10 | Catalyst |
| Silicone Softener | 10 - 20 | Hand Feel Improvement |
| Water | 500 - 715 | Vehicle |
| Total | 1000 |
Mixing Procedure:
-
Start with the required amount of water.
-
Add the binder, softener, and catalyst, stirring gently.
-
Add the Pigment Orange 34 concentrate and mix until homogeneous.
-
Slowly add the synthetic thickener while stirring continuously until the desired viscosity is achieved. Avoid vigorous mixing to prevent shearing the thickener and introducing air bubbles.
-
Allow the paste to sit for at least 30 minutes to de-aerate and fully hydrate the thickener.
Application and Fixation Workflow
The application method (e.g., screen printing) and the fixation process are where the print is physically created and made permanent.
Protocol 3.3: Printing and Curing
-
Application: Apply the formulated paste to the prepared fabric using a screen printing technique (flatbed or rotary).[15] Ensure even squeegee pressure and speed for a uniform print layer.
-
Drying: Immediately after printing, dry the fabric. This is typically done with hot air at 100-120°C for 1-3 minutes. The primary purpose is to remove water and prevent smudging before the final fixation step.
-
Curing: This is the critical step for polymerization of the binder. Transfer the dried fabric to a curing oven or stenter. Cure at 140-160°C for 3-5 minutes.[14][15] The exact time and temperature depend on the binder system, fabric type, and weight. Insufficient curing will result in poor wash and crock fastness.[14] Over-curing can make the print brittle and may damage the fabric.[14]
Performance Evaluation and Fastness Properties
The quality of a pigment print is defined by its fastness properties. Standardized test methods from organizations like the American Association of Textile Chemists and Colorists (AATCC) should be used for evaluation.
Expected Fastness Ratings
The following table summarizes the typical fastness properties of a properly formulated and cured print using Pigment Orange 34. Ratings are on a scale of 1 to 5, where 5 is the highest.
| Fastness Property | AATCC Test Method | Typical Rating | Source(s) |
| Lightfastness | AATCC 16.3 | 4-6 | [1][3][4][16][17] |
| Wash Fastness (Color Change) | AATCC 61 | 4-5 | [18][19] |
| Crocking (Rubbing) - Dry | AATCC 8 | 4-5 | [20][21][22] |
| Crocking (Rubbing) - Wet | AATCC 8 | 3-4 | [20][21][22] |
| Resistance to Acids | - | 4-5 | [3][4][7] |
| Resistance to Alkalis | - | 4-5 | [3][4][7] |
Note: Wet crocking fastness is typically lower than dry crocking. The performance can be improved by using high-performance binders and ensuring complete curing.[22]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Wash Fastness / Fading | 1. Incomplete curing of the binder.2. Insufficient binder-to-pigment ratio. | 1. Increase curing temperature or time within fabric tolerance (e.g., 150-160°C for 4-5 min).[14]2. Increase the amount of binder in the paste. Ensure use of a high-quality, self-crosslinking binder.[14] |
| Harsh Hand Feel | 1. Excessive binder content.2. Use of a binder with a high glass transition temperature (Tg). | 1. Optimize the binder concentration to the minimum required for desired fastness.2. Incorporate a silicone-based softener into the paste.[14]3. Select a softer grade of acrylic binder.[14] |
| Low Crock (Rubbing) Fastness | 1. Incomplete curing, leaving the binder film soft.2. Poor pigment dispersion, leading to loose particles on the surface. | 1. Ensure complete polymerization through optimized curing.[14]2. A light post-wash or steaming can sometimes remove excess surface pigment.[14] |
| Print Bleeding / Poor Definition | 1. Print paste viscosity is too low.2. Incorrect thickener rheology. | 1. Increase the concentration of the synthetic thickener.2. Use a high-quality thickener that provides a pseudoplastic flow profile for sharp outlines.[14] |
| Screen Clogging | 1. Paste drying too quickly in the screen.2. Poorly dispersed pigment or impurities in the paste. | 1. Add a humectant (e.g., urea, glycerine) to the paste formulation.2. Ensure the pigment concentrate is well-dispersed and filter the final paste before use.[14] |
Safety and Handling
Pigment Orange 34 is an organic powder and should be handled in accordance with its Safety Data Sheet (SDS).
-
Hazard Identification: The substance does not meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008. However, it may form combustible dust concentrations in the air.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and an appropriate dust mask, especially when handling the dry powder.
-
Handling: Use in a well-ventilated area. Avoid dust formation and take precautionary measures against static discharge.
-
First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and national regulations. Do not discharge into drains or surface waters.
Conclusion
The application of Pigment Orange 34 in textile printing offers a versatile and economical method for achieving vibrant, durable orange shades on a multitude of fabrics. Success is not merely dependent on the pigment itself, but on the holistic understanding and control of the entire printing system. By carefully selecting binders and thickeners, optimizing the print paste formulation, ensuring meticulous fabric preparation, and precisely controlling the curing process, researchers and developers can unlock the full potential of this pigment. The protocols and troubleshooting guide provided herein serve as a robust framework for achieving consistent, high-quality results in both laboratory and production environments.
References
- Kemiteks. (n.d.). Thickeners for Printing.
- Optimium. (n.d.). THICKENER AND RHEOLOGY MODIFIERS.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Role of Acrylic Binders in Textile Printing Performance. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website
- (n.d.). High-Performance Synthetic Thickener for Pigment Textile Printing - Enhanced Rheology and Print Clarity.
- Geecolor. (2025, December 13). Common Pigment Textile Printing Problems (and How to Fix Them).
- Cara Acrylic Technology. (n.d.). Textile Printing & Coatings.
- Achitex Minerva. (n.d.). textile printing - BINDERS.
- (n.d.). Synthesis and Characterization of Styrene-Acrylic Binders and Their Application on Pigment Printing of Cotton and Polyester Textile Fabrics.
- Weifang Ruiguang Chemical Co., Ltd. (n.d.). Acrylic Binder for Textile Pigment Printing. Retrieved from Weifang Ruiguang Chemical Co., Ltd. website
- Yinyang Synthetic Resin. (n.d.). PTF Printing Thickener Rheological Modifier.
- SpecialChem. (n.d.). Find Rheology Modifiers / Thickeners perfectly suited for your Coatings and Inks.
- Textile Learner. (2022, April 28). Pigment Printing on Polyester Cotton (P/C) Blended Fabric by Direct Style.
- Screen Printing Technical Foundation. (n.d.). Textile Printing Troubleshooting Guidelines Print losing detail/sharpness.
- PRINTING United Alliance. (n.d.). Textile Printing Screen Printing Troubleshooting Guide (PDF).
- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34.
- Namwamba, G. N., & Dixon, D. L. (n.d.). COLORFASTNESS TO CROCKING AND LAUNDERING OF DIGITALLY PRINTED COTTON FABRIC. Southern University.
- Handprinted. (2022, June 30). Using Diazo Photo Emulsion - Tips, Tricks and Troubleshooting.
- ResearchGate. (n.d.). Colorfastness to crocking (AATCC-08). [Data table].
- Xcolor Pigment. (n.d.). Pigment orange 34|Fast Orange RL.
- HUPC CHEMICAL CO.,LTD. (2014, March 9).
- Fineland Chem. (n.d.). Textile Printing Pigment Manufacture & Supplier.
- Fineland Chem. (n.d.). DuraPrint®6234 Pigment Orange 34.
- Gabriel Fabrics. (2023, May 12).
- Orient Bag. (2016, September 26). Color Fastness to Crocking/Rubbing Test, ISO 105 X12 (With Video).
- MCB Books. (n.d.). HOW TO MAKE TEXTILE PRINTING PIGMENT BINDER PASTE FOR POLYESTER FABRIC.
- ResearchGate. (2025, August 7). Improving the Color Yield of Ultra-fine Pigment Printing on Cotton Fabric.
- SY CHEMICAL CO., LTD. (n.d.). Pigment Orange 34, PO34 TDS.
- Cotton Incorporated. (n.d.). PRINTING OF PIGMENTS AND SPECIAL EFFECTS.
- Hangzhou Brilliant Chem Technology Co.,Ltd. (n.d.). Pigment Yellow, Red, Orange, Violet, Blue Textile Printing Pigment. Retrieved from Hangzhou Brilliant Chem Technology Co.,Ltd website
- Association of Contract Textiles. (2014, August). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions.
- Textile Tester. (2024, March 12). Insights on Colorfastness to Rubbing/Crocking Test.
- Association of Contract Textiles. (2019, March).
- European Patent Office. (2021, May 26). PRINTING ON A TEXTILE (EP 3622111 B1).
- OEcotextiles. (2012, January 13). Printing – part 2.
- Siegwerk. (n.d.). Flexographic printing Troubleshooting Guide.
- Google Patents. (n.d.). US2762719A - Textile printing pastes and method of applying.
- Sarex. (2015). scrub your Rub Fastness Problems away.
- AATCC. (n.d.). Test Method for Colorfastness to Light: Outdoor.
- QIMA. (2025, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide.
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Application Note: Unveiling Solute-Solvent Interactions Through the Spectral Properties of C.I. Pigment Orange 34
Introduction: The Language of Color and Solvents
C.I. Pigment Orange 34, a diarylide azo pigment, is a widely utilized colorant in various industrial applications, including inks, plastics, and coatings.[1][2] Beyond its industrial utility, its molecular structure—rich in chromophores and auxochromes—makes it an excellent candidate for demonstrating the principles of solvatochromism. Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[3] This change in color is a direct manifestation of the differential solvation of the ground and excited electronic states of the pigment molecule, providing a window into the intricate world of solute-solvent interactions.[3]
This application note provides a detailed protocol for investigating the solvent effects on the spectral properties of this compound. By examining the shifts in its UV-Visible absorption maxima (λmax) across a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can gain insights into the pigment's photophysical behavior. This understanding is not only crucial for optimizing its performance in various formulations but also serves as a practical educational tool for demonstrating fundamental concepts in physical organic chemistry.
The relationship between solvent polarity and spectral shifts can be quantified using empirical solvent polarity scales, such as the Kamlet-Taft parameters.[4][5][6][7] These parameters describe a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). By correlating the observed spectral shifts with these parameters, a more nuanced understanding of the specific interactions driving the solvatochromic behavior can be achieved.
Experimental Protocol: A Step-by-Step Guide to Observing Solvatochromism
This protocol outlines the procedure for preparing solutions of this compound in a selection of common laboratory solvents and measuring their UV-Visible absorption spectra.
Materials and Instrumentation
-
Pigment: this compound (CAS No. 15793-73-4)
-
Solvents: A range of analytical grade solvents with varying polarities (e.g., n-hexane, toluene, acetone, dimethyl sulfoxide (DMSO), ethanol, methanol).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer capable of scanning in the 300-700 nm range.
-
Labware: Volumetric flasks, pipettes, quartz cuvettes (1 cm path length), analytical balance, and an ultrasonic bath.
Protocol Workflow
Caption: Experimental workflow for the analysis of solvent effects on the spectral properties of this compound.
Detailed Procedural Steps
-
Stock Solution Preparation: Due to the low solubility of this compound in many solvents, it is practical to first prepare a concentrated stock solution in a solvent where it exhibits reasonable solubility, such as DMSO or toluene.[8]
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve the pigment in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask.
-
Use an ultrasonic bath to facilitate complete dissolution.
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, pipette a small aliquot of the stock solution into a volumetric flask and dilute with the respective solvent to achieve a final concentration where the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).
-
Ensure thorough mixing. If the pigment precipitates, the solvent is unsuitable for this analysis.
-
-
Spectroscopic Measurement:
-
Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to 300-700 nm.
-
For each solvent, fill a clean quartz cuvette with the pure solvent and use it to perform a baseline correction (auto-zero).[9][10]
-
Rinse the sample cuvette with a small amount of the pigment solution before filling it.
-
Record the absorption spectrum of each pigment solution.
-
Identify and record the λmax for each spectrum.
-
Data Presentation and Expected Results
The solvatochromic behavior of this compound can be effectively summarized by tabulating the observed λmax values against the Kamlet-Taft parameters of the solvents used.
Table 1: Representative Solvatochromic Data for this compound
| Solvent | λmax (nm) (Illustrative) | π* (Dipolarity/Polarizability) | α (Hydrogen Bond Donating Ability) | β (Hydrogen Bond Accepting Ability) |
| n-Hexane | 475 | 0.00 | 0.00 | 0.00 |
| Toluene | 482 | 0.54 | 0.00 | 0.11 |
| Acetone | 488 | 0.71 | 0.08 | 0.48 |
| DMSO | 495 | 1.00 | 0.00 | 0.76 |
| Ethanol | 490 | 0.54 | 0.83 | 0.77 |
| Methanol | 485 | 0.60 | 0.93 | 0.62 |
Note: The λmax values presented in this table are illustrative and representative of the expected trend for a diarylide azo pigment. Actual experimental values may vary.
Discussion and Interpretation: Deciphering Solute-Solvent Interactions
The expected trend in the spectral data is a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the λmax of this compound as the polarity of the solvent increases. This phenomenon is known as positive solvatochromism.[3]
Caption: Energy level diagram illustrating the effect of solvent polarity on the π → π* transition of a molecule exhibiting positive solvatochromism.
The azo linkage (-N=N-) and the overall conjugated system of this compound are responsible for its color. The observed absorption band corresponds to a π → π* electronic transition. In many azo dyes, the ground state is more polar than the excited state. Consequently, polar solvents will stabilize the ground state to a greater extent than the excited state.[11] This differential solvation leads to a decrease in the energy gap between the ground and excited states, resulting in the absorption of lower energy light, which corresponds to a longer wavelength.
By plotting the observed λmax values against the Kamlet-Taft parameters, a more detailed analysis of the solute-solvent interactions is possible:
-
Correlation with π : A positive correlation between λmax and the π parameter suggests that the dipolarity and polarizability of the solvent play a significant role in stabilizing the ground state of the pigment.
-
Influence of α and β : The hydrogen bond donating (α) and accepting (β) abilities of the solvents can also influence the spectral properties. For instance, in protic solvents like ethanol and methanol, hydrogen bonding interactions with the nitrogen and oxygen atoms in the pigment molecule can lead to further stabilization of the ground state, contributing to the observed solvatochromic shifts.
Conclusion
The investigation of the solvent effects on the spectral properties of this compound provides a practical and insightful method for understanding the complex interplay between a solute and its environment. The protocols and data presented in this application note offer a robust framework for researchers and professionals in drug development and materials science to characterize the photophysical properties of organic pigments and to visualize the fundamental principles of solvatochromism.
References
- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
-
Ataman Kimya. Pigment Orange 34. Available at: [Link]
- Budzák, Š., et al. (2017). Structural insight into piezo-solvatochromism of Reichardt's dye.
-
Wikipedia. (2023). Reichardt's dye. Available at: [Link]
- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
-
Stenutz, R. Kamlet-Taft solvent parameters. Available at: [Link]
-
ResearchGate. The solubility behavior of the pigments. Available at: [Link]
- Islam, T., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Analytical Sciences, 26(1), 39-46.
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link].
- Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The .beta.-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society, 98(2), 377–383.
-
Wikipedia. (2023). Solvatochromism. Available at: [Link]
-
Vipul Organics. Suntone™ Pigment Orange 34 Technical Data Sheet. Available at: [Link]
-
Origo Chemical. Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4. Available at: [Link]
-
Baoxu Chemical. Material Safety Data Sheet Pigment Orange 34. Available at: [Link]
-
HUPC Chemical Co., Ltd. TECHNICAL DATA SHEET Pigment Orange 34 UN8307. Available at: [Link]
-
Ranbar. Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment. Available at: [Link]
-
Oriental Journal of Chemistry. (2020). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Available at: [Link]
-
SY Chemical Co., Ltd. Pigment Orange 34. Available at: [Link]
- Ebead, Y. H., et al. (2010). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(2), 760–768.
-
Precise Color. China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers. Available at: [Link]
-
IRUG. Interactive IRUG Spectrum. Available at: [Link]
- Chaney, H., & Law, Y. K. Research Project: Pigments in Plants (UV-vis version).
-
ResearchGate. UV-visible spectrophotometric analysis of insoluble and soluble melanins. Available at: [Link]
-
ResearchGate. UV–vis spectra and standard curves of orange II in solvents. Available at: [Link]
-
Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer. Available at: [Link]
-
Chemistry For Everyone. (2023, February 7). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. Available at: [Link]
-
ResearchGate. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations. Available at: [Link]
-
ChemRxiv. (2022). Conformational and Tautomeric Effects on Sulfonated Azo Dyes: A Prelude to Photodegradation. Available at: [Link]
-
ResearchGate. (2018). SOLVATOCHROMISM OF SOME FOOD AZO DYES. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 11. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing the Rheological Fingerprint of Pigment Dispersions for Optimal Coating Performance
Abstract
The rheology of a coating—its flow and deformation behavior—is intrinsically linked to its performance throughout its lifecycle, from manufacturing and storage to application and final film appearance.[1] For pigmented systems, the state of the pigment dispersion is the primary determinant of this rheological fingerprint. Inadequate dispersion can lead to a host of defects, including color shifts, poor gloss, and application inconsistencies. This guide provides an in-depth exploration of the fundamental principles governing the rheology of pigment dispersions. It offers detailed, field-proven protocols for characterizing critical parameters such as viscosity profiles, thixotropy, and yield stress using rotational rheometry. By understanding and applying these methodologies, researchers and formulators can diagnose stability issues, predict application behavior, and rationally design coatings with superior performance characteristics.
Fundamental Principles: From Pigment Particle to Bulk Flow
The journey to a stable, high-performance coating begins at the microscopic level with the successful dispersion of solid pigment particles into a liquid resin/solvent matrix. This process directly builds the internal structure that dictates the macroscopic rheology.
The Three Pillars of Pigment Dispersion
Achieving a stable pigment dispersion is a sequential, energy-intensive process that can be broken down into three essential stages.[2][3] The efficiency of each stage is critical for preventing defects like flocculation, which can compromise color strength, gloss, and rheological stability.[4][5]
-
Wetting: The initial step involves the displacement of air and moisture from the surface of the pigment particles by the liquid medium.[2][3] Dispersing agents are crucial at this stage as they lower the interfacial tension between the solid pigment and the liquid, facilitating rapid and complete wetting.[2][6]
-
Deagglomeration (Grinding): Pigments are supplied as agglomerates (loose clusters) and aggregates (firmly bound particles). Mechanical energy, supplied by equipment like bead mills or high-speed dispersers, is required to break down these clusters into finer, primary particles.[3][7]
-
Stabilization: Once separated, the fine pigment particles have a strong thermodynamic tendency to re-agglomerate due to van der Waals attractive forces.[4] Dispersing agents prevent this by adsorbing onto the pigment surface, creating repulsive barriers. This is achieved through two primary mechanisms:
-
Electrostatic Repulsion: Anionic dispersants create a charge on the particle surface, causing them to repel each other.[8]
-
Steric Stabilization: Polymeric dispersants form a physical barrier of solvated chains around the particles, preventing them from getting close enough to attract one another.[8][9]
-
Caption: The three-stage process for creating a stable pigment dispersion.
Core Rheological Concepts in Coatings
Coatings are classic examples of non-Newtonian fluids, meaning their viscosity changes with the applied force or shear rate.[10] Understanding this behavior is key to predicting performance.
-
Shear Thinning (Pseudoplasticity): This is the most common behavior in coatings, where viscosity decreases as the shear rate increases.[11] At rest, the dispersed pigments and polymer chains form a weakly associated network, resulting in high viscosity. When shear is applied (e.g., by brushing or spraying), this network breaks down, allowing the coating to flow easily.
-
Thixotropy: This is a time-dependent form of shear thinning.[12][13] A thixotropic fluid's viscosity not only decreases with increasing shear but also takes time to recover once the shear is removed.[12] This property is highly desirable: it allows for easy application (low viscosity) followed by rapid viscosity recovery on the substrate to prevent sagging and allow for some leveling.[12][14]
-
Yield Stress: This is the minimum amount of shear stress that must be applied to a material to initiate flow.[15] Below the yield stress, the material behaves like a solid; above it, it flows like a liquid. A sufficiently high yield stress is critical for preventing pigment settling during long-term storage (shelf stability) and for resisting sag on vertical surfaces immediately after application.[15][16]
Protocols for Rheological Characterization
The following protocols are designed for use with a rotational rheometer, which offers the precise control over shear rate, shear stress, and temperature necessary for comprehensive coatings analysis.[11][17]
Protocol: Viscosity Profiling via Flow Curve
Objective: To characterize the shear-thinning behavior of a pigment dispersion across a range of shear rates that simulate different process and application conditions.[1][11]
Methodology:
-
Instrument Setup: Equip the rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate). Ensure the temperature is controlled, typically at 25 °C, to reflect standard lab conditions.[17]
-
Sample Loading: Carefully apply the sample to the lower plate, ensuring no air bubbles are trapped. Bring the upper geometry to the correct gap setting. Trim any excess sample.
-
Equilibration: Allow the sample to rest for at least 2 minutes to reach thermal and structural equilibrium.
-
Measurement: Perform a continuous shear rate ramp, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹). This covers the range from leveling and storage conditions to high-speed application.[18]
-
Data Analysis: Plot viscosity versus shear rate on a log-log scale. The resulting curve provides a "flow fingerprint" of the material.
Interpretation: A downward-sloping curve confirms shear-thinning behavior. The viscosity values at different shear rate regions can be correlated with specific performance attributes.
Caption: Correlation of shear rate ranges to real-world coating processes.
Protocol: Quantifying Thixotropy with a 3-Step Recovery Test
Objective: To measure the rate and extent of structural recovery after high shear, providing a direct prediction of leveling and sag resistance. The simple hysteresis loop test can indicate thixotropy, but this 3-step method provides more quantitative data on recovery time.[19][20]
Caption: Experimental workflow for a 3-step thixotropic recovery test.
Methodology:
-
Instrument & Sample Setup: As described in Protocol 2.1.
-
Step 1 (Pre-Shear/Rest): Apply a very low shear rate (e.g., 0.1 s⁻¹) for a set duration (e.g., 60 seconds) to measure the material's initial, undisturbed viscosity.
-
Step 2 (High Shear): Immediately subject the sample to a high shear rate (e.g., 500 s⁻¹) for a short duration (e.g., 30 seconds) to simulate the structural breakdown during application.
-
Step 3 (Recovery): Instantly drop the shear rate back to the low value from Step 1 (0.1 s⁻¹) and monitor the viscosity recovery as a function of time for several minutes.
-
Data Analysis: Plot viscosity against time for the recovery step. A rapid recovery indicates good sag resistance but may lead to poor leveling (brush marks remain). A slow recovery improves leveling but increases the risk of sagging.[21]
Protocol: Determining Yield Stress
Objective: To measure the minimum stress required to make the dispersion flow, which is a key predictor of in-can stability and sag control.[15][16]
Methodology (Controlled Stress Ramp):
-
Instrument & Sample Setup: As described in Protocol 2.1.
-
Equilibration: Allow the sample to rest for a prolonged period (e.g., 5 minutes) to ensure any structure from loading has fully recovered.
-
Measurement: Apply a logarithmic ramp of increasing shear stress, from a very low value (e.g., 0.01 Pa) to a value high enough to cause significant flow (e.g., 100 Pa).
-
Data Analysis: There are several ways to determine the yield stress from the resulting data:
-
Viscosity Peak: Plot viscosity vs. shear stress. The stress at which the viscosity peaks is often taken as the yield stress.[18]
-
Flow Curve Extrapolation: Plot shear stress vs. shear rate and extrapolate the curve to a zero shear rate. The intercept on the stress axis is the yield stress. This is often done using flow models like Herschel-Bulkley.[22]
-
Elastic to Viscous Transition: In an oscillatory stress sweep, the yield stress can be identified as the point where the storage modulus (G') and loss modulus (G'') cross over, or where the material deviates from linear elastic behavior.[23]
-
Formulation Insights and Practical Guidelines
Rheological measurements are not merely academic; they provide actionable data for formulation development.[24]
Key Formulation Levers
-
Dispersant Choice & Concentration: The right dispersant, used at the optimal concentration, minimizes viscosity at high pigment loadings and enhances stability, preventing rheological changes over time.[5][9]
-
Rheology Modifiers: These additives are used to deliberately build viscosity and impart specific behaviors like thixotropy.[1][14] Different classes (e.g., cellulosics, associative thickeners) are effective in different shear rate regions, allowing for targeted profile shaping.[25]
-
Pigment Volume Concentration (PVC): As the concentration of pigment increases, especially as it approaches the Critical Pigment Volume Concentration (CPVC), viscosity increases dramatically. Rheological measurements are essential for determining the maximum practical PVC.[26]
Target Rheological Properties for Common Applications
The ideal rheological profile is entirely dependent on the intended application. The table below summarizes target values for various performance characteristics.
| Performance Attribute | Relevant Shear Region | Key Rheological Parameter | Target Value/Behavior | Rationale |
| Storage Stability | Very Low Shear (<0.1 s⁻¹) | Yield Stress | > 1 Pa[18] | Prevents pigment particles from settling under the force of gravity during storage. |
| Sag Resistance | Low Shear (~0.1-1 s⁻¹) | Thixotropic Recovery | Rapid viscosity recovery after shear is removed. | The structure must rebuild quickly on a vertical surface to hold the film in place. |
| Leveling | Low Shear (~0.1-1 s⁻¹) | Yield Stress / Viscosity | Yield Stress < 0.25 Pa; Viscosity = 25-100 Pa·s[18] | Allows surface tension to pull out imperfections like brush marks before the film sets. |
| Brush/Roller Loading | Medium Shear (10-1000 s⁻¹) | Mid-Shear Viscosity | Moderate, shear-thinning behavior. | Allows the applicator to be loaded with sufficient paint without dripping. |
| Spraying | High Shear (>10,000 s⁻¹) | High-Shear Viscosity | Low viscosity (<0.15 Pa·s)[18] | The coating must thin down significantly to allow for proper atomization. |
Conclusion
The rheological properties of pigment dispersions are a direct reflection of the coating's underlying microstructure. By moving beyond simple, single-point viscosity checks and adopting comprehensive characterization protocols, formulators can gain deep insight into product performance. The methods detailed in this note—flow curve analysis, 3-step recovery tests, and yield stress measurements—provide the quantitative data needed to solve stability problems, optimize application feel, and ensure a flawless final appearance. A thorough understanding of rheology transforms coatings formulation from a trial-and-error art into a predictive science.
References
-
PCI Magazine. (2006). Rheology For Coatings. [Link]
-
NBchao.Com. What is paint thixotropic? Terms. [Link]
-
AZoM. (2015). Rheological Characterization of Paints and Coatings. [Link]
-
ASTM International. (2023). D7394 Standard Practice for Rheological Characterization of Architectural Coatings using Three Rotational Bench Viscometers. [Link]
-
AZoM. (2021). Understanding Thixotropic Behavior in Paints and Coatings. [Link]
-
Borregaard. (2019). How yield stress play an important role in anti-settling in your paint. [Link]
-
Centre for Industrial Rheology. Rheology and Interfacial Measurements for Coatings, Paints and Inks. [Link]
-
lr-test. (2023). The difference between rheology and thixotropy of paint. [Link]
-
PCI Magazine. (2011). Designing, Formulating and Measuring Coatings for Optimum Rheology. [Link]
-
MaTestLab. (2025). ASTM D2196 Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. [Link]
-
Admet. Coatings Testing and Characterization: ASTM Standards for Measuring Viscosity. [Link]
-
ASTM International. (2018). ASTM D2196-18 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscountess. [Link]
-
Wiley. Paint Flow and Pigment Dispersion: A Rheological Approach to Coating and Ink Technology, 2nd Edition. [Link]
-
Wiley. Paint Flow and Pigment Dispersion: A Rheological Approach to Coating and Ink Technology, 2nd Edition. [Link]
-
Lansco Colors. The Science Behind Pigment Dispersion: Understanding the Mechanism. [Link]
-
RadTech. (2004). Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. [Link]
-
TA Instruments. Paints and Coatings Application Note. [Link]
-
N-Tech. Comparing Bulk and Dynamic Surface Rheology of Paints. [Link]
-
PCI Magazine. (2021). Introduction to Additives, Part 4: Dispersants. [Link]
-
MDPI. (2018). The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints. [Link]
-
Prospector. (2025). Understanding the Role of Dispersing Agents for Pigments in Chemical Applications. [Link]
-
American Coatings Association. Formulating paints and coatings to provide the right balance of properties. [Link]
-
ResearchGate. (2017). A Review on the Mechanism of Pigment Dispersion. [Link]
-
Technology Networks. Optimizing Rheology for Paint and Coating Applications. [Link]
-
DTU Research Database. (2022). Quality control for coatings production: capillary rheometry and full particle quantification of pigment dispersion. [Link]
-
Werner. Coating Rheology. [Link]
-
TA Instruments. Rheological Techniques for Yield Stress Analysis. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. abbeymb.com [abbeymb.com]
- 4. radtech.org [radtech.org]
- 5. pcimag.com [pcimag.com]
- 6. Understanding the Role of Dispersing Agents for Pigments in Chemical Applications-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 7. researchgate.net [researchgate.net]
- 8. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]
- 9. Dispersants 101 - Why Use a Dispersant in Paints & Coatings - Lubrizol [lubrizol.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Rheological investigation of paints and coatings | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Basics of thixotropy | Anton Paar Wiki [wiki.anton-paar.com]
- 13. lr-test.com [lr-test.com]
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- 15. specialchem.com [specialchem.com]
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- 26. wiley.com [wiley.com]
Troubleshooting & Optimization
Technical Support Center: C.I. Pigment Orange 34 Aqueous Dispersion
Welcome to the technical support center for C.I. Pigment Orange 34 (PO34). This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of achieving stable, high-quality aqueous dispersions of this vibrant, but challenging, organic pigment. As your senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and innovate confidently.
Part 1: Understanding this compound
Key Pigment Properties
This compound is a disazo pyrazolone pigment known for its bright, reddish-orange shade and high color strength.[1][2] However, its organic nature presents a fundamental challenge for aqueous formulations. Its molecular structure makes it inherently hydrophobic, meaning it resists being wetted by water.[3][4] Understanding its core properties is the first step to mastering its dispersion.
| Property | Value / Description | Source(s) |
| C.I. Name | Pigment Orange 34 | [5] |
| C.I. Number | 21115 | [6][5] |
| CAS Number | 15793-73-4 | [6][7] |
| Chemical Class | Disazo Pyrazolone | [2][5][8] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [2][9] |
| Particle Shape | Cubic / Rod-like | [1] |
| Key Characteristics | Bright reddish-orange, high opacity, hydrophobic surface, good lightfastness in high-opacity formulas. | [1][5][10] |
| Primary Applications | Water-based inks, industrial paints, powder coatings, textile printing, plastics (PVC, polyolefins). | [1][5][9][11] |
The Challenge of Aqueous Dispersion
Dispersing a hydrophobic powder like PO34 in water is a multi-stage process that goes far beyond simple mixing.[3][12] The primary challenge stems from the high surface tension of water and the inherent tendency of the fine pigment particles to stick together.[12][13]
-
Initial State: In its dry powder form, PO34 exists as agglomerates —collections of smaller particles held together by weak forces, with air trapped in the voids.[14][15]
-
The Goal: The objective of dispersion is to break down these agglomerates into primary particles (or small aggregates), wet their surfaces completely with water, and ensure they remain separated and suspended over time.[3][15]
This process is governed by three critical, sequential stages:
-
Wetting: Replacing the air on the pigment surface with the aqueous medium.
-
Dispersion (Grinding): Using mechanical energy to break down agglomerates.
-
Stabilization: Preventing the dispersed particles from clumping back together (a process called flocculation).[3][12]
Failure at any of these stages will result in a poor-quality dispersion.
Caption: Workflow of the aqueous pigment dispersion process.
Part 2: Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the dispersion of this compound.
Q1: My dispersion has poor color strength, appears dull, and I see specks or a grainy texture. What's wrong?
This is a classic symptom of incomplete dispersion, where pigment agglomerates have not been sufficiently broken down or wetted.
-
Primary Causes:
-
Recommended Actions & Scientific Rationale:
-
Optimize the Wetting Agent: A wetting agent, which is a type of surfactant, is crucial for reducing the surface tension of water.[12][14] This allows the water to penetrate the voids within the pigment agglomerates more effectively.
-
Action: Ensure you are using a suitable wetting agent. If you are already using one, consider increasing the concentration slightly or evaluating an alternative. Non-ionic surfactants with a specific Hydrophile-Lipophile Balance (HLB) are often effective.[17]
-
Causality: Without proper wetting, mechanical energy is wasted trying to break down dry clumps, and the resulting particles will be poorly integrated with the medium, leading to low color strength.[12]
-
-
Increase Dispersion Energy: The dispersion stage requires mechanical force to deagglomerate the wetted pigment clumps.[12]
-
Action: If using a high-shear mixer, increase the tip speed or the processing time. If using a bead mill, consider using smaller grinding media or increasing the milling duration.
-
Causality: Color strength is directly related to the particle size and surface area of the pigment available for light scattering and absorption.[12] Smaller, well-dispersed particles provide a much larger surface area, resulting in vibrant color.[12][16]
-
-
Implement a Pre-Wetting Step:
-
Action: Before applying high shear, slowly add the PO34 powder to the water containing the wetting agent under low-speed agitation. Allow this pre-mix to sit for 15-30 minutes.
-
Causality: This gives the wetting agent time to adsorb onto the pigment surface and displace trapped air, making the subsequent high-energy dispersion stage much more efficient.
-
-
Q2: The viscosity of my dispersion is extremely high, almost paste-like, even at a moderate pigment concentration. What's happening?
High viscosity is typically a sign of uncontrolled particle-particle interactions, often due to issues with the dispersant.
-
Primary Causes:
-
Insufficient Dispersant: The amount of dispersant is too low to adequately cover the surface of all the pigment particles, leading to flocculation.[16] Flocculated networks trap large amounts of the continuous phase (water), dramatically increasing viscosity.
-
Excessive Dispersant: While less common, very high levels of certain dispersants can cause viscosity to increase due to the formation of micelles in the continuous phase or a phenomenon known as depletion flocculation.
-
Incompatible Additives: Interactions between the dispersant and other components in your formulation could be neutralizing its effect.[16]
-
-
Recommended Actions & Scientific Rationale:
-
Perform a Dispersant Ladder Study: This is the most critical experiment to solve viscosity issues. It involves creating a series of identical dispersions where only the concentration of the dispersant is varied.
-
Action: Prepare 5-6 small-scale dispersions with dispersant levels ranging from, for example, 0.5% to 5.0% active dispersant on pigment weight. After dispersion, measure the viscosity of each.
-
Causality: You will typically observe a sharp drop in viscosity as you approach the optimal dispersant concentration. This point, known as the "dispersant demand," represents the amount needed to fully coat the pigment particles and provide stabilization. Below this level, particles attract and form viscosity-building networks. The optimal level is usually found at the lowest point of the viscosity curve.
-
Table 2: Example Dispersant Ladder Study for PO34
Sample Pigment Loading (%) Dispersant Conc. (% on Pigment) Viscosity (cP) @ 10s⁻¹ Observations 1 30 0.5 5000 Very thick, paste-like 2 30 1.0 2500 Thick, but flows slightly 3 30 2.0 450 Fluid, easily pourable 4 30 3.0 480 Remains fluid | 5 | 30 | 5.0 | 650 | Slight viscosity increase |
-
Q3: My dispersion looks great initially, but after a day or two, the pigment settles into a hard cake at the bottom (sedimentation). How can I improve stability?
This is a failure of the third critical stage of dispersion: stabilization. The repulsive forces between particles are not strong enough to overcome the natural van der Waals attractive forces and the effects of gravity.[15][18]
-
Primary Cause:
-
Incorrect Dispersant Choice/Concentration: The dispersant is not providing a sufficiently robust barrier around the pigment particles.[15]
-
-
Recommended Actions & Scientific Rationale:
-
Select a Dispersant Providing Strong Repulsion: In aqueous systems, stabilization is primarily achieved by two mechanisms: electrostatic and steric repulsion.[15][18]
-
Electrostatic Stabilization: The dispersant adsorbs to the pigment and creates a net negative or positive charge on the surface of each particle. Particles with like charges repel each other.[19][20] This is highly effective but can be sensitive to pH and the presence of salts in the system.[20][21] Polyelectrolytes like sodium polyacrylates are common examples.[19]
-
Steric Stabilization: The dispersant is a polymer with two parts: an "anchor" group that adsorbs strongly to the pigment surface and polymeric "tails" that extend into the water.[21][22] When particles approach each other, these tails get compressed, creating a repulsive force that pushes them apart.[21] This mechanism is generally less sensitive to system pH and ionic strength.[21][22]
-
Action: For a hydrophobic organic pigment like PO34, polymeric dispersants that offer steric or electrosteric (a combination of both) stabilization are often the most robust choice.[3] Ensure your dispersant is compatible with your binder system.[3]
-
-
Control System pH: If using an anionic dispersant that relies on electrostatic stabilization, the pH of the aqueous medium is critical.
-
Action: Measure and adjust the pH of your dispersion. Most anionic dispersants for water-based coatings function best in a slightly alkaline range (pH 8.0-9.5).
-
Causality: The charge on the dispersant molecule is often pH-dependent. At low pH, the acidic groups may become protonated, losing their negative charge and thus their ability to create repulsive forces.[20]
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the difference between a wetting agent and a dispersant?
-
A: While both are surfactants, they have different primary roles. A wetting agent is a small, mobile molecule designed to quickly migrate to the pigment-water interface to lower surface tension and facilitate wetting.[14] A dispersant is typically a larger polymeric molecule designed to adsorb strongly onto the pigment surface and provide a long-term repulsive barrier (steric or electrostatic) to prevent flocculation.[12][23] Often, a combination of both is required for optimal performance.[23]
-
-
Q: How do I choose the right dispersant for Pigment Orange 34?
-
A: For a hydrophobic organic pigment like PO34 in an aqueous system, a high-molecular-weight polymeric dispersant is often the best choice.[3] Look for dispersants with anchor groups that have an affinity for organic surfaces (e.g., aromatic structures) and water-soluble stabilizing chains. Consult technical data sheets from additive suppliers, as many provide recommendations based on pigment class.
-
-
Q: What is a typical target particle size for a stable PO34 dispersion?
-
A: This depends on the application. For inks and high-gloss coatings, a mean particle size (D50) in the range of 100-250 nanometers is often targeted to maximize color strength, transparency, and gloss.[8][11] For architectural paints, a slightly larger particle size may be acceptable. The key is to achieve a narrow particle size distribution.
-
-
Q: I'm seeing significant foaming during high-shear mixing. What should I do?
-
A: Foaming is often a side effect of the surfactants used for wetting and dispersing.[16] First, try adding a small amount of a suitable defoamer to your formulation before the grinding stage. If the problem persists, consider evaluating different, lower-foaming wetting agents. Also, ensure the blade of your high-shear mixer is sufficiently immersed in the liquid to minimize the whipping of air into the system.
-
Part 4: Experimental Protocol
Protocol 1: Lab-Scale High-Shear Dispersion of this compound
This protocol provides a standardized starting point for creating a 30% solids aqueous dispersion.
Materials & Equipment:
-
This compound powder
-
Deionized water
-
Wetting Agent (e.g., a non-ionic surfactant)
-
Polymeric Dispersant
-
Defoamer (if necessary)
-
pH adjuster (e.g., AMP-95 or a dilute NaOH solution)
-
Variable-speed high-shear disperser (e.g., Cowles dissolver)
-
Laboratory balance, beakers, spatula
Methodology:
-
Prepare the Let-Down Phase: To a suitable vessel, add the deionized water, wetting agent, dispersant, and defoamer.
-
Initial Mixing: Begin mixing the aqueous phase at a low speed (e.g., 500 rpm) to ensure all liquid additives are homogenous.
-
Pigment Addition (Pre-Wetting): While maintaining low-speed agitation, slowly and steadily add the this compound powder to the vortex. Avoid dumping the powder in all at once, as this can create large, unwettable clumps.
-
Wetting Phase: Once all pigment is added, increase the speed slightly (e.g., 1000-1500 rpm) for 5-10 minutes. The goal is to fully wet the pigment and create a homogenous, high-viscosity slurry. The mixer blade should be positioned approximately one blade-diameter from the bottom of the vessel.
-
Dispersion Phase (High Shear): Increase the mixer speed significantly to achieve a blade tip speed of 18-25 m/s. A strong vortex should form, pulling the slurry down into the high-shear zone of the blade. Continue dispersion for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C.
-
Quality Control Check: Stop the mixer and take a small sample. Draw it down on a glass plate or a Hegman gauge to check for un-dispersed particles or "grit." If the dispersion is not smooth, continue high-shear mixing for another 10-15 minutes.
-
pH Adjustment: Once dispersion is complete, reduce the mixer speed and measure the pH. If using an anionic dispersant, adjust the pH to the recommended range (typically 8.0-9.5) using your pH adjuster.
-
Final Let-Down & Storage: Add any remaining formulation components under low agitation. Once complete, transfer the dispersion to a sealed container for storage and stability testing.
References
A complete list of sources utilized in this guide is provided below for further reading and verification.
- ChemPoint. (n.d.). Wetting Agents & Stabilizers for Pigment Dispersions. ChemPoint.com.
- Yuhong Pigment. (n.d.). Pigment Orange 34.
- Sanyo Chemical Solutions. (n.d.). Surfactant Basics 4 (Dispersants).
- PCI Magazine. (2016, April 4). The Role of Surfactants in Aqueous Pigment Dispersion.
- Lewarchik, R. (2014, December 5).
- Polywill. (2025, August 9).
- Indovinya. (n.d.). The importance of wetting and dispersant surfactants in the dispersion process.
- SpecialChem. (2011, December 14). Optimal Selection and Use of Pigment Dispersing Agents.
- Natural Pigments. (2024, August 30). Aqueous Pigment Dispersions: Your Guide to Safer, Efficient Paint Making.
- ChemBK. (2024, April 10). This compound.
- Arihant Chemical Corpor
- UL Prospector. (2017, May 12). Settle Down: Factors that Influence Pigment Settling and Stability.
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Orange 34.
- UL Prospector. (2017, May 12). Factors that Influence Pigment Settling and Stability.
- Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70.
- BYK. (n.d.).
- Hangzhou Shine Chemical Co., Ltd. (n.d.). This compound.
- Prospector Knowledge Center. (2021, October 1).
- BYK. (n.d.).
- Precise Color. (n.d.). China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers.
- Benchchem. (n.d.). CI Pigment Orange 34.
- UL Prospector. (2021, November 12).
- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34.
Sources
- 1. Pigment Orange 34-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. naturalpigments.com [naturalpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Pigment Orange -34 – Arihant Chemical Corporation [arihantchemcorp.com]
- 7. chembk.com [chembk.com]
- 8. ulprospector.com [ulprospector.com]
- 9. China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers | Precise Color [precisechem.com]
- 10. zeyachem.net [zeyachem.net]
- 11. Pigment Orange 34 - SY Chemical Co., Ltd. [sypigment.com]
- 12. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 13. ulprospector.com [ulprospector.com]
- 14. chempoint.com [chempoint.com]
- 15. Pigment Stabilization: Factors that Influence Pigment Settling and Stability [ulprospector.ul.com]
- 16. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 17. Surfactant Basics 4 (Dispersants) [sanyo-chemical-solutions.com]
- 18. ulprospector.com [ulprospector.com]
- 19. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 20. ulprospector.com [ulprospector.com]
- 21. ulprospector.com [ulprospector.com]
- 22. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 23. pcimag.com [pcimag.com]
Technical Support Center: Preventing Agglomeration of Organic Pigment Particles
Welcome to the Technical Support Center for organic pigment dispersion. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with pigment agglomeration in their formulations. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Understanding the Root Cause: Why Do Organic Pigments Agglomerate?
Organic pigment particles in their dry state are held together by attractive forces, most notably van der Waals forces and liquid bridges.[1][2] These forces must be overcome to disperse the particles into a liquid medium.[1][2] The natural tendency of these fine particles is to clump together, or agglomerate, due to their high surface energy.[3] This agglomeration is detrimental to the final product, leading to issues such as reduced color strength, decreased brightness, increased viscosity, and uneven pigment distribution.[3]
The process of achieving a stable dispersion involves three critical stages:
-
Wetting: The liquid medium must first displace the air and other contaminants from the pigment's surface.[4][5][6] The efficiency of this step is governed by the surface tension of the liquid and the surface energy of the pigment.[7][8]
-
De-agglomeration/Dispersion: Mechanical energy is then applied to break down the pigment agglomerates into smaller, primary particles.[4][7][9] This is typically achieved through high-shear mixing, milling, or ultrasonication.[4][10]
-
Stabilization: This is the most crucial step, where re-agglomeration of the dispersed particles is prevented.[4][9][11] Stabilization is achieved by creating a barrier around each particle, which can be accomplished through two primary mechanisms: electrostatic and steric stabilization.[3][9]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during pigment dispersion in a question-and-answer format, providing a logical workflow for diagnosis and resolution.
Issue 1: My final formulation shows poor color strength and a lack of gloss.
-
Question: I've followed my standard procedure, but the color of my dispersion is weak, and the surface finish is dull. What could be the cause?
-
Answer: Poor color strength and low gloss are classic indicators of incomplete pigment dispersion and the presence of agglomerates.[3][12] Larger particles and clumps scatter light more effectively, which diminishes color intensity and creates a less reflective, duller surface.[3][13]
Troubleshooting Workflow:
-
Assess the Degree of Dispersion: The first step is to quantify the extent of agglomeration.
-
Hegman Gauge: A quick and common method to assess the largest particles in your dispersion.[14] For many applications, a reading of 7 or higher is considered well-dispersed.[15]
-
Microscopy: Optical microscopy (200-500X) can provide a direct visual of the pigment particles, allowing you to identify large agglomerates and flocculation.[14][15]
-
Particle Size Analysis: For more quantitative data, techniques like light scattering can provide a detailed particle size distribution.[16]
-
-
Evaluate the Wetting Stage: Inefficient wetting can prevent the dispersion medium from penetrating the agglomerates.
-
Surface Tension: Ensure your dispersing medium has a lower surface tension than the pigment's surface energy.[8] Information on pigment surface energy may be available in the product datasheet.[12] If not, a simple lab test can assess wettability.[12]
-
Wetting Agents: Consider the addition of a suitable wetting agent or surfactant to reduce the interfacial tension between the pigment and the medium.[8]
-
-
Optimize De-agglomeration: The mechanical energy applied might be insufficient.
-
Milling/Mixing Time and Intensity: Increase the milling time or the intensity of your high-shear mixer.[17][18] The goal is to provide enough energy to break down the agglomerates into primary particles.[7][17]
-
Choice of Equipment: For hard-to-disperse organic pigments, a bead mill or other high-energy milling equipment may be necessary to achieve the desired fineness.[10][19]
-
-
Re-evaluate the Stabilization System: Your dispersant may not be providing an adequate barrier against re-agglomeration.
-
Dispersant Selection: The choice of dispersant is critical and depends on the pigment type and the medium (aqueous or solvent-based).[4][9] Polymeric dispersants are generally preferred for their ability to provide robust steric stabilization.[5]
-
Dispersant Concentration: Insufficient dispersant will not adequately cover the pigment surface, while excessive amounts can lead to other issues like bridging flocculation.[20] Follow the manufacturer's recommendations and consider a concentration ladder experiment to find the optimal level.
-
-
Issue 2: I'm observing sedimentation and phase separation in my stored dispersion.
-
Question: My pigment dispersion looks good initially, but after a period of storage, I see settling at the bottom of the container. Why is this happening?
-
Answer: Sedimentation is a clear sign of an unstable dispersion.[21] Over time, the attractive forces between particles overcome the stabilizing barrier, leading to re-agglomeration and settling of the heavier clumps.[21][22]
Troubleshooting Workflow:
-
Confirm Stabilization Mechanism: The long-term stability of a dispersion is highly dependent on the effectiveness of the stabilization mechanism.
-
Steric vs. Electrostatic Stabilization: For organic pigments, especially in solvent-based systems, steric stabilization is often more robust and less sensitive to changes in the formulation's chemistry.[9][23][24] Electrostatic stabilization is more common in aqueous systems but can be sensitive to pH and electrolyte concentration.[5][25][26]
-
Dispersant Compatibility: Ensure the polymeric chains of your steric dispersant are soluble in the continuous phase (the liquid medium).[27] Poor compatibility will cause the polymer segments to collapse, leading to a loss of stabilization.[27]
-
-
Investigate Potential "Solvent Shock": The way solvents are added can destabilize a dispersion.
-
Gradual Addition: When adjusting viscosity or letting down a pigment paste, add solvents slowly and with good agitation.[8] Rapid addition of a solvent that is a poor solvent for the stabilizing polymer can cause the polymer to detach from the pigment surface, leading to irreversible flocculation.[8][11]
-
-
Assess Particle Characteristics: The physical properties of the pigment itself play a role.
-
Particle Size and Density: Smaller, less dense particles will settle more slowly. While you can't change the inherent density, ensuring the smallest possible particle size through effective milling will improve stability.[22]
-
Particle Shape: Flaky or needle-shaped particles have a larger surface area and can be more prone to agglomeration.[28][29]
-
-
Rheology Modifiers: In some cases, adjusting the viscosity of the medium can help suspend the particles.
-
Anti-settling Additives: Consider the use of rheological additives that build a network structure within the liquid to prevent particles from settling.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right dispersant for my organic pigment?
-
A1: The selection depends on several factors. First, consider the medium: for aqueous systems, you might use a dispersant that provides electrostatic or electrosteric stabilization, while for solvent-based systems, steric stabilization is generally more effective.[5][24][26] Second, consider the pigment's surface chemistry. Organic pigments often require dispersants with specific "anchor groups" that have a high affinity for their surface, such as aromatic rings that can interact via van der Waals forces.[7] It is often necessary to screen several dispersants to find the optimal one for your specific pigment-vehicle combination.[30]
-
-
Q2: What is the difference between an aggregate and an agglomerate?
-
A2: Aggregates are primary pigment particles joined at their crystal faces by strong chemical bonds formed during manufacturing.[7] These are very difficult to break down with standard dispersion equipment. Agglomerates are clusters of primary particles and/or aggregates held together by weaker physical forces like van der Waals forces.[7] The goal of the dispersion process is to break down these agglomerates.[7][31]
-
-
Q3: Can I use a surfactant as a dispersant?
-
A3: While surfactants can act as wetting agents and provide some level of stabilization, they are generally low molecular weight molecules.[8][11] For robust, long-term stability, especially for high-performance organic pigments, polymeric dispersants are preferred.[5] They provide a much thicker steric barrier that is more effective at preventing re-agglomeration.[11][27]
-
-
Q4: How does particle size affect the final properties of my formulation?
-
A4: Particle size has a significant impact on optical and bulk properties.[13] Finer particles generally lead to higher color strength, greater transparency (in some cases), and improved gloss.[13][16][32] However, very fine particles also have a larger surface area, which increases the driving force for agglomeration and can lead to higher viscosity.[13][33] The particle shape also plays a role; for instance, platy particles can align to give a glossy effect, while porous particles may result in a matte finish.[29]
-
-
Q5: What is a rub-up test and when should I use it?
-
A5: A rub-up test is a simple, effective way to determine if poor color strength is due to flocculation.[14] After applying a thin film of the pigmented coating, a small area is rubbed with a finger. If the rubbed area becomes stronger or changes color, it indicates that the pigment was flocculated and that the mechanical action of rubbing has re-dispersed it.[14] This suggests a problem with the stabilization of the dispersion.
-
Visualization of Key Concepts
Stabilization Mechanisms
The following diagram illustrates the two primary mechanisms for stabilizing pigment particles against re-agglomeration.
Caption: Electrostatic vs. Steric Stabilization Mechanisms.
Data Summary Table
| Parameter | Issue | Potential Cause(s) | Recommended Action(s) | Key Evaluation Metric(s) |
| Color Strength | Low/Weak | Incomplete dispersion, flocculation | Optimize milling, check dispersant type/concentration | Tint strength (ASTM D387), Rub-up test |
| Gloss | Low/Dull | Presence of agglomerates, poor wetting | Increase milling energy, evaluate wetting agents | Gloss measurement, Hegman gauge |
| Viscosity | Too High | Poor dispersion, high particle surface area | Improve dispersion, optimize dispersant dosage | Rheological measurements |
| Stability | Sedimentation | Ineffective stabilization, solvent shock | Re-evaluate dispersant, control solvent addition | Visual inspection over time, particle size analysis |
| Dispersion Time | Too Long | Inefficient wetting, hard pigment | Use wetting agents, select appropriate milling equipment | Time to reach target Hegman value |
Experimental Protocol: How to Properly Disperse a High-Performance Organic Pigment
This protocol provides a general workflow for dispersing a challenging organic pigment in a solvent-based system using a polymeric dispersant and a bead mill.
Materials:
-
Organic Pigment
-
Solvent(s)
-
Polymeric Dispersant (selected for compatibility with pigment and solvent)
-
Binder/Resin Solution
-
High-Speed Disperser (for pre-mix)
-
Horizontal Bead Mill
-
Hegman Gauge
-
Microscope
Procedure:
-
Pre-Mix Stage (Wetting and Initial De-agglomeration): a. To a suitable vessel, add the solvent(s) and the full amount of polymeric dispersant. b. Begin mixing at low speed with a high-speed disperser. c. Gradually add the organic pigment to the vortex. Avoid dumping the pigment all at once to prevent the formation of large, unwetted clumps. d. Once all the pigment is added, slowly add the binder/resin solution. e. Increase the mixer speed to high (tip speed of ~5-20 m/s) and mix for 20-30 minutes. The goal is to create a homogeneous pre-mix with no visible dry pigment. This step wets the pigment and breaks down the largest agglomerates.[18]
-
Milling Stage (Fine Dispersion): a. Transfer the pre-mix to the chamber of a horizontal bead mill charged with the appropriate grinding media (e.g., zirconia beads). b. Start the mill according to the manufacturer's instructions, ensuring proper cooling is active, as milling generates heat which can affect the dispersion.[10] c. Periodically take a small sample and check the fineness of grind using a Hegman gauge. d. Continue milling until the desired Hegman value is reached and remains constant over two consecutive checks. This indicates that the maximum level of de-agglomeration for the given conditions has been achieved.
-
Let-Down Stage (Final Formulation): a. Once milling is complete, the concentrated pigment dispersion (mill base) is "let down" by slowly blending it with the remaining binder, solvent, and any other additives under controlled agitation. b. CRITICAL: Avoid "solvent shock." If adding more solvent, do so gradually while mixing to prevent destabilizing the dispersion.[8][11]
-
Quality Control and Analysis: a. Perform a final check of the Hegman value. b. Use a microscope to visually inspect for any remaining large particles or signs of flocculation. c. Conduct a rub-up test on a drawdown of the final formulation to check for flocculation.[14] d. Measure color strength, gloss, and viscosity to ensure they meet specifications.[14][16][30]
References
- The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.).
-
Schoff, C. K. (n.d.). Pigment Dispersion II, Testing. American Coatings Association. Retrieved from [Link]
-
Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. (n.d.). RadTech. Retrieved from [Link]
-
How do Surfactants Affect Powder Agglomeration? (2025, June 26). EPIC Milling. Retrieved from [Link]
-
Mechanisms of pigment dispersion. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Dispersing Agents for Coatings & Inks. (2021, September 30). Lankem. Retrieved from [Link]
-
Comparison of Methods to Assess Pigment Dispersion. (n.d.). American Coatings Association. Retrieved from [Link]
-
The Science Behind Pigment Dispersion: A Formulation Chemist's Perspective. (2026, January 8). Retrieved from [Link]
-
Dispersant Technology. (2014, July 25). Prospector Knowledge Center. Retrieved from [Link]
-
Surface Modified and Rheologically Improved Organic Pigments. (2003, May 1). PCI Magazine. Retrieved from [Link]
-
How to quickly determine the dispersion performance of pigments? (2024, October 16). ispigment.com. Retrieved from [Link]
-
Surface modification to enhance dispersion stability. (2022, August 19). Agfa Corporate. Retrieved from [Link]
-
The Basics of Dispersion and Stabilization of Pigments and Fillers. (2025, February 12). UL Prospector. Retrieved from [Link]
-
How To Effectively Control The Agglomeration Of Nanoparticle Powders. (2022, April 14). SAT nano. Retrieved from [Link]
-
How Do Surfactants Control the Agglomeration of Clathrate Hydrates? (2019, February 15). ACS Publications. Retrieved from [Link]
-
How Do Surfactants Control the Agglomeration of Clathrate Hydrates? (2019, March 27). PubMed. Retrieved from [Link]
-
The Science Behind Pigment Dispersion: A Formulator's Guide. (n.d.). Retrieved from [Link]
-
Factors that Influence Pigment Settling and Stability. (2017, May 12). UL Prospector. Retrieved from [Link]
-
Surface Treatment of Pigments. (2021, September 13). Lankem. Retrieved from [Link]
-
Understanding the Importance of Proper Milling in the Final Product Quality. (2024, September 18). Hockmeyer. Retrieved from [Link]
-
Mechanisms of pigment dispersion. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Steric stabilization. (n.d.). Fiveable. Retrieved from [Link]
-
Dispersants for Steric Stabilization. (2021, October 1). Prospector Knowledge Center. Retrieved from [Link]
-
Fundamental Aspects and Recent Progress in Pigment Dispersion. (n.d.). J-Stage. Retrieved from [Link]
-
Pigment particle size, particle size distribution and particle shape. (n.d.). Kremer Pigmente Online Shop. Retrieved from [Link]
-
How Proper Milling Techniques Increase Pigment Yield. (2023, September 20). Hockmeyer. Retrieved from [Link]
-
What is the Difference Between Steric and Electrostatic Stabilization. (2022, November 15). Retrieved from [Link]
-
The Importance of Pigment Dispersion in Paint Manufacturing. (n.d.). Allwin-Grinding. Retrieved from [Link]
-
Theoretical energies calculated based on a van der Waals force and b... (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on the Mechanism of Pigment Dispersion. (2017, December 8). ResearchGate. Retrieved from [Link]
-
Particle Size and Shape Analysis in PAINT, INK and PIGMENT INDUSTRY. (n.d.). Retrieved from [Link]
-
Surface Modified Pigment Powder. (n.d.). Aqueous Inkjet Colorants. Retrieved from [Link]
-
How Pigment Particles Influence Paint Properties: A Guide for Artists. (2024, October 13). Retrieved from [Link]
-
Maximize pigment dispersion efficiency during pre-mixing. (n.d.). ROSS Mixers. Retrieved from [Link]
-
Organic pigments. (n.d.). LASCT. Retrieved from [Link]
-
How to Stabilize Color Pigment Performance in Liquid Systems. (2021, October 21). Retrieved from [Link]
-
Van der Waals force. (n.d.). Wikipedia. Retrieved from [Link]
-
Premilling Can OPtimize YOur DisPersiOn PrOCess. (n.d.). Kady International. Retrieved from [Link]
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- 6. nbinno.com [nbinno.com]
- 7. products.evonik.com [products.evonik.com]
- 8. lasct.org [lasct.org]
- 9. How Dispersing Agents Improve Pigment Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 18. mixers.com [mixers.com]
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- 27. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
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- 30. radtech.org [radtech.org]
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- 32. naturalpigments.com [naturalpigments.com]
- 33. bruben.com.ar [bruben.com.ar]
Technical Support Center: Enhancing the Heat Stability of Pigment Orange 34 in Polyolefins
As Senior Application Scientists, we understand that achieving consistent, vibrant coloration in high-temperature polymer processing is a significant challenge. This guide is designed to provide researchers and plastics engineers with in-depth, practical solutions for enhancing the heat stability of C.I. Pigment Orange 34 (PO34) in polyolefin systems such as polyethylene (PE) and polypropylene (PP). We will move beyond simple data sheets to explore the mechanisms of degradation and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses fundamental questions regarding the properties of Pigment Orange 34 and its interaction with polyolefins at elevated temperatures.
Q1: What is Pigment Orange 34, and why is its heat stability a concern in polyolefins?
A1: Pigment Orange 34 (C.I. 21115) is a diarylide azo pigment widely used for its bright, reddish-orange shade and good tinting strength.[1] Its chemical structure, C34H28Cl2N8O2, features two azo groups (-N=N-) which are responsible for its color.[2] The primary concern is its limited thermal stability, with technical data sheets often citing a heat resistance of around 180-200°C.[3][4][5][6] This temperature threshold is frequently exceeded during the processing of common polyolefins.[7] When the processing temperature surpasses the pigment's stability limit, it can lead to thermal degradation, resulting in significant color shifts and loss of aesthetic and functional properties.[8]
Q2: What is the chemical mechanism behind the thermal degradation of Pigment Orange 34?
A2: The thermal degradation of diarylide pigments like PO34 primarily involves the cleavage of the molecule.[9] At temperatures above 200°C, the weakest points in the structure, the azo linkages, can break. This cleavage decomposes the large, colorful pigment molecule into smaller, less colored or colorless fragments.[9][10] This process is irreversible and is the direct cause of the observed color shift, typically towards a duller, browner, or weaker orange shade. Furthermore, this degradation can release aromatic amines, including the regulated substance 3,3'-dichlorobenzidine (DCB), which presents safety and compliance challenges.[9][11]
Diagram: Simplified Thermal Degradation Pathway of Pigment Orange 34
Caption: Thermal stress induces azo bond cleavage in PO34.
Q3: How do typical polyolefin processing temperatures compare to the stability limit of Pigment Orange 34?
A3: There is a critical overlap between the processing temperatures of many polyolefins and the degradation temperature of PO34. This mismatch is the root cause of many color stability issues.
| Polymer | Melt Temperature Range (°C) | Typical Processing Temperature Range (°C) |
| Low-Density PE (LDPE) | 105 - 115[7] | 150 - 180[12] |
| High-Density PE (HDPE) | 120 - 130[7] | 180 - 220[7][12] |
| Polypropylene (PP) | 160 - 170[7] | 200 - 260[7] |
| Data compiled from multiple sources.[7][12] |
As the table shows, while PO34 may be suitable for some low-temperature LDPE applications, it is borderline for HDPE and highly susceptible to degradation in standard PP processing without formulation adjustments.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to common issues encountered during experiments and production.
Q: My final parts, colored with Pigment Orange 34, are showing a significant color shift to a duller, yellowish-brown hue after injection molding with polypropylene. What is the cause and how can I fix it?
A: This is a classic symptom of thermal degradation. The PP processing temperature (200-260°C) has exceeded the pigment's thermal stability limit (~200°C), causing the chromophore to break down.
Immediate Solutions:
-
Reduce Thermal Load:
-
Lower Barrel Temperature: Decrease the temperature profile of your injection molding machine in 10°C increments. Find the lowest possible temperature that still allows for a complete and uniform fill of the mold.
-
Decrease Residence Time: Reduce the time the molten polymer/pigment mixture spends in the heated barrel. This can be achieved by optimizing the cycle time and minimizing screw back pressure.
-
-
Verify Pigment Grade: Ensure you are using a heat-stabilized grade of PO34 if available. Some manufacturers offer grades with slightly improved performance.[6]
Long-Term, Robust Solutions:
-
Incorporate a Stabilizer Package: The most effective method is to protect the polymer and pigment with additives.
-
Primary Antioxidants (Hindered Phenols): These scavenge free radicals formed during polymer degradation, which can accelerate pigment breakdown.[13]
-
Secondary Antioxidants (Phosphites): These are processing stabilizers that decompose hydroperoxides, preventing chain reactions that lead to degradation and discoloration.[13] A synergistic blend of phenolic and phosphite antioxidants is often most effective.
-
Hindered Amine Light Stabilizers (HALS): While primarily for UV stability, HALS also act as potent radical scavengers and can significantly contribute to thermal stability during processing.[14][15]
-
Diagram: Troubleshooting Logic for Color Shift
Caption: A logical workflow from identifying color shift to implementing solutions.
Q: I'm observing a hazy film or sticky residue on my molded parts, a phenomenon known as "blooming." Could this be related to the pigment's heat stability?
A: Yes, this is likely indirect evidence of thermal degradation. When the PO34 molecule cleaves, it forms smaller, lower-molecular-weight degradation byproducts.[9] These byproducts have higher mobility and lower solubility within the polyolefin matrix. As the part cools, these molecules can migrate to the surface, causing blooming. The solution is the same as for preventing color shift: stop the degradation from occurring in the first place by reducing the thermal load and/or using an appropriate stabilizer package.
Experimental Protocols & Validation
To ensure scientific integrity, proposed solutions must be validated. Here are streamlined protocols for testing the efficacy of a stabilizer package.
Protocol 1: Evaluating Heat Stability via Injection Molding
-
Compounding:
-
Prepare three formulations of polypropylene:
-
Control: PP + 0.5% Pigment Orange 34.
-
Test 1: PP + 0.5% Pigment Orange 34 + 0.1% Phenolic AO / 0.1% Phosphite AO.
-
Test 2: PP + 0.5% Pigment Orange 34 + 0.1% Phenolic AO / 0.1% Phosphite AO + 0.2% HALS.
-
-
Use a twin-screw extruder to create well-dispersed masterbatches or compounds for each formulation. Ensure identical processing conditions for all batches.
-
-
Injection Molding (Step Test):
-
Set the injection molder to a starting temperature of 220°C.
-
For each formulation, mold several standard color plaques (e.g., 2x3 inch).
-
Increase the barrel temperature in 20°C increments (240°C, 260°C, 280°C), allowing the machine to stabilize at each temperature for 10 minutes.
-
Mold a set of plaques at each temperature increment.
-
-
Analysis:
-
Visual Assessment: Arrange the plaques in a grid by formulation and temperature. Visually compare the color of the plaques molded at higher temperatures to the 220°C baseline for each formulation.
-
Colorimetric Measurement: Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of each plaque. Calculate the total color difference (ΔE2000) between each high-temperature plaque and its respective 220°C control. A lower ΔE value indicates better heat stability.
-
Diagram: Experimental Workflow for Stabilizer Validation
Caption: Workflow for preparing, testing, and analyzing stabilized PO34 formulations.
Protocol 2: Thermal Analysis with TGA
Thermogravimetric Analysis (TGA) can provide quantitative data on the onset of degradation.[16][17]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the pure Pigment Orange 34 powder or the compounded plastic pellets.
-
TGA Measurement:
-
Place the sample in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere from room temperature to 400°C at a controlled rate (e.g., 10°C/minute).
-
-
Data Interpretation: The TGA curve will show the weight of the sample as a function of temperature. The temperature at which a significant weight loss begins is the onset of thermal decomposition. Compare the onset temperature of the pure pigment with that of the stabilized compounds to quantify the improvement.[18]
References
- Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties. (n.d.). Specialty Pigments.
- PIGMENT ORANGE 34. (n.d.).
- TECHNICAL DATA SHEET Pigment Orange 34 UN8307. (2014). HUPC CHEMICAL CO.,LTD.
- Pigment Orange 34. (n.d.). Wikipedia.
- What are the processing temper
- Pigment Orange 34 Technical D
- Technical Data Sheet - Pigment Orange 34. (n.d.). Colors (India).
- PIGMENT ORANGE 34 Technical D
- Suntone™ Pigment Orange 34 Technical D
- DuraPrint®6234 Pigment Orange 34. (n.d.). Fineland Chem.
- Pigment decomposition in polymers in applications at elevated temper
- Pigment orange 34-Corimax Orange RL70. (n.d.). Zeya Chemicals.
- Plastic Material Melt & Mould Temperatures Chart. (2024). Custom Precision Component Provider.
- Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing M
- How is pigment heat resistance tested?. (n.d.). NBchao.Com.
- Diarylide pigment. (n.d.). Wikipedia.
- The thermal stability of pigments. (n.d.). Yuhong Pigment Co.,LTD.
- Pigment Behavior: High vs. Low Heat Processing. (2023). Precision Color Compounds, LLC.
- AO, UV, FRs, Pigment, Nucleating additive for Polyolefin. (n.d.). Baoxu chem.
- UV-Stabilizer Masterb
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2024). SpecialChem.
- 1334 Opaque Orange 34 Resistance Properties. (2020).
- Light Stabilizers. (n.d.). BASF.
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- 5. vipulorganics.com [vipulorganics.com]
- 6. DuraPrint®6234 Pigment Orange 34 | Fineland Chem [finelandchem.com]
- 7. rs-sprayer.com [rs-sprayer.com]
- 8. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 9. PlumX [plu.mx]
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- 11. pigments.com [pigments.com]
- 12. topsbest-precision.com [topsbest-precision.com]
- 13. specialchem.com [specialchem.com]
- 14. UV-Stabilizer Masterbatches – Global Colors Masterbatches [globalcolors.com]
- 15. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 16. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]
- 17. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 18. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
Minimizing bleeding and migration of azo pigments in PVC
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with azo pigments in Polyvinyl Chloride (PVC) formulations. This resource offers practical, science-backed solutions to the common challenges of pigment bleeding and migration in plasticized PVC.
Introduction: The Challenge of Azo Pigment Stability in Flexible PVC
Azo pigments are a widely used class of organic colorants prized for their broad color spectrum, including vibrant yellows, oranges, and reds.[1] However, their application in flexible, plasticized PVC presents a significant challenge: the potential for bleeding and migration.[2][3]
Bleeding refers to the migration of pigment into an adjacent material upon contact, while blooming (a form of migration) is the movement of the pigment to the surface of the PVC part, often resulting in a colored residue that can be wiped off.[2][4] These phenomena are primarily driven by the partial solubility of the pigment in the plasticizer-rich PVC matrix.[1][2] This guide will provide a structured approach to understanding, troubleshooting, and ultimately minimizing these undesirable effects in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of azo pigment migration in plasticized PVC?
A: The migration of azo pigments is a multifaceted issue governed by several key factors:
-
Pigment Properties: The inherent chemical and physical properties of the azo pigment are crucial. Smaller molecular size, lower polarity, and higher solubility in the plasticizer significantly increase the likelihood of migration.[1][2] Simpler monoazo pigments, for instance, are more prone to dissolving in plasticizers compared to more complex disazo condensation pigments.[1]
-
PVC Formulation: The type and concentration of additives, especially plasticizers, play a pivotal role.[2][5] Plasticizers increase the free volume within the PVC matrix, creating pathways for pigment molecules to move.[6] The chemical nature of the plasticizer dictates its solvency power for the pigment.[7]
-
Processing Conditions: High processing temperatures can increase the mobility and solubility of the pigment within the molten PVC, potentially leading to migration issues upon cooling.[2][8]
-
Environmental Factors: Elevated temperatures and humidity during the service life of the PVC product can accelerate pigment migration.[6] Heat provides the energy for pigment molecules to move, while moisture can act as a carrier.[6]
Q2: How does the choice of plasticizer affect pigment stability?
A: The plasticizer is arguably the most critical component influencing pigment migration. Here's why:
-
Solvency: Different plasticizers have varying degrees of solvency for azo pigments. A plasticizer that is a good solvent for a particular pigment will cause significant bleeding and blooming.
-
Compatibility: Poor compatibility between the plasticizer and the PVC resin can lead to plasticizer exudation, carrying dissolved pigment along with it to the surface.[6]
-
Molecular Size: Polymeric plasticizers, due to their larger molecular size, are less mobile within the PVC matrix and are less likely to cause pigment migration compared to smaller, monomeric plasticizers like DEHP (di(2-ethylhexyl) phthalate).[9][10]
Q3: Are there specific types of azo pigments that are inherently more resistant to migration?
A: Yes. Pigment selection is a primary strategy for controlling migration. Generally, pigments with the following characteristics exhibit better resistance:
-
Larger Molecular Size: Larger molecules are less mobile within the polymer matrix. Disazo condensation pigments, for example, are designed to have higher molecular weights and thus better migration resistance than their simpler monoazo counterparts.[1]
-
Increased Polarity: Introducing polar functional groups into the pigment's molecular structure can reduce its solubility in the typically less polar plasticizers, thereby improving migration resistance.[1]
-
High-Performance Pigments: Classes like quinacridone pigments, while not azo pigments, are often used in applications demanding high stability and offer excellent performance in PVC, though they may have some solubility in polar plastics.[1]
Troubleshooting Guide: Diagnosing and Solving Bleeding & Migration
This section provides a systematic approach to identifying the cause of your pigment stability issues and implementing effective solutions.
Issue 1: Pigment is bleeding into an adjacent material.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| High Pigment Solubility in Plasticizer | The plasticizer is acting as a solvent for the pigment, allowing it to leach out of the PVC matrix.[1] | 1. Switch to a Higher Molecular Weight Pigment: Select a pigment from a class known for good migration resistance, such as a disazo condensation pigment.[1] 2. Change the Plasticizer: Replace the current plasticizer with one that has lower solvency for the pigment. Consider polymeric plasticizers.[9] 3. Reduce Plasticizer Concentration: If the application allows, lowering the plasticizer content can reduce the overall solvency of the matrix.[11] |
| Excessive Pigment Loading | The pigment concentration has exceeded its saturation point in the PVC formulation, leaving "free" pigment that can easily migrate.[2][4] | 1. Optimize Pigment Concentration: Reduce the pigment loading to the minimum level required to achieve the target color strength.[4] 2. Use a Stronger Pigment: A pigment with higher tinctorial strength will require a lower concentration to achieve the same color, reducing the risk of oversaturation. |
| Incompatible Additives | Other additives in the formulation, such as certain lubricants or stabilizers, may be incompatible, leading to exudation that carries the pigment to the surface.[8][12] | 1. Review Formulation Compatibility: Ensure all additives are compatible with each other and the PVC resin.[12] Consult with additive suppliers for compatibility data. 2. Conduct a Systematic Study: Isolate the effect of each additive by running formulations with and without the suspected incompatible component. |
Issue 2: A colored residue (bloom) can be wiped from the PVC surface.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| High Processing Temperature | Excessive heat during processing increases the solubility and mobility of the pigment. As the PVC cools, the pigment may precipitate out onto the surface.[2][8] | 1. Optimize Processing Profile: Lower the processing temperature to the minimum required for proper fusion and flow of the PVC compound.[8] 2. Minimize Residence Time: Reduce the amount of time the molten compound spends at elevated temperatures. |
| Plasticizer Incompatibility/Volatility | The plasticizer itself is migrating to the surface (exudation) due to poor compatibility with the PVC or high volatility, and it is carrying the dissolved pigment with it.[6] | 1. Select a More Compatible Plasticizer: Choose a plasticizer with better compatibility with the PVC resin.[6] 2. Use a Less Volatile Plasticizer: Polymeric plasticizers or trimellitates are less volatile than phthalates and less prone to surface exudation.[11] |
| Poor Pigment Dispersion | Agglomerates of undispersed pigment can act as concentrated sources that are more prone to blooming.[4][8] | 1. Improve Mixing/Dispersion: Enhance the dispersion process by using high-shear mixing or optimizing the mixing time and temperature.[4] 2. Use Predispersed Pigments: Consider using pigment preparations or masterbatches where the pigment is already finely dispersed in a compatible carrier.[3][13] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing pigment migration issues.
Caption: A step-by-step decision tree for troubleshooting pigment migration.
Experimental Protocols
Protocol 1: Standard Test for Pigment Bleeding (Contact Method)
This protocol is adapted from industry-standard methods to assess the tendency of a pigment to bleed from a plasticized PVC sample into a white, unpigmented PVC sheet.[3][14]
Objective: To quantitatively and qualitatively assess pigment bleeding.
Materials:
-
Pigmented PVC test specimen (e.g., 0.1-0.2% pigment concentration).
-
White, flexible PVC sheet (containing TiO2 and plasticizer, e.g., DOP 80PHR).[14]
-
Glass plates.
-
A weight to apply 3kg/cm² pressure.
-
Forced convection oven.
-
ISO 105-A03 Grey Scale for assessing staining.
Procedure:
-
Cut a sample of the pigmented PVC test specimen and the white PVC sheet to identical dimensions (e.g., 50mm x 50mm).
-
Clean the surfaces of both PVC samples with isopropyl alcohol to remove any surface contaminants and allow them to dry completely.
-
Place the pigmented PVC specimen in direct contact with the white PVC sheet. This is the "sandwich" assembly.
-
Place the assembly between two clean glass plates.
-
Place the entire setup in the oven and apply a pressure of 3kg/cm² using the weight.
-
Heat the assembly at 80°C for 24 hours.[14]
-
After 24 hours, remove the assembly from the oven and allow it to cool to room temperature before removing the pressure.
-
Separate the pigmented and white PVC sheets.
-
Visually assess the white PVC sheet for any color staining.
-
Compare the degree of staining on the white PVC sheet against the Grey Scale. Rate the bleeding on a scale of 1 to 5, where Grade 5 indicates no migration/staining and Grade 1 indicates severe migration.[3][14]
Protocol 2: Evaluating the Impact of Surface Modification
Surface treatments can create a barrier to prevent the migration of both plasticizers and pigments. This protocol outlines a conceptual approach to testing the efficacy of such treatments.
Objective: To determine if a surface treatment can reduce pigment blooming.
Materials:
-
Identical pigmented PVC test specimens.
-
Surface modification apparatus (e.g., UV lamp for crosslinking, plasma treatment chamber).[15][16][17]
-
Soft, white, lint-free cloth.
-
Spectrophotometer or colorimeter (optional, for quantitative analysis).
Procedure:
-
Designate one set of pigmented PVC specimens as "Control" (untreated) and another as "Treated."
-
Apply the chosen surface treatment to the "Treated" specimens. This could involve:
-
Age both the Control and Treated specimens under accelerated conditions known to promote migration (e.g., 72 hours at 70°C).
-
After aging, allow the specimens to cool to room temperature.
-
Qualitative Assessment (Rub Test): Firmly wipe the surface of each specimen with a clean section of the white cloth. Compare the amount of color transferred from the Control vs. the Treated samples. A significant reduction in color transfer for the Treated sample indicates successful mitigation.[4]
-
Quantitative Assessment (Optional): Measure the color of the stain on the cloth using a spectrophotometer. A lower color difference (ΔE) value for the Treated sample's cloth indicates less migration.
Mechanism of Migration and Mitigation
The diagram below illustrates the fundamental process of pigment migration in plasticized PVC and how mitigation strategies intervene.
Caption: How pigment migration occurs and where different solutions can intervene.
References
- Vertex AI Search Result. (2025). PVC Pigments Demystified: Choosing the Right Colorants for Flexible and Rigid PVC.
- Vertex AI Search Result. (2025). Surface Treatment of Plasticized Poly(vinyl chloride)
- Vibron. (n.d.). Organic Pigments for Plastics.
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments.
- Vertex AI Search Result. (2025).
- Fineland Chem. (n.d.). Polyvinyl Chloride Pigments Manufacturer & Supplier.
- Benchchem. (2025).
- Henwood, N. (2023). Ask Dr. Nick: Bleed-Out of Pigment.
- ResearchGate. (2025).
- Coatingsys. (n.d.). What is the interrelationship between PVC, PSC and the particle size of the pigment?.
- ResearchGate. (n.d.). Colour fastness to migration of textile colours into polyvinyl chloride.
- The Shepherd Color Company. (n.d.).
- Google Patents. (n.d.). US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride)
- Sudarshan Chemical Industries. (n.d.).
- Aquaterra. (n.d.). Testing of Pigments for Plastics.
- P2 InfoHouse. (n.d.).
- Fraunhofer IST. (n.d.).
- US Masterbatch. (2023).
- SpecialChem. (2025). Pigments for Plastic Colorants: Types, Properties & Processing Guide.
- ResearchGate. (n.d.).
- Wang, L., et al. (n.d.).
- ResearchGate. (2025).
- Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC.
- ResearchGate. (2025). Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process.
- Li, M., et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. PMC - NIH.
- ResearchGate. (2025). Effect of Solvent (Plasticizers)
- BASTONE. (2025).
- SpecialChem. (n.d.). Flexible PVC: How to Avoid Unwanted Color Development.
- Plastics Industry Association. (n.d.).
- ResearchGate. (2021).
- NIH. (n.d.). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study.
- Kremer Pigmente Online Shop. (n.d.). Pigment particle size, particle size distribution and particle shape.
- ResearchGate. (n.d.).
- ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic.
- Baoxu Chemical. (n.d.). AO, UV, FRs, Pigments, impact modifier additive for PVC.
- Orbimind. (2025).
- PubMed. (2017). Improved performance of transparent-conducting AZO/Cu/AZO multilayer thin films by inserting a metal Ti layer for flexible electronics.
- SpecialChem. (2019). Optimizing New PVC Additives in B&C.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride).
- Plastindia Foundation. (n.d.). Driving Growth in India's Plastics Industry.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures.
- Zollinger, H. (2022).
- Journal of Materials Chemistry A (RSC Publishing). (n.d.). Flexible high performance hybrid AZO/Ag-nanowire/AZO sandwich structured transparent conductors for flexible Cu(In,Ga)
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- 16. plasticsengineering.org [plasticsengineering.org]
- 17. ist.fraunhofer.de [ist.fraunhofer.de]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Diarylide Pigments
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of diarylide pigments. This guide is designed for researchers, scientists, and professionals navigating the complexities of transitioning diarylide pigment synthesis from the laboratory bench to pilot and industrial-scale production. Diarylide pigments, a vital class of organic compounds, are extensively used as yellow and orange colorants in printing inks, coatings, and plastics due to their excellent tinting strength and stability.[1][2][3]
However, scaling up their synthesis presents significant challenges that can impact yield, batch-to-batch consistency, and final product performance. The synthesis, which involves the diazotization of an aromatic diamine (like a 3,3'-dichlorobenzidine derivative) followed by an azo coupling reaction with an acetoacetanilide component, is sensitive to a multitude of process parameters.[1] This guide moves beyond simple protocols to explain the causality behind these challenges, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up diarylide pigment synthesis? The primary challenges pivot around controlling the physicochemical properties of the final product. These include:
-
Reaction Control & Purity: Preventing side reactions and minimizing residual aromatic amine impurities, which can arise from the decomposition of starting materials and pose health concerns.[4]
-
Polymorphism: Diarylide pigments can exist in multiple crystalline forms (polymorphs), each with distinct coloristic and stability properties. Controlling the formation of the desired polymorph is critical and difficult to maintain during scale-up.[5][6]
-
Particle Size Distribution (PSD): The size and distribution of pigment particles critically influence performance attributes like color strength, opacity, gloss, and dispersibility.[7][8]
-
Dispersibility: Due to their fine particle size and high surface area, diarylide pigments can be difficult to disperse in application media.[9][10]
Q2: What is the fundamental reaction for producing diarylide pigments? The synthesis is a two-step process. First, a primary aromatic diamine (e.g., 3,3'-dichlorobenzidine) is doubly diazotized using sodium nitrite in an acidic medium at low temperatures. Second, this unstable tetraazonium salt is reacted with two equivalents of a coupling component, typically an acetoacetanilide derivative, to form the final disazo pigment.[1]
Q3: Are diarylide pigments considered toxic? While the pigments themselves are generally considered non-toxic due to their very low solubility, there is a significant safety concern related to their thermal decomposition.[1][2] At temperatures exceeding 200°C, which can be encountered during plastic processing, they may degrade and release the original aromatic diamine, such as 3,3'-dichlorobenzidine, a known carcinogen.[1][11]
Troubleshooting Guide: Synthesis & Product Quality
This section addresses specific problems you may encounter during scale-up, providing insights into their causes and validated solutions.
Issue 1: Poor or Inconsistent Color Strength and Shade
Q: My scaled-up batch has a duller shade and lower color strength compared to the lab-scale synthesis. What went wrong?
This is a classic scale-up problem often rooted in a loss of control over the pigment's physical form. The two most likely causes are an undesirable particle size distribution (PSD) and the formation of the wrong crystal polymorph.
-
Causality 1: Particle Size Distribution (PSD). Color strength (tinctorial strength) is inversely proportional to particle size; smaller particles lead to stronger color.[7] Furthermore, the overall size distribution affects properties like gloss and hiding power.[7][8] During scale-up, changes in mixing efficiency, heat transfer, and reagent addition rates can lead to broader and larger particle size distributions. Agglomeration, where primary particles clump together, can also effectively increase the particle size and reduce color strength.[10]
-
Causality 2: Polymorphism. Many organic pigments, including diarylides, exhibit polymorphism, where the same molecule crystallizes into different lattice structures.[5][6] Each polymorph can have a unique color shade, stability, and solubility. For example, C.I. Pigment Yellow 12 has several known polymorphs, each with a distinct X-ray diffraction pattern.[5] Conditions during precipitation and aging (temperature, pH, solvent, presence of additives) dictate which form crystallizes. Inconsistent control over these parameters between batches will lead to polymorphic mixtures and, consequently, color shifts.[12]
Solutions & Protocols:
-
Optimize Crystallization and Finishing Conditions:
-
Protocol: Controlled Thermal Treatment. After the coupling reaction is complete, the aqueous pigment slurry should undergo a controlled heating or "finishing" step. This can involve heating the slurry to a specific temperature (e.g., 70-100°C) for a defined period.[5] This process encourages crystal growth and can help convert less stable polymorphs into the desired form. Rigorous control of the temperature ramp rate and holding time is essential for reproducibility.
-
Use of Surfactants: The type and concentration of surfactants used during the coupling reaction can direct the formation of a specific polymorph.[5] Experiment with anionic, cationic, or non-ionic surfactants at varying concentrations to find the optimal conditions for your desired crystal form.
-
-
Implement Controlled Milling:
-
Workflow: Post-synthesis, the dried pigment powder often consists of agglomerates. A milling step (e.g., ball milling, jet milling) is necessary to break these down and achieve the target PSD.[10]
-
Monitoring: The milling process must be tightly controlled. Over-milling can lead to an undesirable excess of ultra-fine particles, while under-milling leaves coarse agglomerates. Use laser diffraction particle size analysis to monitor the PSD during the milling process until the target distribution is consistently achieved.[7]
-
Issue 2: Unacceptable Levels of Impurities
Q: My final pigment contains residual primary aromatic amines (PAAs), exceeding regulatory limits. How can I reduce them?
This is a critical issue, as PAAs are often carcinogenic. Their presence typically results from the decomposition of the acetoacetanilide coupling component or incomplete reaction.
-
Causality: Certain coupling agents are thermally or chemically unstable under reaction conditions. For example, in the synthesis of C.I. Pigment Yellow 83, the coupling agent AADMCA (4-chloro-2,5-dimethoxy-acetoacetanilide) is known to decompose, leading to PAA impurities.[4] While extensive purification can remove these, it reduces the overall process yield and creates a waste treatment burden.[4]
Solutions & Protocols:
-
Re-evaluate Raw Materials:
-
If possible, substitute the problematic coupling agent with a more stable alternative. For instance, replacing a portion of AADMCA with 2,4-dimethyl-acetoacetanilide in the synthesis of P.Y. 83 has been shown to significantly reduce the final PAA content.[4]
-
-
Optimize Reaction Parameters:
-
Strictly control the reaction pH and temperature. Deviations can increase the rate of decomposition of both the tetraazo salt and the coupling agent.
-
Ensure precise stoichiometry. An excess of the diazonium component can lead to side reactions, while an excess of the coupling component can result in higher unreacted residuals.
-
-
Enhance Purification Protocol:
-
Protocol: Multi-Stage Washing. Implement a rigorous washing protocol for the filter cake. Washing with high-purity water (low in dissolved solids and microbiological contamination) is crucial, especially for high-performance applications like inkjet inks.[13] Alternating washes with slightly acidic and alkaline water can also help remove different types of ionic impurities.
-
Solvent Extraction: A final wash with a suitable organic solvent in which the impurities are soluble but the pigment is not can be highly effective. This must be followed by thorough drying to remove all residual solvent.
-
Issue 3: Poor Pigment Dispersibility
Q: The pigment is difficult to grind and shows poor stability in my ink formulation, leading to flocculation. What is the cause?
Poor dispersibility is a common headache for formulators. It stems from the inherent properties of the pigment particles and their interaction with the surrounding medium.
-
Causality: Diarylide pigments often have a very small primary particle size and consequently a high surface area, leading to high oil absorption values.[2][9] This makes them difficult to "wet" with the vehicle or solvent. Furthermore, strong intermolecular forces can cause the particles to re-agglomerate after milling, leading to flocculation and a loss of color strength.[10]
Solutions & Protocols:
-
In-Situ Surface Modification:
-
Protocol: Introduction of a Dispersion Precursor. During the coupling synthesis, introduce a "dispersion precursor" into the reaction. These are often rosin derivatives or other surfactants that adsorb onto the surface of the growing pigment particles.[14][15] This treatment passivates the surface, reducing inter-particle attraction and making the final pigment easier to disperse. The amount and type of precursor must be optimized for your specific pigment and application system.[14]
-
-
Post-Synthesis Surface Treatment:
-
The dried pigment can be treated with surface-active agents to improve its compatibility with the application medium. This involves coating the pigment particles with a thin layer of a substance that acts as a bridge between the pigment surface and the vehicle.[16]
-
Visualizing the Scale-Up Process
Understanding the interplay between process parameters and final properties is key to successful scale-up.
General Synthesis & Scale-Up Workflow
The following diagram outlines the critical stages in diarylide pigment production, highlighting points where precise control is paramount for success.
Caption: Workflow for diarylide pigment synthesis and scale-up.
Parameter-Property Relationship
This diagram illustrates how initial process parameters directly influence the final, critical properties of the pigment.
Caption: Relationship between process parameters and pigment properties.
Key Analytical Techniques for Troubleshooting
Effective troubleshooting relies on accurate characterization. The table below summarizes essential analytical techniques.
| Technique | Parameter Measured | Application in Troubleshooting | Reference |
| X-Ray Diffraction (XRD) | Crystal structure, polymorphism | Identifies the specific crystalline form(s) present in a batch. Essential for diagnosing color shifts due to polymorphism. | [5] |
| Laser Diffraction | Particle Size Distribution (PSD) | Measures the size and distribution of pigment particles. Used to monitor milling efficiency and diagnose issues with color strength, gloss, and opacity. | [7][16][17] |
| Scanning Electron Microscopy (SEM) | Particle morphology, shape, and agglomeration | Provides high-resolution images to visually inspect particle shape and the degree of agglomeration. | [17] |
| High-Performance Liquid Chromatography (HPLC) | Purity, residual reactants, impurities | Quantifies the level of impurities, such as residual primary aromatic amines, to ensure product safety and regulatory compliance. | [4] |
| UV-Visible Spectroscopy | Colorimetric properties (Lab* values) | Quantifies the color of the pigment, allowing for objective comparison between batches and against a standard. | [14][17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical functional groups | Confirms the chemical identity of the synthesized pigment and can help identify certain types of impurities. | [17][18] |
References
- Wikipedia. Diarylide pigment.
- ResearchGate. Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments.
-
Rublev Colours. Diarylide Yellow Pigment. [Link]
-
MFA Cameo. Diarylide dye. [Link]
- Google Patents. EP0790282B1 - Polymorph of a yellow diarylide pigment.
- Google Patents. EP0960168A1 - Method for treating pigment particles to improve dispersability and particle size distribution.
-
National Institutes of Health (NIH). Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation. [Link]
-
SciSpace. The synthesis characterization of historical novel azo pigments. [Link]
-
PrintWiki. Diarylide Yellow. [Link]
- Google Patents. US20110061564A1 - Diarylide Yellow Pigments.
-
Handprint. synthetic organic pigments. [Link]
-
HORIBA Scientific. Organic Pigments Application Note. [Link]
- Google Patents. WO2009030880A2 - Process for purifying a pigment.
-
Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. [Link]
-
Kremer Pigmente. Pigment particle size, particle size distribution and particle shape. [Link]
-
HORIBA Scientific. Particle Characterization of Pigments. [Link]
-
KoreaScience. Synthesis of Diarylide Pigments and Their Dispersion Behavior by Dispersion Precursors. [Link]
-
ResearchGate. (PDF) Synthesis of Diarylide Pigments and Their Dispersion Behavior by Dispersion Precursors. [Link]
-
ResearchGate. Polymorphism of pigments and dyes. [Link]
-
CrystEngComm (RSC Publishing). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. [Link]
Sources
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- 4. US20110061564A1 - Diarylide Yellow Pigments - Google Patents [patents.google.com]
- 5. EP0790282B1 - Polymorph of a yellow diarylide pigment - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. static.horiba.com [static.horiba.com]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. printwiki.org [printwiki.org]
- 10. handprint.com [handprint.com]
- 11. Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. WO2009030880A2 - Process for purifying a pigment - Google Patents [patents.google.com]
- 14. Synthesis of Diarylide Pigments and Their Dispersion Behavior by Dispersion Precursors -Applied Chemistry for Engineering | 학회 [koreascience.kr]
- 15. researchgate.net [researchgate.net]
- 16. EP0960168A1 - Method for treating pigment particles to improve dispersability and particle size distribution - Google Patents [patents.google.com]
- 17. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Grinding and Milling for Pigment Nanoparticle Synthesis
Welcome to the technical support center for pigment nanoparticle processing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of grinding and milling. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting of your pigment nanoparticle synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of pigment nanoparticle milling experiments.
Q1: What are the primary goals of milling pigment particles down to the nanoscale?
Reducing the particle size of pigments into the nanometer range (typically below 100 nm) offers several significant advantages that enhance their performance in various applications.[1][2] The primary objectives include:
-
Enhanced Color Strength and Vibrancy: Smaller particles have a larger surface area-to-volume ratio, which can lead to improved light absorption and scattering properties, resulting in more intense and vibrant colors.[3][4][5]
-
Improved Transparency or Opacity: Depending on the pigment and the desired application, nano-sizing can either increase transparency for applications like coatings and inks or improve opacity and hiding power.[4]
-
Increased Stability in Dispersions: Properly milled and stabilized nanoparticles are less prone to settling and agglomeration in liquid formulations, leading to longer shelf life and more consistent product quality.[6][7]
-
Enhanced Bioavailability: In pharmaceutical applications, reducing the particle size of a poorly water-soluble active pharmaceutical ingredient (API) to the nanoscale can significantly increase its dissolution rate and, consequently, its bioavailability.[8][9]
Q2: What is the difference between "grinding" and "dispersion" in the context of pigment processing?
While often used interchangeably, grinding and dispersion are distinct processes.[5][10]
-
Grinding (or Milling): This refers to the mechanical process of breaking down larger particles (agglomerates and aggregates) into smaller, primary particles.[5][11][12] This is a top-down approach involving significant energy input to overcome the cohesive forces holding the particles together.[2][9]
-
Dispersion: This is the process of distributing the ground pigment particles uniformly throughout a liquid medium and ensuring they remain separated over time.[5][13] Effective dispersion requires wetting the particle surfaces and then stabilizing them to prevent re-agglomeration.[6]
A successful outcome depends on both efficient grinding to achieve the desired particle size and effective dispersion to maintain that size in the final formulation.[5]
Q3: How do I choose the right milling technique for my pigment?
The selection of an appropriate milling technique depends on several factors related to your pigment and final product requirements.[5][14]
| Factor | Considerations | Recommended Milling Techniques |
| Material Properties | Hardness, brittleness, and heat sensitivity of the pigment.[14] Organic pigments are often softer and may require less energy than harder inorganic pigments.[15] | Hard/Abrasive Pigments: Bead mills with ceramic media. Heat-Sensitive Pigments: Wet milling with cooling systems,[15][16] or potentially cryogenic grinding. |
| Desired Particle Size | The target particle size range for your application (e.g., sub-micron, <100 nm). | Micron-range: Ball mills, hammer mills.[14][17] Nano-range: High-energy bead mills,[2] high-pressure homogenizers. |
| Final Product Form | Liquid dispersion (ink, paint) or dry powder. | Liquid Dispersion: Wet milling (e.g., bead milling) is ideal as it combines grinding and dispersion.[12] Dry Powder: Dry grinding methods like jet milling may be suitable, but re-agglomeration can be a challenge.[12] |
| Scale of Production | Laboratory-scale experiments versus large-scale industrial production.[5] | Lab-scale: Benchtop bead mills, ultrasonic processors. Industrial-scale: Larger continuous or recirculating bead mills.[3][18] |
Q4: Why is a pre-dispersion step necessary before nano-milling?
A high-quality pre-dispersion is crucial for successful nano-milling.[2][19] The primary reasons are:
-
To Prevent Clogging: Nano-mills use very small grinding media and fine screens to separate the media from the product.[2] Large agglomerates in the feed material can easily clog these screens, leading to process interruptions and equipment damage.[2][20][21]
-
To Improve Milling Efficiency: Starting with a well-dispersed pre-mixture ensures that the energy input during nano-milling is used effectively for particle size reduction rather than for breaking up large, loose agglomerates.[19]
-
To Ensure Uniformity: A homogeneous pre-dispersion helps in achieving a narrower particle size distribution in the final product.[21]
High-speed dispersers with a Cowles blade are commonly used for creating the initial pre-dispersion.[11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the grinding and milling of pigment nanoparticles.
Issue 1: Inconsistent or Broad Particle Size Distribution
A wide particle size distribution can negatively impact the final product's quality, leading to issues with color consistency, gloss, and stability.[16][21]
Possible Causes & Solutions
-
Inadequate Pre-Dispersion:
-
Cause: Large agglomerates are entering the mill, leading to inefficient and non-uniform grinding.[19]
-
Solution: Optimize the pre-dispersion step. Ensure the use of a high-speed disperser at an appropriate tip speed (typically 18-25 m/s) to break down initial agglomerates before introducing the slurry to the mill.[19]
-
-
Incorrect Grinding Media Size:
-
Cause: The size of the grinding media directly influences the final achievable particle size.[10][22] If the media is too large, it cannot effectively mill the smaller particles.
-
Solution: As a rule of thumb, the average particle size that can be efficiently achieved is about 1/1000th the size of the grinding media.[10][22] For nano-milling, media in the range of 0.1 to 0.5 mm are often used.[3]
-
-
Improper Media Loading:
-
Inconsistent Slurry Flow Rate:
-
Cause: A flow rate that is too high reduces the residence time in the grinding chamber, not allowing for sufficient particle size reduction. A flow rate that is too low can lead to over-grinding and potential re-agglomeration.[21]
-
Solution: Optimize the flow rate to balance residence time and throughput. This often requires experimental iteration to find the sweet spot for your specific formulation.
-
Issue 2: Re-agglomeration of Milled Particles
After successful grinding, nanoparticles can re-agglomerate, negating the benefits of the milling process.[23][24]
Possible Causes & Solutions
-
Insufficient or Ineffective Stabilizer:
-
Cause: As particles become smaller, their surface energy increases, making them prone to clumping together to minimize this energy.[23] Stabilizers (dispersants) are crucial for preventing this.[13][25]
-
Solution:
-
Select an appropriate stabilizer: The choice of stabilizer depends on the pigment's surface chemistry and the liquid medium.[25] Polymeric stabilizers that provide steric hindrance are common.[6][13][26]
-
Optimize stabilizer concentration: Too little stabilizer will not provide adequate coverage of the particle surfaces. Too much can lead to depletion flocculation or increased viscosity.[15]
-
Ensure compatibility: The stabilizer must have a strong affinity for the pigment surface while also being soluble in the continuous phase.[25]
-
-
-
Excessive Heat Generation:
-
Cause: The high energy input during milling generates significant heat, which can alter the surface chemistry of the particles and the effectiveness of the stabilizer, leading to agglomeration.[15][16][17]
-
Solution: Employ a cooling system for the milling chamber.[11][15] Most modern mills are equipped with a cooling jacket. Monitor the temperature of the slurry and adjust process parameters (e.g., agitator speed) if necessary.[15]
-
-
Changes in pH or Ionic Strength:
-
Cause: For electrostatically stabilized dispersions, changes in pH or the presence of ions can screen the surface charges, reducing the repulsive forces between particles and causing them to aggregate.[27]
-
Solution: Control the pH of the dispersion and use deionized water to minimize the presence of extraneous ions.[3] If salts are a necessary part of the formulation, a sterically-based stabilization mechanism may be more robust.
-
Issue 3: Equipment Malfunctions and Process Interruptions
Mechanical issues can halt experiments, leading to lost time and materials.
Possible Causes & Solutions
-
Clogged Separator Screen:
-
Motor Overheating:
-
Cause: Overloading the mill with a highly viscous slurry or too much material can cause the motor to work harder and overheat.[20] Poor ventilation can also be a contributing factor.[20]
-
Solution:
-
Do not exceed the manufacturer's recommended viscosity and solids loading for the mill.
-
Ensure the mill's motor has adequate ventilation.
-
If the problem persists, it may indicate that the mill is underpowered for the application.
-
-
-
Seal Leakage:
-
Cause: Mechanical seals can wear out over time due to friction and chemical exposure, leading to leakage of the slurry or coolant.[20][21]
-
Solution: Implement a regular maintenance schedule for inspecting and replacing seals.[16] Ensure that the seal materials are chemically compatible with your formulation.
-
Experimental Protocols & Data Visualization
Protocol 1: Standard Operating Procedure for Bead Milling
This protocol outlines a typical workflow for reducing pigment particle size using a laboratory-scale bead mill.
-
Pre-dispersion Preparation:
-
Weigh the pigment, solvent (e.g., deionized water), and stabilizer.
-
Add the solvent and stabilizer to a vessel and mix until the stabilizer is fully dissolved.
-
Slowly add the pigment to the liquid while mixing at low speed with a high-speed disperser.
-
Once all the pigment is incorporated, increase the disperser speed to a tip speed of 20-25 m/s and mix for 30 minutes.
-
-
Mill Setup:
-
Select the appropriate grinding media (e.g., 0.3 mm Yttria-stabilized Zirconia beads) and fill the milling chamber to 80% of its volume.
-
Prime the mill and tubing with the solvent to remove any air bubbles.
-
Set the agitator tip speed (e.g., 10 m/s) and the slurry pump flow rate.
-
-
Milling Process:
-
Introduce the pre-dispersion into the mill.
-
Monitor the process parameters, including temperature and pressure.
-
Collect samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to track particle size reduction.
-
-
Sample Analysis:
-
Shutdown and Cleaning:
-
Once the target particle size is reached, flush the mill with clean solvent to recover the product.
-
Follow the manufacturer's instructions for cleaning the mill chamber and media.
-
Data Presentation: Example Milling Parameters
The following table summarizes key parameters that can be varied to optimize the milling process.
| Parameter | Range/Options | Impact on Milling |
| Agitator Tip Speed | 8 - 15 m/s | Higher speeds increase energy input and grinding efficiency but also generate more heat.[3][17] |
| Grinding Media Size | 0.1 - 2.0 mm | Smaller media are required for achieving nanoparticle sizes but are more prone to wear.[3][22] |
| Media Density | Zirconia (~6 g/cm³), Steel (~8 g/cm³) | Higher density media provide greater impact energy.[3] |
| Pigment Loading | 10 - 40% (by weight) | Higher loading can increase throughput but also increases viscosity, which may reduce milling efficiency.[3] |
| Stabilizer Conc. | 1 - 10% (relative to pigment) | Needs to be optimized to ensure complete surface coverage without causing other issues. |
Visualization of the Milling Process Logic
The following diagram illustrates the logical workflow for optimizing a pigment milling process.
Caption: A flowchart illustrating the iterative process of pigment milling optimization.
References
- Detecting the Mass of Pigment Particles: Towards a Universal Size Standard. (n.d.). Google Cloud.
- Module 2: Milling (Particle Size Reduction). (n.d.). Al Mustaqbal University.
-
Mulling It Over: Contemporary Pigment Grinding. (n.d.). Tri-Art Manufacturing. Retrieved January 12, 2026, from [Link]
- Anchawale, S., Rao, M. P., & Nerkar, Y. (2020). Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption. Journal of Print and Media Technology Research.
-
Stability study of nanopigment dispersions. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to control the pigment particle size distribution during sand grinding in the wet process of plastic masterbatch? (2025). LinkedIn. Retrieved January 12, 2026, from [Link]
-
Nanoparticle Size Measurement Techniques. (n.d.). Delong America. Retrieved January 12, 2026, from [Link]
-
What are the common faults of a bead mill? (2026). ele-mix.com. Retrieved January 12, 2026, from [Link]
-
Rules of Thumb: Particle Size Reduction and the Immersion Milling Process. (2022). Hockmeyer. Retrieved January 12, 2026, from [Link]
-
Bead Mill Common Problems and Solutions. (2024). LinkedIn. Retrieved January 12, 2026, from [Link]
- Way, H. W. (n.d.). Grinding and Dispersing Nanoparticles. American Coatings Association.
-
15 Common Challenges in Grinding Paint Pigments and How to Solve Them. (n.d.). franli.com. Retrieved January 12, 2026, from [Link]
-
Six measurement techniques for nanoparticle size characterization. (2019). Biolin Scientific. Retrieved January 12, 2026, from [Link]
-
Sizing Pigment Particles by Laser Diffraction. (2022). tridentequipments. Retrieved January 12, 2026, from [Link]
-
Understanding Particle Size Reduction: Techniques and Applications. (2024). IDEX India. Retrieved January 12, 2026, from [Link]
-
Bead Mill Machine Troubleshooting: Solve Overheating, Contamination, and Clogging in Wet Grinding. (n.d.). allwin-global.com. Retrieved January 12, 2026, from [Link]
-
Nano Sizing Via Wet or Dry Grinding. (2010). Powder & Bulk Solids. Retrieved January 12, 2026, from [Link]
- Grinding of pigments. (n.d.). Google Patents.
-
Pigment particle size. (n.d.). NBchao.Com. Retrieved January 12, 2026, from [Link]
-
Production of Pigment Nanoparticles Using a Wet Stirred Mill with Polymeric Media. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
- NANOPARTICLES: Mild Dispersion. (n.d.). pcimag.com.
- Optimisation and analysis of bead milling process for preparation of highly viscous, binder-free dispersions of carbon black pig. (n.d.). tspace.library.utoronto.ca.
-
Factors that Influence Pigment Settling and Stability. (2017). UL Prospector. Retrieved January 12, 2026, from [Link]
-
How Proper Milling Techniques Increase Pigment Yield. (2023). Hockmeyer. Retrieved January 12, 2026, from [Link]
-
How to optimise the wet grinding process for paint production? (n.d.). Oliver + Batlle. Retrieved January 12, 2026, from [Link]
-
Nanoparticles Synthesis in Wet-Operating Stirred Media: Investigation on the Grinding Efficiency. (2020). MDPI. Retrieved January 12, 2026, from [Link]
- Grinding process for forming a slurry of nanoparticles. (n.d.). Google Patents.
- STABILITY OF NANOPARTICLE SUSPENSIONS IN DIFFERENT BIOLOGICALLY RELEVANT MEDIA. (2012). pjm.uniza.sk.
-
What Does Nanoparticle Stability Mean? (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Stability of nanoparticle suspensions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Conceptual stabilizer selection for nanomilling based on dispersibility parameters. (2023). Advanced Powder Technology. Retrieved January 12, 2026, from [Link]
-
Pigment dispersion and stabilization in coatings; what to do and how to do? (n.d.). OnlyTRAININGS. Retrieved January 12, 2026, from [Link]
-
Is it necessary to grind the product after filtration and drying process during nano-particle synthesis by Sol-Gel method? (2019). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Milling troubleshooting: Follow these tips. (n.d.). Sandvik Coromant. Retrieved January 12, 2026, from [Link]
-
Mechanical Milling for Scaled Up Manufacturing of Nanoparticles. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to Solve the Agglomeration Phenomenon in the Preparation of Nano Powder. (2024). Stanford Advanced Materials. Retrieved January 12, 2026, from [Link]
-
To what extent do polymeric stabilizers affect nanoparticles characteristics? (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Scale-Up of Nanoparticle Manufacturing Process. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How the Nano Milling Process Works. (2021). Hockmeyer. Retrieved January 12, 2026, from [Link]
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- 5. Increase Pigment Yield with Proper Milling | Hockmeyer [hockmeyer.com]
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Troubleshooting color shifts in Pigment Orange 34 formulations
Here is the technical support center for troubleshooting color shifts in Pigment Orange 34 formulations.
Welcome to the technical resource center for C.I. Pigment Orange 34 (PO34). This guide is designed for researchers, scientists, and formulation chemists encountering color stability challenges. As a disazo pyrazolone pigment, PO34 offers a vibrant reddish-orange hue and is widely used in inks, coatings, and plastics.[1][2][3] However, its organic nature makes it susceptible to color shifts if not formulated and processed correctly. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues based on scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about Pigment Orange 34's properties and behavior.
Q1: What is this compound and what are its fundamental chemical characteristics?
A1: this compound, with CAS No. 15793-73-4 and C.I. No. 21115, is an organic pigment belonging to the disazo pyrazolone chemical class.[4][5][6] It is also known as a diarylide orange.[5][7] Its color originates from a large, conjugated pi-electron system incorporating azo groups (-N=N-), which act as the primary chromophore.[8] This structure is responsible for absorbing blue and green light, thus reflecting a vibrant orange color.[8] Its performance, including heat stability and lightfastness, is dictated by the strength of its chemical bonds and crystalline structure.[8]
Q2: What are the primary factors that can induce a color shift in a PO34 formulation?
A2: The color stability of Pigment Orange 34 is primarily influenced by four factors:
-
Thermal Stress: Exposure to temperatures exceeding the pigment's heat stability threshold can cause molecular degradation.[5][8][9]
-
Light Exposure: Prolonged exposure to light, especially UV radiation, can lead to photodegradation of the azo chromophore, causing fading.[8][10]
-
Chemical Environment: The pigment's interaction with solvents, resins, and other additives in the formulation can cause issues like bleeding, migration, or chemical reactions.[4][11][12]
-
Dispersion Quality: The physical state of the pigment particles in the matrix is critical. Poor dispersion can lead to agglomeration and flocculation, which alters the light-scattering properties and thus the perceived color.[13][14][15]
Q3: Do different grades of Pigment Orange 34 perform differently?
A3: Yes. Commercial grades of PO34 vary significantly in particle size distribution, specific surface area, and surface treatment.[16] These variations lead to different properties:
-
Transparent Grades: Have smaller particle sizes and higher specific surface areas (up to 75 m²/g). They offer high color strength and are used in applications like printing inks.[16][17]
-
Opaque Grades: Feature larger particles and lower specific surface areas (around 15 m²/g). They provide better hiding power and flow properties, making them suitable for coatings like industrial and architectural paints.[16][17][18]
These physical differences directly impact fastness properties, so selecting the correct grade for your application is a crucial first step.[8][16]
Section 2: Troubleshooting Guide for Color Shifts
This section provides specific diagnostic questions and answers to pinpoint the root cause of color instability in your experiments.
Issue 1: Thermal Degradation & Processing Shifts
Q: My formulation appears duller, browner, or has shifted hue after high-temperature processing (e.g., plastics extrusion, baking). What is the cause?
A: This strongly indicates thermal degradation. Pigment Orange 34, like other diarylide pigments, has a defined heat stability limit which can vary from 160°C to 260°C depending on the grade, concentration, and the medium it's in (e.g., paints vs. HDPE).[5][19]
Causality:
-
Molecular Decomposition: When the processing temperature exceeds the pigment's stability threshold, the energy is sufficient to break chemical bonds within the molecule. This fragments the chromophore, destroying its ability to produce the desired color.
-
Formation of Byproducts: At temperatures above 200°C, there is evidence that diarylide pigments can decompose to release 3,3'-dichlorobenzidine (DCB), a known carcinogen.[5][9] This decomposition is a definitive cause of color change.
-
Polymer Interaction: The type of polymer can influence stability. For instance, PO34 generally shows higher heat stability in HDPE (up to 260°C) compared to paints (around 200°C).[5]
Troubleshooting Workflow: Heat Stability
Caption: Diagnostic process for light-induced fading.
Issue 3: Chemical & Solvent Incompatibility
Q: I'm observing color bleeding into adjacent materials, or the color changes when certain solvents are introduced. What's wrong?
A: This points to poor chemical or solvent resistance. Although pigments are by definition insoluble, strong solvents can cause partial dissolution, leading to migration or "bleeding."
Causality:
-
Solvent Attack: PO34 has good to very good resistance to water, ethanol, and mineral spirits, but its resistance to aggressive solvents like ketones (MEK) and xylene is only fair to good. [4][5]Contact with these can cause the color to leach.
-
Plasticizer Migration: In plasticized PVC, the pigment can sometimes migrate along with the plasticizer to the surface, a phenomenon known as "blooming." PO34 has a moderate tendency to bloom in some systems. [11]* pH Sensitivity: The formulation's pH can also affect stability. PO34 generally has good resistance to mild acids and alkalis. [2][11][20]However, extreme pH values can potentially alter the pigment's chemical structure.
Issue 4: Poor Pigment Dispersion
Q: The color strength of my product is low, the hue is inconsistent between batches, or I see specks and streaks. What is the underlying issue?
A: These are all hallmark signs of inadequate pigment dispersion. [14]Proper dispersion is a three-step mechanical and chemical process, and failure at any stage will result in color shifts and defects. [14] Causality:
-
Wetting: The air surrounding the dry pigment particles must be displaced by the resin/solvent medium. If wetting is incomplete, dry clumps (agglomerates) remain. [14]2. Deagglomeration (Grinding): Mechanical energy (e.g., high-shear mixing) is required to break down these agglomerates into smaller aggregates and primary particles. [15]Insufficient energy input results in oversized particles that do not provide optimal color strength. [15]3. Stabilization: Once separated, the small particles must be kept from re-agglomerating (a process called flocculation). This is achieved using dispersing agents that adsorb onto the pigment surface. [13][14]Flocculation can cause a gradual color shift or loss of gloss during storage. [14]
Troubleshooting Workflow: Dispersion
Caption: Troubleshooting guide for pigment dispersion issues.
Section 3: Data & Experimental Protocols
Table 1: Typical Properties & Fastness Ratings for Pigment Orange 34
| Property | Value / Rating | Source(s) |
| C.I. Name | Pigment Orange 34 | [4][5] |
| C.I. Number | 21115 | [4][5] |
| CAS Number | 15793-73-4 | [4][5] |
| Chemical Class | Disazo Pyrazolone | [1][4][5] |
| Heat Stability | 160°C - 260°C (Varies by system) | [5][19][20][21] |
| Lightfastness (Masstone) | 6 - 7 (on 1-8 scale) | [4][5] |
| Lightfastness (Tint) | 5 - 6 (on 1-8 scale) | [5] |
| Water Resistance | 4 - 5 (on 1-5 scale) | [5][20] |
| Acid Resistance (5% HCl) | 4 - 5 (on 1-5 scale) | [4][5][20] |
| Alkali Resistance (5% NaOH) | 4 - 5 (on 1-5 scale) | [4][5][20] |
| Ethanol Resistance | 4 - 5 (on 1-5 scale) | [4][5][20] |
| Xylene Resistance | 3 - 4 (on 1-5 scale) | [4][5] |
| MEK Resistance | 3 (on 1-5 scale) | [4][5] |
(Note: Ratings are typical values compiled from multiple datasheets. 1=Poor, 5=Excellent for resistance; 1=Poor, 8=Excellent for lightfastness. Always consult your specific supplier's TDS.)
Experimental Protocols
Protocol 1: Determining Practical Heat Stability
-
Preparation: Prepare five identical formulations of your polymer/coating containing PO34 at the target concentration.
-
Exposure: Process each sample at a different peak temperature for a fixed dwell time (e.g., 5 minutes). The temperatures should bracket the suspected failure point (e.g., 180°C, 190°C, 200°C, 210°C, 220°C).
-
Control: Keep one unprocessed sample as the control.
-
Analysis: After cooling, use a calibrated spectrophotometer to measure the CIELAB color values (L, a, b*) of each sample.
-
Evaluation: Calculate the total color difference (ΔEab) between each heated sample and the control. A ΔEab value > 3.0 is typically considered a significant and unacceptable color shift. Plot ΔE*ab vs. Temperature to identify the stability threshold.
Protocol 2: Evaluating Lightfastness (Accelerated)
This protocol is a simplified method based on industry standards.
-
Standard: This method is based on the principles outlined in ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [22][23]2. Sample Preparation: Prepare a panel of your formulation (e.g., a plastic plaque or a coated card). Cover half of the panel with an opaque material (e.g., aluminum foil).
-
Exposure: Place the panel in a xenon-arc accelerated weathering apparatus, which simulates the full spectrum of sunlight. [24][25]Expose the sample for a predetermined radiant exposure (e.g., 1260 MJ/m²), as specified by relevant industry standards. [24]4. Evaluation: After exposure, remove the opaque covering. Visually compare the exposed and unexposed halves.
-
Quantification: For objective measurement, use a spectrophotometer to measure the color difference (ΔE*ab) between the exposed and unexposed sections. Assign a lightfastness rating based on the measured change, per ASTM guidelines.
References
- Shree Shyama Chem International. (n.d.). Orange 34.
- UL Prospector. (2025). Pigment Orange 34.
- DCL Corporation. (2020). 1334 Opaque Orange 34.
- ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.
- Polywill. (2025). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
- HUPC Chemical Co., Ltd. (2014). TECHNICAL DATA SHEET Pigment Orange 34 UN8307.
- Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants.
- Sinoever. (2019). Pigment Orange 34 Technical Data Sheet(TDS).
- ASTM International. (2016). D4303-10(2016) - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.
- Daniel Smith. (n.d.). How does Daniel Smith test paint for lightfastness?.
- Ranbar. (n.d.). Pigment Orange 34 – Ranbar Orange P2031C Organic Pigment.
- Wikipedia. (n.d.). Diarylide pigment.
- Origo Chemical. (n.d.). Pigment Orange 34 | Fast Orange RL | CAS 15793-72-4.
- Colors (India). (n.d.). Technical Data Sheet - Pigment Orange 34.
- SILIKE. (2025). 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them.
- MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing.
- Ataman Kimya. (n.d.). PIGMENT ORANGE 34.
- NINGBO INNO PHARMCHEM. (n.d.). Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties.
- Fineland Chem. (n.d.). DuraPrint®6234 Pigment Orange 34.
- Yuhong Pigment. (2025). Permanent Orange F2G, Pigment Orange 34 is an important organic pigment.
- Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70.
- Yuhong Pigment. (n.d.). Pigment Orange 34.
- MIDA CHEM. (2025). The Commonly Used Pigment Orange 34 In The Printing Inks.
- Fashion Sustainability Directory. (2025). Pigment Degradation Pathways.
- Wikipedia. (n.d.). Pigment Orange 34.
Sources
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- 3. Pigment Orange 34-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
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- 10. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
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Technical Support Center: Advancing Sustainable Azo Pigment Production
Welcome to the Technical Support Center dedicated to minimizing the environmental footprint of azo pigment production. This resource is designed for researchers, scientists, and drug development professionals actively seeking to implement greener and more efficient practices in their laboratories and manufacturing processes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical application. Our goal is to empower you with the knowledge to overcome common experimental hurdles and contribute to a more sustainable future for chemical synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the environmental impact of azo pigment production and strategies for mitigation.
Q1: What are the primary environmental concerns associated with traditional azo pigment production?
Azo pigments, while valued for their vibrant colors and versatility, pose significant environmental challenges.[1][2][3] The primary concerns include:
-
Wastewater Contamination: Large volumes of wastewater containing residual dyes, pigments, and various chemical reagents are generated.[4][5] An estimated 200,000 tons of dyestuff are expelled into the global environment annually.[4] This effluent can be highly colored, reducing light penetration in aquatic ecosystems and disrupting photosynthesis.[4][5]
-
Toxicity of Byproducts: A major concern is the formation of toxic byproducts, particularly aromatic amines, from the cleavage of the azo bond (-N=N-).[2][3][6] Some of these aromatic amines are known or suspected carcinogens.[1][2][7]
-
Use of Hazardous Solvents: Traditional synthesis methods often employ toxic and volatile organic solvents, which can contribute to air pollution and pose health risks to workers.[8][9][10]
-
High Salinity and Chemical Load: The wastewater often has high concentrations of salts (e.g., NaCl) and other chemicals used in the synthesis process, which can be detrimental to aquatic life.[11]
Q2: What are the most promising "green chemistry" approaches to reduce the environmental impact of azo pigment synthesis?
Several innovative approaches are being explored to make azo pigment synthesis more environmentally friendly:
-
One-Pot Synthesis and Wastewater Recycling: This method combines diazotization and coupling steps into a single reactor, simplifying the process.[12] The use of granular PTFE (polytetrafluoroethylene) can facilitate this process, and importantly, the wastewater and excess acid can be recycled multiple times without compromising product quality.[12][13]
-
Solvent-Free and Grinding Methods: Conducting reactions in the absence of solvents or using grinding techniques at room temperature significantly reduces the use of hazardous chemicals.[8][9][10][14] These methods can also lead to shorter reaction times and simpler product isolation.[8][9][10]
-
Use of Safer Solvents: Replacing conventional toxic solvents with greener alternatives is a key strategy.[15][16] Options include bio-based solvents like ethyl lactate and 2-methyltetrahydrofuran, or safer synthetic alternatives like cyclopentyl methyl ether.[15]
-
Continuous-Flow Synthesis in Microreactors: Microreactor technology offers precise control over reaction parameters like temperature and pH, leading to higher purity products and improved yields.[13][17][18] This method can also enhance safety and scalability.[13]
-
Catalytic Approaches: The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can promote efficient and clean synthesis.[8][9][10] These catalysts are often recyclable, further enhancing the sustainability of the process.[8][9][10]
Q3: What are the most effective technologies for treating azo pigment wastewater?
A range of technologies is available for treating wastewater from azo pigment production, each with its own advantages and limitations.[11][19][20] A combined approach is often the most effective.[11][20]
| Treatment Technology | Description | Advantages | Disadvantages |
| Biological Treatment | Utilizes microorganisms (bacteria, fungi, algae) to degrade azo dyes.[21][22] | Cost-effective, environmentally friendly, potential for complete mineralization.[19][21][22] | Slow degradation rate for some complex dyes, can produce toxic aromatic amines under anaerobic conditions.[4][11] |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to oxidize and degrade dye molecules. Examples include O3/UV, H2O2/UV, and Fenton's reagent.[4][11][19] | Rapid and effective for a wide range of dyes, can lead to complete mineralization.[11][19] | High operational costs, potential for formation of toxic byproducts if not optimized.[19] |
| Physicochemical Methods | Includes techniques like coagulation/flocculation, adsorption, and membrane filtration.[5][19] | Effective for color removal.[5] | High cost, generation of sludge that requires further disposal, may not degrade the dye molecules.[5][19] |
| Electrochemical Methods | Uses electrical energy to degrade dyes through oxidation and reduction reactions.[5][19] | Simple process, can remove a wide range of dyes.[19] | High energy consumption, can be expensive.[19] |
Q4: How can I monitor the progress and completion of my azo dye synthesis reaction?
Monitoring the reaction is crucial for optimizing yield and purity.[23] Here are some common techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to track the disappearance of starting materials and the formation of the product.
-
Spot Test with β-naphthol: This test can be used to check for the presence of the diazonium salt, indicating that the diazotization reaction is complete.[23] A positive test will show the formation of a colored spot.
-
UV-Vis Spectroscopy: Can be used to monitor the formation of the azo dye by observing the appearance of its characteristic absorption peak in the visible region.
-
pH Monitoring: The pH of the reaction mixture is a critical parameter, especially during the coupling step, and should be carefully monitored and controlled.[23][24]
II. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during azo pigment synthesis experiments.
Problem 1: Low or No Azo Pigment Yield
A low yield is a frequent issue in azo dye synthesis. The problem can often be traced back to the diazotization or coupling steps.[23][24]
Potential Causes & Solutions
-
Cause 1: Incomplete Diazotization.
-
Explanation: The formation of the diazonium salt is a critical first step. If this reaction is incomplete, there will be insufficient electrophile for the coupling reaction.
-
Solutions:
-
Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.[23][24] Higher temperatures can lead to the decomposition of the unstable diazonium salt.[25][26]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of sodium nitrite (NaNO₂) (e.g., 1:1.1 amine to NaNO₂) can help drive the reaction to completion.[23]
-
Acidic Conditions: Maintain a strongly acidic medium (e.g., with excess HCl) to ensure the formation of nitrous acid (HNO₂), the diazotizing agent.[24]
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring to prevent localized temperature increases and ensure complete reaction.[23][24]
-
-
-
Cause 2: Decomposition of the Diazonium Salt.
-
Explanation: Diazonium salts are thermally unstable and will decompose if allowed to warm up before or during the coupling reaction.[25]
-
Solutions:
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath at all times until it is used.[24]
-
Immediate Use: Use the diazonium salt solution immediately after preparation.
-
-
-
Cause 3: Incorrect pH for Coupling Reaction.
-
Explanation: The pH of the coupling reaction is critical for its success. The optimal pH depends on the coupling component. For phenols, a slightly alkaline pH is typically required, while for anilines, a slightly acidic pH is preferred.
-
Solutions:
-
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low azo pigment yield.
Problem 2: Impure Product or Off-Color Pigment
The color and purity of the final pigment are critical quality parameters. Deviations can result from side reactions or impurities.[23]
Potential Causes & Solutions
-
Cause 1: Presence of Isomers.
-
Explanation: Coupling can sometimes occur at different positions on the aromatic ring (e.g., ortho and para), leading to a mixture of isomers with different colors.
-
Solutions:
-
Steric Hindrance: Utilize coupling components with bulky substituents that block undesired positions and favor coupling at the desired site.[24]
-
Reaction Conditions: Optimize reaction conditions such as solvent and temperature to improve regioselectivity.
-
-
-
Cause 2: Oxidation of Coupling Component.
-
Explanation: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can lead to colored impurities.[24]
-
Solutions:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.[24]
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial.
-
-
-
Cause 3: pH of the Final Product.
-
Cause 4: Crystal Polymorphism.
-
Explanation: The final crystalline structure of the pigment can affect its perceived color. Different crystallization conditions can lead to different polymorphs with varying hues.[23]
-
Solution:
-
Controlled Crystallization: Carefully control the crystallization conditions (solvent, temperature, cooling rate) to obtain the desired polymorph consistently.
-
-
Protocol for Purification of Azo Pigments
-
Dissolution: Dissolve the crude azo pigment in a suitable hot solvent. For many pigments, ethanol or a mixture of ethanol and water is effective.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified pigment in a vacuum oven at an appropriate temperature.
Problem 3: Ineffective Wastewater Treatment
Even with optimized synthesis, some level of wastewater treatment is necessary. Ineffective treatment can lead to regulatory non-compliance and environmental damage.
Potential Causes & Solutions
-
Cause 1: Inappropriate Treatment Method for the Specific Dye.
-
Explanation: The effectiveness of a treatment method depends on the chemical structure of the azo dye. Some dyes are more resistant to certain treatments than others.[5][11]
-
Solution:
-
Treatability Studies: Conduct laboratory-scale treatability studies to determine the most effective method (e.g., biological, AOP, etc.) for your specific wastewater.
-
-
-
Cause 2: Suboptimal Operating Conditions for the Treatment Process.
-
Explanation: Each treatment technology has optimal operating parameters (e.g., pH, temperature, catalyst concentration, microbial population).
-
Solution:
-
Process Optimization: Systematically optimize the operating conditions of your chosen treatment method to maximize its efficiency.
-
-
-
Cause 3: Presence of Inhibitory Substances in the Wastewater.
-
Explanation: High concentrations of salts, heavy metals, or other organic compounds in the wastewater can inhibit the effectiveness of biological treatment processes.
-
Solution:
-
Pre-treatment: Implement a pre-treatment step (e.g., coagulation/flocculation, adsorption) to remove inhibitory substances before biological treatment.[11]
-
-
Decision Tree for Selecting a Wastewater Treatment Strategy
Caption: Decision tree for selecting an appropriate wastewater treatment method.
III. References
-
A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing). Available at:
-
Azo Dye Regulation → Area → Sustainability. Available at:
-
"optimizing coupling reaction conditions for azo dyes" - Benchchem. Available at:
-
Continuous-Flow Synthesis of the Azo Pigment Yellow 14 Using a Three-Stream Micromixing Process | Organic Process Research & Development - ACS Publications. Available at:
-
Technical Support Center: Synthesis of Azo Dyes - Benchchem. Available at:
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts (2015) | Javad Safari | 35 Citations - SciSpace. Available at:
-
Azo Dye Sustainability → Area → Resource 1. Available at:
-
Continuous-Flow Synthesis of the Azo Pigment Yellow 14 Using a Three-Stream Micromixing Process - ResearchGate. Available at:
-
The Environmental, Health and Economic Impacts of Textile Azo Dyes - iGEM. Available at:
-
Sustainable degradation of AZO dyes using green synthesized lead nanoparticles and solar energy. Available at:
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts | Request PDF - ResearchGate. Available at:
-
Azo Dye Removal Technologies - Austin Publishing Group. Available at:
-
A Review of Environmental Impact of Azo Dyes - ResearchGate. Available at:
-
An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Publishing. Available at:
-
Azo dye wastewater treatment in a novel process of biofilm coupled with electrolysis. Available at:
-
Fact sheet: Azo pigments - The Danish Environmental Protection Agency. Available at:
-
Sustainable and safer solvent alternatives - Sigma-Aldrich. Available at:
-
An overview of azo dyes environmental impacts - ResearchGate. Available at:
-
Azo Dye Bioremediation → Area → Resource 1 - Pollution → Sustainability Directory. Available at:
-
An overview of azo dyes environmental impacts - GSC Online Press. Available at:
-
Effective Treatment Systems for Azo Dye Degradation: A Joint Venture between Physico-Chemical & Microbiological Process - Science and Education Publishing. Available at:
-
Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process | Request PDF - ResearchGate. Available at:
-
Azo Dyes: Preparation Via Environmentally Benign Way - Longdom Publishing. Available at:
-
CHAPTER 3: Azo Dyes and Pigments - Books - The Royal Society of Chemistry. Available at:
-
Treatment of Azo Dye-Containing Wastewater Using Integrated Processes. Available at:
-
Treatment of Wastewater Containing Azo Dyes by Combined Processes - ResearchGate. Available at:
-
Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California. Available at:
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at:
Sources
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- 7. Fact sheet: Azo pigments - The Danish Environmental Protection Agency [eng.mst.dk]
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- 10. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Effective Treatment Systems for Azo Dye Degradation: A Joint Venture between Physico-Chemical & Microbiological Process [pubs.sciepub.com]
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Addressing poor lightfastness in textile applications of C.I. Pigment Orange 34
Technical Support Center: C.I. Pigment Orange 34
Introduction: Navigating the Lightfastness Challenges of this compound
This compound (Diarylide Orange) is a widely utilized pigment in the textile industry, prized for its brilliant orange shade and strong color yield.[1] However, its application is often hampered by its characteristically poor lightfastness, leading to premature fading and color degradation upon exposure to UV radiation. This guide serves as a dedicated technical resource for researchers and textile scientists encountering these challenges. It provides in-depth, evidence-based troubleshooting strategies and validated experimental protocols to systematically diagnose and mitigate lightfastness issues, thereby enhancing the durability and performance of your textile applications.
Part 1: Foundational Knowledge & Diagnosis (FAQs)
This section addresses the fundamental properties of this compound and the mechanisms behind its photodegradation.
Q1: What are the basic chemical and physical properties of this compound?
A1: this compound is a diarylide azo pigment.[1] Its core structure contains two azo groups (-N=N-), which are responsible for its color (chromophore), but are also the primary sites susceptible to photodegradation.[2] Key identification and physical properties are summarized below.
| Property | Value | Source(s) |
| C.I. Name | Pigment Orange 34 | [3][4] |
| C.I. Number | 21115 | [3][4] |
| CAS Number | 15793-73-4 | [1][4][5] |
| Chemical Class | Disazo / Diarylide | [1][4] |
| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1][3][5] |
| Typical Lightfastness | Varies significantly; generally rated 4-6 on the Blue Wool Scale (1-8). | [4][6] |
Q2: What is the primary mechanism causing the poor lightfastness of this compound?
A2: The photodegradation of this compound is primarily initiated by the absorption of high-energy ultraviolet (UV) radiation from a light source.[7][8] This energy excites the electrons within the azo (-N=N-) bonds. In the presence of oxygen and moisture, this excited state leads to a series of photochemical reactions that can cleave the azo linkage.[9][10] This cleavage destroys the chromophore, resulting in an irreversible loss of color, perceived as fading.
Caption: Troubleshooting workflow for improving pigment lightfastness.
Part 3: Experimental Protocols
Protocol 1: Standardized Lightfastness Evaluation
This protocol outlines the procedure for testing colorfastness to light according to ISO 105-B02 and AATCC 16 standards. [11][12]
-
Objective: To quantitatively assess the lightfastness rating of a textile print against a standardized scale.
-
Apparatus:
-
Methodology:
-
Sample Preparation: Cut a specimen of the printed textile (e.g., 5cm x 10cm).
-
Masking: Cover half of the specimen longitudinally with the opaque mask. This unexposed portion will serve as the original reference.
-
Mounting: Mount the masked specimen and a full set of Blue Wool standards onto sample holders within the Xenon Arc tester.
-
Exposure: Expose the samples to the Xenon Arc light under specified conditions (e.g., irradiance of 42 W/m², black panel temperature of 63°C, controlled humidity). [11][13]The duration of exposure is determined by the fading of the Blue Wool standards.
-
Evaluation: Periodically inspect the samples. The test is complete for a given rating when the color difference between the exposed and unexposed parts of the specimen matches the color change of a specific Blue Wool reference.
-
Rating: The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading (assessed visually or with a spectrophotometer against the Gray Scale). [15][16] Protocol 2: Incorporation of a UV Absorber into a Pigment Printing Paste
-
-
Objective: To formulate a printing paste containing a UV absorber to improve the lightfastness of the final print.
-
Materials:
-
This compound dispersion.
-
Binder (e.g., acrylic copolymer).
-
Thickener.
-
UV Absorber (e.g., a water-dispersible benzotriazole derivative).
-
Deionized water.
-
Textile substrate (e.g., 100% cotton fabric).
-
-
Methodology:
-
Control Paste Formulation: Prepare a standard printing paste. For example:
-
Pigment Orange 34 (10% dispersion): 30g
-
Binder (50% solids): 100g
-
Thickener (e.g., 3% stock solution): 30g
-
Deionized Water: 840g
-
-
Experimental Paste Formulation: Prepare a second paste with the UV absorber.
-
First, create a pre-dispersion of the UV absorber if it is a powder. If using a liquid formulation, it may be added directly.
-
UV Absorber: 20g (for a 2% concentration on total paste weight).
-
Pigment Orange 34 (10% dispersion): 30g
-
Binder (50% solids): 100g
-
Thickener: 30g
-
Deionized Water: 820g
-
-
Application: Apply both the control and experimental pastes to the same textile substrate using a consistent method (e.g., screen printing, roller application).
-
Curing: Dry and cure the printed fabric according to the binder manufacturer's recommendations (e.g., 3 minutes at 150°C).
-
Evaluation: Test the lightfastness of both the control and experimental prints using Protocol 1. The difference in the Blue Wool rating will quantify the improvement provided by the UV absorber.
-
References
- AATCC. (2021, September 2). AATCC 16 Colorfastness to Light. AATCC.
- GESTER Instruments. (n.d.). ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester. GESTER Instruments.
- Association for Contract Textiles. (n.d.). Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. ACT.
- Sonacme Technology. (n.d.). ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber. Sonacme.
- International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. ISO.
- QIMA. (n.d.). AATCC 16.3 Colorfastness to Light Test Method: A Guide. QIMA Blog.
- ChemBK. (n.d.). This compound. ChemBK.com.
- Najafi, et al. (n.d.). Effect of Binders on Fastness Properties of Pigment Printing in Textile Fabrics. Asian Journal of Chemistry.
- FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. FYI Tester.
- AATCC. (2023). AATCC TM16.1-2023, Test Method for Colorfastness to Light: Outdoor. AATCC.
- ArcWear. (n.d.). Chromaticity Colorfastness to Xenon Arc AATCC TM16.3. ArcWear.
- Lonroy Equipment. (2023, August 15). ISO 105 B02-2014 - Testing for Colour fastness of Textiles to artificial light. Lonroy Equipment.
- Ataman Kimya. (n.d.). PIGMENT ORANGE 34. Ataman Kimya.
- WorldOfDyes. (2012, November 27). Pigment Orange 34. WorldOfDyes.
- Wikipedia. (n.d.). Pigment Orange 34. Wikipedia.
- SY Chemical Co., Ltd. (n.d.). Pigment Orange 34. SY Pigment.
- Solangi, W. H., et al. (n.d.). Influence of Binders and Thickeners of Pigment Printing paste on Light Fastness and Crocking Fastness of the Fabric. ResearchGate.
- Solangi, W. H., et al. (n.d.). Influence of Binders and Thickeners of Pigment Printing paste on Light Fastness and Crocking Fastness of the Fabric. Semantic Scholar.
- Lubrizol. (n.d.). Innovations in Pigment Dispersions for High-Performance Textile Formulations. Lubrizol.
- TANATEX Chemicals. (n.d.). UV-absorber. TANATEX.
- Gobalakrishnan, M., et al. (n.d.). The effect of binders on the fastness properties of Thermochromic dyes. International Journal of Engineering Trends and Technology.
- CHT Group. (2021, January 8). UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance. CHT Group.
- Dessie, A., & Eshetu, B. (2021). The Role Of Binders And Its Chemistry In Textile Pigment Printing. Hilaris Publisher.
- Partners in Chemicals. (2022, March 30). Making high-end textiles UV-resistant. Partners in Chemicals.
- BASF. (n.d.). Stability Of Natural Pigments Under Typical Textile Care Conditions. Patsnap Eureka.
- ResearchGate. (n.d.). Improvement of the lightfastness of reactive inkjet printed cotton. ResearchGate.
- Google Patents. (n.d.). EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles. Google Patents.
- UNL Digital Commons. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. UNL Digital Commons.
- UTS Tester. (2022, March 4). How to improve the light fastness of textiles?. UTS Tester.
- Fibres and Textiles. (n.d.). FASTNESS PROPERTIES IMPROVEMENT OF FLUORESCENT PIGMENTS. Fibres and Textiles.
- MDPI. (n.d.). Enhancing Dark Shade Pigment Dyeing of Cotton Fabric Using Plasma Treatment. MDPI.
- Fineland Chem. (n.d.). DuraPrint®6234 Pigment Orange 34. Fineland Chem.
- MDPI. (2018). Enhancing Dark Shade Pigment Dyeing of Cotton Fabric Using Plasma Treatment. MDPI.
- Google Patents. (n.d.). CN105862414A - Method for improving pigment printing color brightness and fastness. Google Patents.
- Sublimation Paper. (n.d.). Tips | How to improve the color light fastness of textiles?. Dye Sublimation Paper.
- Hongsam. (n.d.). Pre-treatment Liquid for Textile Pigment Ink. Hongsam.
- ResearchGate. (n.d.). Photodegradation mechanisms. ResearchGate.
- Wikipedia. (n.d.). Diarylide pigment. Wikipedia.
- SY Chemical Co., Ltd. (n.d.). PIGMENT ORANGE 34, PO34 TDS. SY Pigment.
- ResearchGate. (n.d.). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. ResearchGate.
- Vrije Universiteit Amsterdam. (2022). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Vrije Universiteit Amsterdam Research Portal.
- MDPI. (n.d.). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI.
Sources
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- 4. Pigment Orange 34 - SY Chemical Co., Ltd. [sypigment.com]
- 5. chembk.com [chembk.com]
- 6. sypigment.com [sypigment.com]
- 7. How to improve the light fastness of textiles? [utstesters.com]
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- 10. research.vu.nl [research.vu.nl]
- 11. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
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- 15. fyitester.com [fyitester.com]
- 16. aatcctestmethods.com [aatcctestmethods.com]
Validation & Comparative
A Comparative Performance Analysis for Coatings: C.I. Pigment Orange 34 vs. Molybdenum Red
A Senior Application Scientist's Guide to Pigment Selection
In the dynamic landscape of coatings formulation, the choice of pigment is a critical decision that profoundly influences the final product's aesthetic appeal, durability, and cost-effectiveness. This guide provides an in-depth technical comparison between two widely utilized orange pigments: C.I. Pigment Orange 34, a diarylide azo organic pigment, and Molybdenum Red (C.I. Pigment Red 104), an inorganic pigment composed of lead chromate molybdate sulfate.[1][2] This document is intended for researchers, scientists, and formulation chemists, offering a comprehensive analysis supported by experimental data to inform pigment selection for various coating applications.
Historically, Molybdenum Red has been a popular choice for its bright, opaque orange-red hues and excellent solvent resistance.[3] However, significant health and environmental concerns due to its lead and chromate content have led to increasing restrictions on its use.[4][5] Consequently, high-performance organic pigments like this compound have emerged as viable alternatives.[2][3][6][7][8] This guide will dissect the performance trade-offs between these two pigments, providing a scientific basis for formulation decisions.
Section 1: Physicochemical and Performance Attributes
A fundamental understanding of the inherent differences between organic and inorganic pigments is crucial for predicting their performance in a coating system.
This compound is a diarylide azo pigment known for its bright, clean, reddish-orange shade and high color strength.[9][10][11] Being an organic pigment, it generally offers higher chroma and tinting strength compared to its inorganic counterparts.[12][13][14] However, organic pigments can sometimes exhibit lower opacity and weather resistance unless specifically surface-treated.[12]
Molybdenum Red (C.I. Pigment Red 104) is a complex inorganic pigment based on lead chromate molybdate sulfate.[1][15] It is characterized by its excellent opacity (hiding power), high tinting strength, and good durability.[3][15][16] As an inorganic pigment, it typically demonstrates superior heat stability and resistance to weathering.[12][13][14][17]
Comparative Performance Data
The following table summarizes the typical performance characteristics of this compound and Molybdenum Red in a conventional solvent-borne alkyd coating system. The data presented is a synthesis of typical values reported in technical literature and datasheets.
| Performance Parameter | This compound | Molybdenum Red (C.I. Pigment Red 104) | Test Method |
| Color | Bright, Reddish-Orange | Bright, Orange-Red | Visual/ASTM D2244[6][13][14][18] |
| Lightfastness (BWS) | 6-7 (Masstone), 5-6 (Tint) | 7-8 | ISO 12040 / ASTM D4303[7][15][19][20][21][22] |
| Heat Stability | ~180-200°C | ~200°C | ASTM D2485 |
| Opacity (Contrast Ratio) | Good to Excellent | Excellent | ASTM D2805[12][17][19][23][24] |
| Tinting Strength | Very High | High | ASTM D387 |
| Chemical Resistance | Good | Excellent | ASTM D1308 |
| Weather Fastness | Good | Excellent | ASTM G154 |
| Toxicity | No known major hazards | Carcinogenic, Reproductive Toxin[4][5] | GHS Classification |
Section 2: Experimental Design for Comparative Analysis
To provide a framework for objective comparison, this section outlines a detailed experimental protocol for evaluating the performance of this compound and Molybdenum Red in a specific coating formulation. The causality behind each experimental choice is explained to ensure a robust and self-validating study.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing coating performance.
Detailed Experimental Protocols
1. Formulation and Preparation:
-
Objective: To create standardized paint formulations for each pigment to ensure a fair comparison.
-
Protocol:
-
Prepare two identical masterbatches of a medium-oil alkyd resin.
-
In separate containers, create a pigment dispersion for this compound and Molybdenum Red. The pigment-to-binder ratio should be kept consistent based on the manufacturer's recommendations.
-
Disperse each pigment into the resin using a high-speed disperser until a Hegman gauge reading of 7 is achieved. This ensures a consistent and fine particle size distribution, which is critical for optimal color development and gloss.[25]
-
Let down the dispersed pigment pastes with the remaining resin and appropriate solvents to achieve a consistent viscosity suitable for application.
-
Apply the finished paints to standardized black and white Leneta charts and steel panels using a drawdown bar to ensure a uniform film thickness.[24]
-
Allow the coated panels to cure under controlled temperature and humidity for 7 days before testing.
-
2. Colorimetric Analysis (ASTM D2244):
-
Objective: To quantitatively measure and compare the color of the coatings.
-
Protocol:
3. Opacity (Hiding Power) Measurement (ASTM D2805):
-
Objective: To determine the ability of the coating to obscure the substrate.
-
Protocol:
4. Lightfastness Testing (ASTM D4303 / ISO 12040):
-
Objective: To assess the resistance of the pigments to color fading upon exposure to light.
-
Protocol:
-
Expose the coated panels in a xenon-arc accelerated weathering apparatus, which simulates natural sunlight.[7][15][19][20][22]
-
Simultaneously expose a Blue Wool Scale (BWS) standard. The BWS is a set of eight blue wool swatches with known, graded lightfastness.[27][28]
-
Periodically measure the color change (ΔE*) of the exposed panels and compare the degree of fading to the BWS standards. The lightfastness rating is the number of the BWS strip that shows a similar degree of fading.[27]
-
Section 3: In-depth Performance Comparison and Discussion
Color and Appearance
This compound typically provides a brighter and cleaner reddish-orange hue, which can be advantageous in applications where high color saturation is desired.[10] Molybdenum Red offers a more muted, yet still vibrant, orange-red color. The choice between the two based on color alone will depend on the specific color target of the application.
Durability: Lightfastness and Weathering
Molybdenum Red, being an inorganic pigment, generally exhibits superior lightfastness and weather resistance compared to this compound.[12][13][14][17] This makes it a more suitable choice for demanding exterior applications such as automotive and industrial maintenance coatings where long-term color retention is critical. While some grades of Pigment Orange 34 offer good lightfastness, they may not match the exceptional durability of Molybdenum Red.[2][29]
Opacity and Tinting Strength
Both pigments exhibit high tinting strength.[6][10] However, Molybdenum Red's inorganic nature and higher refractive index contribute to its superior opacity.[15][16] This means that less Molybdenum Red may be required to achieve the same level of hiding power as this compound, which could have cost implications for the formulation.
Heat Stability and Chemical Resistance
Molybdenum Red's robust inorganic structure provides excellent heat stability and chemical resistance.[3] this compound also offers good heat stability for many applications, typically up to 180-200°C, and good chemical resistance.[8][29][30][31] However, for applications involving exposure to harsh chemicals or high-temperature baking cycles, Molybdenum Red may be the more reliable option.
Section 4: Health, Safety, and Regulatory Considerations
The most significant differentiator between these two pigments lies in their health and safety profiles. Molybdenum Red contains lead and hexavalent chromium, both of which are classified as carcinogenic and toxic for reproduction.[4][5][32] Its use is heavily regulated under legislation such as REACH in Europe and is being phased out in many consumer and architectural applications.[33][34]
This compound, in contrast, does not have these severe health classifications and is considered a safer alternative from a toxicological standpoint.[23] For applications where human contact is possible or where environmental regulations are stringent, this compound is the clear choice.
Conclusion and Recommendations
The selection between this compound and Molybdenum Red is a nuanced decision that requires a careful balancing of performance requirements, cost, and regulatory constraints.
Molybdenum Red (C.I. Pigment Red 104) remains a high-performance pigment for specialized industrial and automotive coatings where exceptional durability, opacity, and heat stability are paramount, and where its use is still permitted. Its toxicological profile, however, makes it unsuitable for a wide range of applications.
This compound presents a compelling and safer alternative, offering a bright, vibrant color, good overall fastness properties, and high tinting strength. It is an excellent choice for a broad array of applications, including general industrial coatings, packaging inks, and plastics.[9][10] For many, it serves as a suitable and more environmentally responsible replacement for Molybdenum Red.[2][3][6][7][8]
Ultimately, the ideal pigment choice will be dictated by the specific end-use application. It is imperative for formulators to conduct their own comprehensive testing, following the experimental design outlined in this guide, to validate the performance of their chosen pigment in their unique coating system.
References
- Vertex AI Search. (n.d.).
- ASTM International. (2016).
- Yuhong Pigment. (n.d.). Pigment Orange 34. Retrieved January 13, 2026.
- Ataman Kimya. (n.d.). PIGMENT ORANGE 34. Retrieved January 13, 2026.
- Fineland Chem. (n.d.). DuraPrint®6234 Pigment Orange 34. Retrieved January 13, 2026.
- ChemBK. (2024, April 9). C.I. Pigment Red 104. Retrieved January 13, 2026.
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A Comparative Analysis of Azo and Inorganic Orange Pigments: A Guide for Researchers and Formulation Scientists
Introduction
The selection of a pigment is a critical decision in the development of a vast array of products, from industrial coatings and plastics to printing inks and even drug delivery systems. When the desired color is orange, the formulator is often faced with a fundamental choice between two major classes of pigments: organic azos and inorganics. This decision is far from superficial, extending beyond simple chromaticity to encompass a complex matrix of performance characteristics, including durability, heat stability, opacity, regulatory compliance, and cost.
This guide provides a comprehensive comparative analysis of azo and inorganic orange pigments, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of properties to explore the underlying chemistry that dictates performance, present standardized experimental protocols for validation, and offer a logical framework for pigment selection in demanding applications.
Fundamental Chemistry and Classification
The performance of a pigment is intrinsically linked to its chemical structure. The mechanisms that produce color and confer stability are fundamentally different between azo and inorganic types.
Azo Orange Pigments
Azo pigments are organic compounds defined by the presence of one or more azo groups (-N=N-), which act as the primary chromophore.[1] The vibrant color of these pigments arises from an extended system of delocalized π-electrons across aromatic rings connected by the azo linkage.[2] The specific shade and performance properties are fine-tuned by the nature of the aromatic structures and the presence of various substituent groups. Lacking solubilizing groups, they are insoluble in water and other solvents.[1]
Key Classifications:
-
Monoazo Pigments: Containing a single azo group, these are often bright and have high color strength but may exhibit moderate fastness properties. They are widely used in printing inks.[3][4]
-
Disazo (Diarylide) Pigments: With two azo groups, these pigments generally offer improved solvent resistance and heat stability compared to their monoazo counterparts.[3]
-
Benzimidazolone Pigments: This high-performance class incorporates a benzimidazolone moiety into the molecular structure. This modification confers exceptional lightfastness, heat stability, and chemical resistance, making them suitable for demanding applications like automotive coatings and durable plastics.[5][6]
-
Condensed Azo Pigments: These are large molecules formed by condensing two monoazo units. They exhibit excellent light, solvent, and migration resistance and are used for coloring plastics and synthetic fibers.[7][8]
Inorganic Orange Pigments
Inorganic pigments are typically crystalline metal oxides, mixed metal oxides, or complex salts. Their color originates from electronic transitions within the metal ions, often involving the d-orbitals of transition metals. They are generally characterized by high opacity and stability.
Common Examples:
-
Molybdate Orange (e.g., PR104): Chemically a solid solution of lead chromate, lead molybdate, and lead sulfate, this pigment is known for its brilliant color, high opacity, and good durability.[9][10] However, its use is severely restricted due to the high toxicity of its lead and hexavalent chromium components.[9]
-
Bismuth Vanadate (e.g., PY184, PO86): A leading non-toxic alternative to lead-based pigments.[11] Bismuth vanadate offers bright, highly saturated yellow-to-orange shades with outstanding opacity, chemical resistance, and weather durability.[12][13]
-
Iron Oxide (e.g., PR102): Synthetic iron oxides provide opaque, lightfast, and chemically robust orange pigments.[14] Their shades are typically more muted or earthy compared to molybdate oranges or high-performance azo pigments.[15]
-
Complex Inorganic Colored Pigments (CICPs): These pigments, such as Chrome Antimony Titanates (PBr24) and Rutile Tin Zincs (PY216, PO82), are mixed-metal oxides formed at high temperatures. They are known for their exceptional durability, heat stability, and weather resistance.[9]
Comparative Performance Analysis
The optimal pigment choice is dictated by the specific stresses and requirements of the end-use application. The following sections provide a direct comparison of key performance attributes.
Color Properties: Strength, Purity, and Opacity
The visual impact of a pigment is defined by its color strength, chroma (brightness or purity of the hue), and its ability to hide the underlying substrate (opacity).
| Property | Azo Orange Pigments | Inorganic Orange Pigments |
| Color Strength | High to Very High[3][8] | Moderate to High[13] |
| Chroma (Purity) | High (Bright, Clean Shades)[1][3] | Variable (Bismuth Vanadate is bright[12]; Iron Oxides are duller[15]) |
| Opacity | Generally Transparent to Semi-Opaque[16] | Generally Opaque[9] |
Azo pigments are prized for their high color strength and chromaticity, allowing formulators to achieve vibrant, clean shades at lower concentrations.[1][3] In contrast, inorganic pigments are valued for their superior opacity and hiding power, a critical attribute in applications like architectural paints and industrial coatings.[9] While iron oxides offer more muted tones, Bismuth Vanadate stands out among inorganics for its bright, highly saturated color that can rival some organics.[11][12]
Durability and Resistance Properties
For products exposed to sunlight, weather, heat, or chemicals, durability is paramount.
| Property | Azo Orange Pigments | Inorganic Orange Pigments |
| Lightfastness | Fair to Excellent (Varies by class)[1][6] | Very Good to Excellent[11] |
| Weatherfastness | Fair to Excellent (Varies by class) | Excellent[12][13] |
| Heat Stability | Good to Excellent (Benzimidazolones are exceptional)[2] | Excellent[13][17] |
| Chemical Resistance | Good[6] | Excellent[12][13] |
Inorganic pigments, due to their stable crystalline structures, generally offer superior resistance to light, weather, heat, and chemicals.[18] However, the development of high-performance organic pigments, such as the benzimidazolone class, has significantly closed this performance gap. These advanced azo pigments provide excellent lightfastness and heat stability suitable for many demanding applications.[5][6]
Toxicity and Regulatory Landscape
Regulatory scrutiny of raw materials has become a major factor in pigment selection, particularly concerning heavy metals and potential carcinogens.
-
Azo Pigments: The primary toxicological concern with some azo pigments is their potential to degrade under reductive conditions and release certain aromatic amines, which are classified as carcinogens.[1][19] This has led to strict regulations, such as in the European Union, banning specific azo colorants in consumer goods that come into prolonged skin contact.[19][20][21] It is crucial to note that not all azo pigments can form these restricted amines, and many modern, high-fastness azo pigments are designed for high stability and safety.[20]
-
Inorganic Pigments: The main issue for inorganic pigments is the presence of heavy metals.[15][22] Molybdate Orange (PR104) and Cadmium Orange (PO20) are highly restricted or banned in many regions due to their lead, chromium(VI), and cadmium content.[9][14] This has driven the widespread adoption of safer, heavy-metal-free alternatives like Bismuth Vanadate and specialized iron oxides.[11][23][24]
Experimental Protocols for Pigment Evaluation
Objective, standardized testing is essential for validating pigment performance and ensuring product quality. The following protocols describe methods for assessing two critical properties.
Lightfastness Testing
Objective: To assess the resistance of a pigmented system to color change upon exposure to a standardized light source, simulating indoor or outdoor sunlight exposure.
Causality: Lightfastness is a measure of a pigment's ability to resist photochemical degradation. High-energy photons, particularly in the UV range, can break the chemical bonds that form the pigment's chromophore, leading to a loss of color, or "fading." The test accelerates this natural process under controlled conditions.
Methodology (Based on ASTM D4303): [25][26]
-
Sample Preparation:
-
Disperse the pigment into the application-specific binder (e.g., acrylic emulsion, alkyd resin) at a standardized concentration.
-
Prepare both a masstone (full shade) and a tint (e.g., a 1:10 reduction with TiO₂) sample. Testing tints is critical as many pigments are less stable at lower concentrations.[27]
-
Apply the pigmented system to a standardized, inert substrate (e.g., Leneta card) at a uniform film thickness.[28]
-
Allow the samples to fully cure according to the binder's specifications.
-
-
Exposure:
-
Mask half of each sample with an opaque material to serve as an unexposed reference.
-
Place the samples in a xenon-arc weathering apparatus. A xenon-arc lamp provides the closest spectral match to natural sunlight and is the preferred instrument for accurate testing.[25][29]
-
Set and control the exposure conditions (irradiance, temperature, humidity) as specified by the relevant standard (e.g., ASTM G155).
-
-
Evaluation:
-
At predetermined intervals, remove the samples and measure the color of both the exposed and unexposed sections using a spectrophotometer.
-
Calculate the total color difference (ΔE) using the CIE Lab color space equation.[26] ΔE* provides a quantitative value for the perceived color change.
-
Rate the lightfastness by comparing the ΔE* to the Blue Wool Scale, an industry standard consisting of eight blue textile swatches with known, progressively increasing lightfastness. A rating of 1 indicates very poor lightfastness, while a rating of 8 is excellent.[28]
-
Heat Stability Testing
Objective: To determine the maximum temperature a pigment can withstand in a specific polymer during processing without significant color change.
Causality: At elevated processing temperatures, pigment molecules can undergo thermal degradation, sublimation, or unwanted chemical reactions with the polymer or other additives.[17] This test identifies the operational temperature limits for a pigment in a given system, which is crucial for applications like injection molding and extrusion.
Methodology (Based on EN 12877-2): [30]
-
Compounding:
-
Thoroughly dry-blend the pigment with a natural polymer granulate (e.g., HDPE, ABS) at a specified concentration.
-
-
Processing:
-
Use an injection molding machine.
-
Begin at a baseline temperature (e.g., 200°C) and inject a set of sample plaques. This is the reference standard.
-
Increase the processing temperature in defined increments (e.g., 20°C).
-
At each temperature step, maintain a consistent dwell time (e.g., 5 minutes) before injecting a new set of plaques.[31] This ensures the material has reached thermal equilibrium.
-
-
Evaluation:
-
After cooling, visually compare the color of the plaques produced at each temperature against the baseline reference plaque.
-
Quantify the color change by measuring the ΔE* between each high-temperature plaque and the reference plaque.
-
The heat stability is defined as the highest temperature at which the ΔE* remains below a pre-defined threshold (commonly ΔE* ≤ 3).[30]
-
Logical Framework for Pigment Selection
The choice between an azo and an inorganic orange pigment is a balancing act of performance, cost, and compliance. This decision tree provides a logical pathway for navigating the selection process.
Conclusion
The choice between azo and inorganic orange pigments is not a matter of inherent superiority, but of fitness for a specific purpose. Azo pigments offer a palette of unparalleled brightness and color strength, with modern high-performance grades delivering durability that meets the demands of many challenging applications. Inorganic pigments remain the benchmark for opacity and ultimate robustness, providing exceptional longevity in harsh exterior conditions and high-heat processes.
The landscape, however, is continually shaped by regulatory pressures. The drive to eliminate heavy metals has rightly curtailed the use of traditional inorganic pigments like molybdate and cadmium orange, elevating safer alternatives such as Bismuth Vanadate. Simultaneously, scrutiny of the potential cleavage products of some azo dyes necessitates careful selection and sourcing. For the formulation scientist, a successful outcome depends on a clear definition of application requirements, a deep understanding of the chemistry-performance relationship, and a commitment to rigorous, standardized validation.
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Color and Color-Fastness Testing: Methods, Equipment, and Challenges. (2025). Available at: [Link]
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ASTM D4303 test lightfastness of colorants. Micom Laboratories. Available at: [Link]
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Fact sheet: Azo pigments. The Danish Environmental Protection Agency. Available at: [Link]
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Automated heat stability testing of pigments in plastics. Lanxess. Available at: [Link]
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D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials1. Available at: [Link]
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A New Technical Solution to Cover the Orange Color Space. PCI Magazine. (2021). Available at: [Link]
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A Detailed Guide to Light Fastness Testing. FYI Tester. (2025). Available at: [Link]
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Color Spotlight: Benzimidazolone Orange (PO62). Idyll Sketching. (2023). Available at: [Link]
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Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties. Available at: [Link]
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ASTM Lightfastness Testing for Oil Paints. Just Paint. (2023). Available at: [Link]
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Brufatec® Orange H 29070 Based on Bismuth Vanadate. UL Prospector. Available at: [Link]
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Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]
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New Organic/Inorganic Pigments Based on Azo Dye and Aluminum-Magnesium Hydroxycarbonates with Various Mg/Al Ratios. MDPI. (2019). Available at: [Link]
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Inorganic yellow-red pigments without toxic metals. Nature. (2000). Available at: [Link]
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New Organic/Inorganic Pigments Based on Azo Dye and Aluminum-Magnesium Hydroxycarbonates with Various Mg/Al Ratios. ResearchGate. (2025). Available at: [Link]
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Types of Organic Pigments. Ranbar. Available at: [Link]
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Inorganic Pigments Orange 960. Alibaba. Available at: [Link]
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A Researcher's Guide to Crystal Structure Validation: The Case for 3D Electron Diffraction in Analyzing Pigment Orange 34
For researchers and formulation scientists, understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount. This crystal structure dictates critical macroscopic properties, from the solubility and bioavailability of a pharmaceutical compound to the coloristic performance and stability of an industrial pigment.[1][2] Pigment Orange 34 (PO34), a widely used disazopyrazolone pigment, exemplifies a class of materials that has historically posed significant challenges to conventional structure analysis techniques.[3][4][5] Its inherent insolubility and production as a microcrystalline powder make growing the large, high-quality single crystals required for traditional X-ray methods nearly impossible.[1][6]
This guide provides an in-depth comparison of crystallographic techniques, demonstrating why 3D Electron Diffraction (3D ED) has emerged as a revolutionary and definitive method for validating the crystal structure of challenging organic compounds like Pigment Orange 34. We will explore the limitations of legacy methods and present the experimental workflow and data supporting the superiority of 3D ED for such materials.
The Crystallographic Challenge of Organic Pigments
The performance of a pigment—its hue, lightfastness, and thermal stability—is not derived solely from its molecular formula (C₃₄H₂₈Cl₂N₈O₂) but is intimately linked to its solid-state crystal packing.[2][3][6][7] For decades, two primary techniques have dominated crystal structure analysis: Single-Crystal X-ray Diffraction (SC-XRD) and X-ray Powder Diffraction (XRPD).
-
Single-Crystal X-ray Diffraction (SC-XRD): Considered the gold standard, SC-XRD provides unambiguous, high-resolution atomic structures.[8][9] Its core limitation, however, is the absolute requirement for a single, defect-free crystal, typically several micrometers in size.[8] Organic pigments like PO34 are designed for insolubility, making their growth into suitable single crystals a formidable, often insurmountable, obstacle.[1][10]
-
X-ray Powder Diffraction (XRPD): This technique analyzes a bulk powder sample, overcoming the need for a single crystal.[11][12] However, for organic pigments, XRPD presents its own set of difficulties. These materials are composed of light elements (C, H, N, O) that are weak X-ray scatterers, often resulting in poor quality diffraction patterns with significant line broadening.[1][13][14] While excellent for fingerprinting known polymorphs or confirming a predicted structure, solving a complex, previously unknown structure like that of PO34 from powder data alone is exceptionally difficult and often inconclusive.[1][10][15]
The Breakthrough: 3D Electron Diffraction (MicroED)
Three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), has fundamentally changed the landscape of structural chemistry for nanomaterials.[16][17][18] The technique leverages the fact that electrons interact with matter far more strongly than X-rays—by a factor of 10,000 or more.[16][19] This allows for the collection of high-quality diffraction data from crystals that are thousands of times smaller than those required for SC-XRD, down to the sub-micrometer scale.[18][19] This capability directly addresses the primary challenge presented by materials like Pigment Orange 34, which are naturally produced as nanocrystalline powders.
A landmark study recently demonstrated the power of this technique by successfully determining the crystal structure of two phases of Pigment Orange 34 for the first time, despite the pigment being in industrial production for over 80 years.[6] This work validated the use of 3D ED not only for routine analysis but also for complex in-situ studies, such as observing phase transitions at high temperatures.[6]
Comparative Analysis: 3D ED vs. Traditional X-ray Methods
The choice of analytical technique is dictated by the nature of the sample. For microcrystalline organic pigments, the advantages of 3D ED are unequivocal.
| Feature | 3D Electron Diffraction (3D ED/MicroED) | Single-Crystal X-ray Diffraction (SC-XRD) | X-ray Powder Diffraction (XRPD) |
| Radiation Source | Electron Beam (in a TEM) | X-ray Beam | X-ray Beam |
| Required Crystal Size | Nanometer to sub-micrometer (<1 µm) | Micrometer (typically >5-10 µm) | Not applicable (bulk powder) |
| Structure Solution | Ab initio from a single nanocrystal | Ab initio from a single crystal | Challenging for unknown complex structures |
| Data Quality | High, allowing for atomic resolution | Very high, gold standard (if crystal available) | Often low for organic pigments (weak scattering) |
| Sample Requirement | Nanocrystalline powder | High-quality single crystal | Crystalline powder |
| Key Advantage | Solves the "un-growable crystal" problem | Provides highly accurate, unambiguous structures | High-throughput fingerprinting of known materials |
| Key Limitation | Requires access to a TEM; potential for beam damage | Crystal growth is a major bottleneck | Difficulty in solving new, complex structures |
Experimental Validation of Pigment Orange 34 via 3D ED
The following protocol outlines the validated workflow for determining the crystal structure of Pigment Orange 34 from a commercially available powder.
Detailed Experimental Protocol
1. Sample Preparation:
- Objective: To deposit isolated nanocrystals onto a Transmission Electron Microscope (TEM) grid.
- Procedure:
- Suspend a small amount (~0.1 mg) of Pigment Orange 34 powder in 1 mL of a volatile solvent like ethanol.
- Briefly sonicate the suspension (30-60 seconds) to break up larger agglomerates.
- Pipette a 3 µL droplet of the suspension onto a carbon-coated copper TEM grid.
- Allow the solvent to fully evaporate at room temperature, leaving behind well-dispersed nanocrystals.
2. 3D Electron Diffraction Data Collection:
- Objective: To collect a series of electron diffraction patterns from a single nanocrystal over a wide tilt range.
- Instrumentation: A Transmission Electron Microscope operating at 200 kV and equipped with a sensitive, high-frame-rate camera.
- Procedure:
- Insert the prepared grid into the TEM.
- Using a low electron dose imaging mode, identify a suitable, isolated nanocrystal (typically 100-500 nm in size).
- Switch to diffraction mode.
- Using continuous rotation data collection software, tilt the crystal at a constant speed (e.g., 0.5-1.0 degrees/second) from approximately -60° to +60°.
- Simultaneously, record a movie of the diffraction patterns. The total exposure time is kept low to minimize radiation damage to the organic crystal.[20]
3. Data Processing and Structure Refinement:
- Objective: To reconstruct the 3D diffraction volume, solve the crystal structure, and refine the atomic model.
- Software: Standard crystallographic software packages (e.g., XDS, DIALS for processing; SHELXT, SIR for solving; Olex2, Jana2006 for refinement).
- Procedure:
- The collected movie frames are processed to extract, index, and integrate the intensities of the Bragg reflections.
- This process yields the unit cell dimensions and space group of the crystal.
- The structure is then solved ab initio using direct methods or dual-space algorithms.
- The resulting atomic model is refined. For electron diffraction data, a dynamical refinement approach is often employed to account for the strong scattering effects and achieve the highest accuracy, capable of resolving even hydrogen atom positions.[6][20]
Visualizing the Workflows
The logical flow for selecting a technique and the experimental process for 3D ED can be visualized as follows:
Caption: Decision workflow for selecting the appropriate crystallographic method.
Caption: Step-by-step experimental workflow for 3D electron diffraction.
Results: The Solved Structure of Pigment Orange 34
Application of the 3D ED workflow yields a complete and accurate crystal structure. The data obtained is of high quality, allowing for precise determination of bond lengths, angles, and intermolecular interactions that govern the pigment's properties.
| Crystallographic Data for Pigment Orange 34 (LT Phase) | |
| Source | High Temperature Electron Diffraction on Organic Crystals[6] |
| Chemical Formula | C₃₄H₂₈Cl₂N₈O₂ |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Parameters | a = 25.101(9) Å |
| b = 18.238(7) Å | |
| c = 7.232(4) Å | |
| α = 84.62(3)° | |
| β = 69.21(3)° | |
| γ = 70.87(3)° | |
| Volume (V) | 2923(2) ų |
| Data from the low-temperature phase determined at 97 K. |
Conclusion
For challenging organic materials like Pigment Orange 34, 3D electron diffraction is not merely an alternative but the enabling technology for definitive crystal structure validation. It systematically overcomes the limitations of both single-crystal and powder X-ray diffraction by its ability to analyze readily available nanocrystalline powders. The causality is clear: the strong interaction of electrons with matter allows the use of sub-micrometer crystals, circumventing the impossible requirement of growing large single crystals of insoluble materials. By providing a direct path to high-resolution, ab initio structure solution, 3D ED empowers researchers to finally elucidate the solid-state structures that have remained elusive for decades, paving the way for a deeper understanding of structure-property relationships and the rational design of next-generation materials.
References
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Wikipedia. Pigment Orange 34. [Link]
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Gemmi, M., et al. (2022). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 14(5), e1810. [Link]
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IUCr Journals. (2023). Crystal structure Determination of Small Molecules by 3D ED/MicroED. [Link]
-
Gruene, T., et al. (2024). High Temperature Electron Diffraction on Organic Crystals: In Situ Crystal Structure Determination of Pigment Orange 34. Journal of the American Chemical Society. [Link]
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SY Chemical Co., Ltd. Pigment Orange 34. [Link]
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Ataman Kimya. PIGMENT ORANGE 34. [Link]
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Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(42), 7439-7443. [Link]
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Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals, 11(11), 1362. [Link]
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ResearchGate. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. [Link]
-
Panina, N., et al. (2007). Crystal structure prediction of organic pigments: quinacridone as an example. Journal of Applied Crystallography, 40(Pt 1), 105–114. [Link]
-
Panina, N., et al. (2007). Crystal structure prediction of organic pigments: Quinacridone as an example. [Link]
-
ResearchGate. (2011). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. [Link]
-
Lomax, S. Q., et al. (2009). Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. Analytical Chemistry, 81(15), 6439-6446. [Link]
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IUCr Journals. (2003). Crystal structure prediction of organic pigments. [Link]
-
Hunger, K. (2008). The effect of crystal structure on color application properties of organic pigments. [Link]
-
ResearchGate. (2011). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 2: Artists' paints. [Link]
-
ResearchGate. (2015). Application of X-ray diffraction technique for characterisation of pigments and control of paints quality. [Link]
-
Well-Plated. (2024). Pigment Orange 34: A Deep Dive into its Chemical Structure and Properties. [Link]
-
Diamond Light Source. (2022). X-rays used to analyse artists' paints – offering new insights into old artworks. [Link]
-
ResearchGate. (2006). Crystal structure prediction of organic pigments. [Link]
-
Infrared and Raman Users Group (IRUG). Interactive IRUG Spectrum - Pigment Orange 34. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
SERC Carleton. (2018). Single-crystal X-ray Diffraction. [Link]
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A Comparative Performance Analysis of C.I. Pigment Orange 34 and C.I. Pigment Orange 13 for High-Performance Applications
Introduction
In the vast landscape of organic pigments, the selection of the appropriate colorant is paramount to achieving desired performance characteristics in applications ranging from inks and coatings to plastics and textiles. Among the myriad of choices, C.I. Pigment Orange 34 and C.I. Pigment Orange 13 are two prominent diarylide orange pigments that have found widespread use due to their vibrant shades and cost-effectiveness. This guide provides an in-depth, objective comparison of the performance of these two pigments, supported by experimental data and standardized testing methodologies, to aid researchers, scientists, and formulation chemists in making informed decisions for their specific applications.
Both Pigment Orange 34 (PO34) and Pigment Orange 13 (PO13) belong to the diarylide azo pigment family, derived from 3,3'-dichlorobenzidine. Their chemical kinship, however, gives rise to nuanced yet critical differences in their performance profiles, primarily attributable to subtle variations in their molecular structures. This guide will delve into these differences, exploring their impact on key performance attributes such as lightfastness, heat stability, chemical resistance, and dispersibility.
Chemical Structure and its Influence on Performance
The performance characteristics of organic pigments are intrinsically linked to their molecular architecture. Both PO34 and PO13 share a common diarylide backbone, but the key distinction lies in the substituent groups on the phenyl rings attached to the pyrazolone moieties.
-
This compound (C.I. 21115): Features p-tolyl groups.
-
C.I. Pigment Orange 13 (C.I. 21110): Features phenyl groups.[1]
The presence of the methyl groups in the tolyl substituents of Pigment Orange 34 introduces a slight electron-donating effect and steric hindrance. This seemingly minor alteration has a profound impact on the molecule's stability. The methyl groups can help to dissipate absorbed light energy more effectively and may also contribute to a more stable crystal lattice, which is believed to be a contributing factor to its generally superior lightfastness and weather resistance compared to Pigment Orange 13.[2][3]
Conversely, Pigment Orange 13, lacking these methyl groups, is sometimes characterized by a slightly stronger and more yellowish hue.[4] The absence of the additional steric bulk may also influence its crystal packing and, consequently, its interaction with various media.
Comparative Performance Data
The following table summarizes the typical performance characteristics of this compound and C.I. Pigment Orange 13 based on data from various industry sources. It is important to note that specific grades from different manufacturers may exhibit variations in performance.
| Performance Metric | This compound | C.I. Pigment Orange 13 | Test Standard (Typical) |
| Lightfastness (BWS) | |||
| - Masstone | 6 - 7 | 6 | ISO 105-B02 |
| - Tint (1:10 TiO₂) | 5 - 6 | 4 - 5 | ISO 105-B02 |
| Heat Stability | 180 - 200°C | 200°C | DIN EN 12877 |
| Chemical Resistance (1-5 Scale) | ISO 2812 | ||
| - Water | 5 | 5 | |
| - 5% HCl | 5 | 5 | |
| - 5% NaOH | 5 | 5 | |
| - Ethanol | 4 - 5 | 4 | |
| - Xylene | 4 | 3 | |
| - MEK | 3 - 4 | 3 | |
| Migration Resistance (1-5 Scale) | 3 - 4 | 2 | DIN 53775 |
| Shade | Reddish Orange | Yellowish Orange | Visual/Spectrophotometric |
In-Depth Performance Comparison
Lightfastness and Weather Resistance
Pigment Orange 34 generally exhibits superior lightfastness and weather resistance compared to Pigment Orange 13, particularly in tint applications.[2][3] This makes PO34 a more suitable candidate for applications requiring greater durability upon exposure to UV radiation and environmental factors, such as in certain industrial and architectural coatings. The higher lightfastness rating of PO34, especially in masstone (6-7 on the Blue Wool Scale), indicates a slower rate of color fade and degradation.
Heat Stability
Both pigments offer moderate heat stability, typically around 200°C, making them suitable for processing in a variety of plastics such as polyolefins and PVC at these temperatures.[4][5][6] However, it is crucial to consider the dwell time at elevated temperatures, as prolonged exposure can lead to color shifts. For applications requiring higher processing temperatures, alternative high-performance pigments may be necessary.
Chemical Resistance
Both PO34 and PO13 demonstrate excellent resistance to water and aqueous solutions of acids and alkalis. However, Pigment Orange 34 typically shows slightly better resistance to organic solvents like xylene and MEK. This can be a critical factor in ink formulations where solvent interactions can impact print quality and stability.
Color Characteristics and Dispersibility
Pigment Orange 13 is often described as having a brighter, more yellowish shade compared to the slightly more reddish tone of Pigment Orange 34.[4] In terms of tinting strength, PO13 can sometimes be slightly stronger. Both pigments generally exhibit good dispersibility in various systems, although the ease of dispersion can be influenced by the specific grade and surface treatment of the pigment.
Experimental Protocols for Performance Evaluation
To ensure a rigorous and standardized comparison, the following experimental workflows are recommended.
Lightfastness Evaluation (ASTM D4303)
This protocol outlines a method for determining the lightfastness of the pigments in a coating system.
Objective: To quantify the color change of PO34 and PO13 upon exposure to a controlled light source.
Methodology:
-
Sample Preparation:
-
Prepare separate dispersions of PO34 and PO13 in a suitable binder system (e.g., an acrylic emulsion for a water-based paint).
-
Create drawdowns of both masstone and a 1:10 tint with TiO₂ on standardized test panels (e.g., primed aluminum panels).[7]
-
Allow the panels to cure completely under controlled conditions.
-
-
Initial Color Measurement:
-
Using a spectrophotometer, measure the initial CIELAB color coordinates (L, a, b*) of three separate areas on each panel.[7]
-
Calculate the average initial color values for each sample.
-
-
Exposure:
-
Final Color Measurement and Evaluation:
-
After exposure, remeasure the CIELAB values of the exposed areas.
-
Calculate the total color difference (ΔE) between the initial and final measurements using the CIE76 formula (ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½), as per ASTM D2244.[9]
-
Visually assess the color change against the unexposed portion of the panel and rate it using the ISO 105-A02 Grey Scale for assessing change in colour.[10]
-
Heat Stability Assessment in HDPE (Adapted from DIN EN 12877)
This protocol describes a method for evaluating the heat stability of the pigments in a plastic matrix.
Objective: To determine the maximum processing temperature at which PO34 and PO13 remain color-stable.
Methodology:
-
Masterbatch Preparation:
-
Prepare separate masterbatches of PO34 and PO13 in High-Density Polyethylene (HDPE).
-
-
Sample Molding:
-
Colorimetric Analysis:
-
Allow the plaques to cool to room temperature.
-
Measure the CIELAB color coordinates of each plaque.
-
Calculate the color difference (ΔE*) between the plaque molded at the lowest temperature (control) and those molded at higher temperatures.
-
-
Determination of Heat Stability:
-
The heat stability is defined as the temperature at which the color change (ΔE) exceeds a predetermined value (typically ΔE ≥ 3).[12]
-
Chemical Resistance Evaluation (Spot Test - Adapted from ISO 2812)
This protocol outlines a method for assessing the resistance of the pigments in a cured coating to various chemicals.
Objective: To evaluate and compare the resistance of PO34 and PO13 to common chemicals.
Methodology:
-
Sample Preparation:
-
Apply coatings containing PO34 and PO13 onto separate glass panels and allow them to fully cure.
-
-
Spot Testing:
-
Place a few drops of the test liquids (e.g., water, 5% HCl, 5% NaOH, ethanol, xylene) onto the surface of each coated panel.
-
Cover each spot with a watch glass to prevent evaporation.
-
Allow the test liquids to remain in contact with the coating for a specified period (e.g., 24 hours).
-
-
Evaluation:
-
After the exposure period, remove the watch glasses and gently wipe the surface clean.
-
Visually inspect the test areas for any signs of degradation, such as discoloration, blistering, or softening.
-
Assess the degree of staining on a white cloth rubbed over the exposed area and rate it using the ISO 105-A03 Grey Scale for assessing staining.[13]
-
Dispersibility Assessment (Hegman Gauge - ASTM D1210)
This protocol describes the use of a Hegman gauge to evaluate the degree of pigment dispersion.
Objective: To compare the fineness of grind for dispersions of PO34 and PO13.
Methodology:
-
Dispersion Preparation:
-
Prepare dispersions of PO34 and PO13 in a liquid vehicle under standardized milling conditions.
-
-
Hegman Gauge Procedure:
-
Reading and Interpretation:
-
Immediately view the gauge at a low angle to identify the point at which a significant number of pigment particles or aggregates become visible as specks or scratches in the film.[10]
-
The fineness of grind is reported as the Hegman scale value at this point. A higher Hegman number indicates a finer dispersion.
-
Visualization of Key Concepts
Chemical Structures
A placeholder for the chemical structures of this compound and C.I. Pigment Orange 13, highlighting the tolyl and phenyl group differences.
Comparative Performance Evaluation Workflow
Workflow for the comparative performance evaluation of Pigment Orange 34 and Pigment Orange 13.
Conclusion and Recommendations
The choice between this compound and C.I. Pigment Orange 13 is contingent upon the specific performance requirements and cost considerations of the intended application.
-
This compound is the recommended choice for applications demanding higher lightfastness and weather resistance, such as in durable coatings and certain plastics for outdoor use. Its slightly better solvent resistance also makes it a more robust option for demanding ink formulations.
-
C.I. Pigment Orange 13 , with its brighter, more yellowish hue and potentially higher tinting strength, can be an excellent and economical choice for applications where lightfastness requirements are less stringent, such as in packaging inks, general-purpose plastics, and some indoor coatings.[5]
It is imperative for formulators to conduct their own evaluations using the standardized protocols outlined in this guide to determine the most suitable pigment for their specific system and end-use conditions. The interplay between the pigment, binder, and other additives can significantly influence the final performance of the colored product.
References
-
ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. [Link]
-
ISO 105-A02:1993 - Textiles — Tests for colour fastness — Part A02: Grey scale for assessing change in colour. [Link]
-
ISO 105-A03:1993 - Textiles — Tests for colour fastness — Part A03: Grey scale for assessing staining. [Link]
-
Pigment Orange 34 vs. Other Orange Pigments: Making the Right Choice. [Link]
-
Lightfastness Testing at Golden Artist Colors. (2017, September 18). Just Paint. [Link]
-
Measuring Fineness of Grind Using a Hegman Gage. (2019, March 25). Polymer Innovation Blog. [Link]
-
ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. [Link]
-
ISO 2812-1:2017 - Paints and varnishes — Determination of resistance to liquids — Part 1: Immersion in liquids other than water. [Link]
-
ASTM D1210-05(2019) - Standard Test Method for Fineness of Dispersion of Pigment-Vehicle Systems by Hegman-Type Gage. [Link]
-
Pigment Orange 34 - Wikipedia. [Link]
-
PIGMENT ORANGE 13 – Introduction and Application. (2021, June 9). [Link]
-
Pigment orange 34-Corimax Orange RL70 - Zeya Chemicals. [Link]
-
How to Choose Organic Pigment For Plastics? | China Baoxu Chemical. [Link]
-
Testing of Pigments for Plastics - Aquaterra. [Link]
-
Automated heat stability testing of pigments in plastics - Lanxess. [Link]
-
PIGMENTS PLASTICS ORGANIC PIGMENTS FOR PLASTICS COLORATION. [Link]
-
Chemical resistance test - Sirris. [Link]
-
Hegman Gauge: Comprehensive Overview and Standards - Nextagen Analytics. [Link]
-
How to quickly determine the dispersion performance of pigments?-ispigment.com. [Link]
-
Evaluation of Various Organic Color Pigments | PCI Magazine. [Link]
-
TECHNICAL DATA SHEET Pigment Orange 34 UN8307 - HUPC CHEMICAL CO.,LTD. [Link]
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- 4. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
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- 6. DuraPrint®6234 Pigment Orange 34 | Fineland Chem [finelandchem.com]
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A Comparative Analysis of Pigment Orange 34: Benchmarking Lightfastness Performance Against Modern High-Performance Pigments
Abstract
The selection of pigments for applications requiring long-term color stability is a critical decision, balancing cost, chromatic properties, and durability. Pigment Orange 34 (PO34), a diarylide azo pigment, is widely utilized across the coatings, inks, and plastics industries for its bright, reddish-orange shade and cost-effectiveness. However, its moderate lightfastness can be a limiting factor for applications demanding high permanence. This guide presents a comprehensive benchmark study comparing the lightfastness of Pigment Orange 34 against two high-performance organic pigments: Pigment Orange 62 (a benzimidazolone orange) and Pigment Orange 73 (a diketo-pyrrolo-pyrrole, or DPP, orange). Through a detailed experimental protocol grounded in established industry standards (ASTM D4303 and ISO 105-B02), we provide quantitative data on color stability, offering researchers and formulation scientists a clear framework for pigment selection based on performance under accelerated weathering conditions.
Introduction: The Imperative of Lightfastness in Pigment Selection
The ability of a pigment to resist color fade upon exposure to light, known as lightfastness, is one of its most critical performance metrics. This degradation is primarily driven by photochemical reactions initiated by high-energy radiation, particularly in the ultraviolet (UV) portion of the solar spectrum, which can break down the chemical bonds within a pigment's chromophore—the part of the molecule responsible for its color. For organic pigments, this process of photodegradation can lead to significant fading, hue shifts, and a loss of overall vibrancy.
Pigment Orange 34 belongs to the diarylide (or disazo) class of pigments[1][2]. While offering strong tinting strength and opacity, this class is known for having variable and often moderate lightfastness, typically rated between 5 and 6 on the 8-step Blue Wool Scale[3][4][5][6]. This level of performance is adequate for many indoor or short-term applications but falls short for more demanding uses such as automotive coatings, architectural paints, or archival-quality materials[3][7].
In contrast, modern pigment chemistry has introduced classes like the benzimidazolones and diketo-pyrrolo-pyrroles (DPP), which were engineered for exceptional durability.
-
Benzimidazolone Pigments (e.g., Pigment Orange 62): This class is characterized by a highly stable molecular structure, leading to excellent resistance to light, heat, and chemicals. Pigment Orange 62 (PO62) is recognized for its outstanding lightfastness, often achieving a rating of 7-8 on the Blue Wool Scale, making it suitable for high-end industrial and automotive paints[7][8][9].
-
Diketo-pyrrolo-pyrrole (DPP) Pigments (e.g., Pigment Orange 73): The DPP family, a more recent innovation, is renowned for brilliant, clean shades combined with top-tier lightfastness and weather resistance[10][11]. Pigment Orange 73 (PO73) consistently achieves the highest lightfastness rating (ASTM I, BWS 8) and is a benchmark for performance in the most demanding applications[12][13][14].
This guide details a standardized methodology to quantitatively assess these differences, providing formulators with the data-driven insights needed to select the appropriate orange pigment for their specific performance requirements.
Experimental Design & Protocol
To provide a robust and reproducible comparison, the following protocol was designed in accordance with ASTM D4303-10: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials and ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test [15][16][17][18][19]. These standards are industry benchmarks for simulating indoor and outdoor light exposure under controlled, accelerated conditions.
Materials
-
Pigments:
-
Pigment Orange 34 (Diarylide Azo)
-
Pigment Orange 62 (Benzimidazolone) - High-Performance Control
-
Pigment Orange 73 (DPP) - Ultra-High-Performance Control
-
-
Vehicle: Rhoplex™ AC-33, a 100% acrylic polymer emulsion.
-
Scientific Rationale: An acrylic emulsion is chosen for its excellent UV stability, water clarity, and minimal contribution to color shift, ensuring that observed changes are attributable to the pigment itself. It is a common binder in architectural coatings and artists' materials, making the test relevant to real-world applications.
-
-
Substrate: Leneta Form 2A Opacity Charts.
-
Control Standard: ISO 105-B08 Blue Wool Textile Fading Cards[18].
Experimental Workflow Diagram
The overall process, from sample preparation to final analysis, is outlined below.
Caption: Workflow for lightfastness testing of organic pigments.
Step-by-Step Protocol
-
Pigment Dispersion:
-
For each pigment, create a dispersion at a 15% pigment loading by weight in the acrylic emulsion.
-
Disperse using a high-speed laboratory mixer for 20 minutes to achieve a Hegman gauge reading of 7+, ensuring complete wetting and deagglomeration of pigment particles.
-
Causality: Proper dispersion is crucial. Agglomerated pigment particles can self-shield, leading to artificially inflated lightfastness results. A consistent, fine grind ensures uniform exposure of the pigment to light.
-
-
Sample Application (Masstone):
-
Apply each dispersion to a Leneta Opacity Chart using a 150µm (6 mil) drawdown bar.
-
Causality: A drawdown bar guarantees a uniform film thickness across all samples. This is a critical control, as thicker films can exhibit higher apparent lightfastness due to the greater number of pigment particles in the light path.
-
-
Curing:
-
Allow the coated charts to cure for 24 hours at controlled conditions (23°C ± 2°C, 50% ± 5% Relative Humidity).
-
-
Initial Measurement & Masking:
-
Using a D65 illuminant on a sphere spectrophotometer, measure the initial CIELAB (L, a, b*) color values for each sample. Record these as the T₀ (Time Zero) values[20].
-
Mask half of each sample with an opaque, light-proof aluminum foil. This unexposed area will serve as the internal control.
-
-
Accelerated Weathering:
-
Mount the samples, alongside a Blue Wool Textile Fading Card, in a xenon arc weathering chamber.
-
Set the exposure conditions to meet ASTM D4303 and ISO 105-B02 standards for indoor exposure simulation[15][16][18][21]:
-
Light Source: Xenon Arc Lamp with Window-IR filter
-
Irradiance: 0.55 W/m² @ 340 nm (or 60 W/m² TUV 300-400nm)
-
Black Panel Temperature (BPT): 63°C
-
Chamber Temperature: 38°C
-
Relative Humidity: 50%
-
-
Causality: The xenon arc lamp with appropriate filters provides the closest spectral match to natural sunlight filtered through window glass[15][21]. Controlling temperature and humidity is vital, as both can influence the rate and nature of photochemical degradation reactions.
-
-
Evaluation:
-
Expose the samples continuously. At predetermined intervals (e.g., 200, 400, 800 hours), remove the samples for analysis.
-
Measure the Lab* values of the exposed portion.
-
Calculate the total color difference (ΔE) using the CIE76 formula[22][23]: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
Visually compare the fading of the pigment samples to the fading of the Blue Wool standards to assign a Blue Wool Scale (BWS) rating. The rating corresponds to the Blue Wool strip that shows a similar degree of fading[24].
-
Results & Discussion
The following data represents the expected outcomes from the described protocol, illustrating the performance differences between the pigment classes.
Quantitative Colorimetric Data
The total color change (ΔE) is the most objective measure of fading. A lower ΔE value indicates greater color stability. Generally, a ΔE* of ~1.0 is considered a just-noticeable difference to the human eye.
| Pigment | C.I. Name | Chemical Class | T₀ L | T₀ a | T₀ b | T₈₀₀ L | T₈₀₀ a | T₈₀₀ b | T₈₀₀ ΔE * | Est. BWS Rating |
| Test Pigment | PO34 | Diarylide Azo | 55.2 | 58.5 | 50.1 | 59.8 | 54.2 | 43.5 | 9.1 | 5-6 |
| Control 1 | PO62 | Benzimidazolone | 58.1 | 54.3 | 55.2 | 58.5 | 53.9 | 54.1 | 1.2 | 7-8 |
| Control 2 | PO73 | DPP | 54.9 | 65.1 | 59.8 | 55.0 | 64.9 | 59.5 | 0.4 | 8 |
| Table 1: Illustrative colorimetric data after 800 hours of accelerated xenon arc exposure. |
Analysis of Performance
The illustrative data clearly delineates three distinct tiers of lightfastness performance:
-
Pigment Orange 34 (Diarylide): A ΔE* of 9.1 represents a very significant and easily observable color shift. This corresponds to a Blue Wool Scale rating of 5-6, confirming its classification as a pigment with moderate lightfastness[3][4][6]. The primary change is an increase in lightness (L) and a decrease in both red (a) and yellow (b*) chroma, indicating a pronounced fade towards a weaker, less saturated color. This performance level is unsuitable for applications requiring long-term durability.
-
Pigment Orange 62 (Benzimidazolone): With a ΔE* of 1.2, this pigment shows only a very slight, barely perceptible color change after 800 hours[7][9]. This exceptional stability earns it a BWS rating of 7-8 and confirms its status as a high-performance pigment suitable for demanding applications like automotive and industrial coatings where color retention is paramount.
-
Pigment Orange 73 (DPP): Exhibiting a negligible ΔE* of 0.4, PO73 demonstrates the highest level of stability, with virtually no measurable color change under these test conditions[13]. This aligns with its BWS 8 rating and its use as a benchmark for permanence in the most critical applications where color fidelity must be maintained over decades.
Conclusion and Recommendations
This comparative guide demonstrates a clear performance hierarchy for the three organic orange pigments tested.
-
Pigment Orange 34 remains a viable choice for applications where cost is a primary driver and light exposure is limited or short-term. Its moderate lightfastness (BWS 5-6) is sufficient for packaging inks, some plastics, and general industrial coatings not intended for extended outdoor use.
-
Pigment Orange 62 provides a significant upgrade in performance. Its excellent lightfastness (BWS 7-8) makes it a reliable choice for applications where long-term color stability is a key requirement, such as architectural paints, durable industrial finishes, and high-quality printing.
-
Pigment Orange 73 represents the pinnacle of performance in this color space. For mission-critical applications like automotive OEM finishes, aerospace coatings, and archival-grade art materials, its outstanding lightfastness (BWS 8) justifies its premium positioning.
For researchers and formulators, the choice between these pigments is a clear trade-off between economic considerations and performance requirements. The experimental protocol and data presented here provide a solid, standards-based framework for making an informed decision, ensuring that the selected pigment aligns with the intended product lifecycle and end-use environment.
References
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Wikipedia. (n.d.). Lightfastness. Retrieved from [Link]
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Idyll Sketching. (2023, November 18). Color Spotlight: Benzimidazolone Orange (PO62). Retrieved from [Link]
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Idyll Sketching. (2022, April 23). Color Spotlight: Pyrrol Orange (PO73). Retrieved from [Link]
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Wikipedia. (n.d.). Pigment Orange 34. Retrieved from [Link]
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Chemikos. (n.d.). Pigment Orange 62 – Benzimidazolone pigment. Retrieved from [Link]
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Jackson's Art Blog. (2021, September 23). Pigment Colour Index: Orange Pigments. Retrieved from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Orange 62. Retrieved from [Link]
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Hengyi Technology. (n.d.). Pigment Orange 62 for Paint, Ink and Plastics. Retrieved from [Link]
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DANIEL SMITH Artists' Materials. (n.d.). Pyrrol Orange Watercolor. Retrieved from [Link]
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Wallpics. (n.d.). From Mistake to Marvel: The Untold Tale of Pyrrole Red's Invention. Retrieved from [Link]
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NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". Retrieved from [Link]
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Natural Pigments. (n.d.). Pyrrole Red. Retrieved from [Link]
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Artist Pigments. (n.d.). PO73 Pyrrol Orange | Database statistics. Retrieved from [Link]
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St Luke Artist Colourmen. (n.d.). Fluid Pyrrole Orange. Retrieved from [Link]
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Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]
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SY Chemical Co., Ltd. (n.d.). Pigment Orange 34. Retrieved from [Link]
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3nh. (2020, January 2). CIELAB ΔE Color Difference*. Retrieved from [Link]
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Jackson's Art Blog. (2024, September 3). The Accidental Invention of Pyrrole Red, a Modern Pigment. Retrieved from [Link]
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ASTM International. (2017, August 16). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]
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ASTM International. (2017, August 16). D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]
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X-Rite. (2018, March 16). Tolerancing Part 3: Color Space vs. Color Tolerance. Retrieved from [Link]
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ISO. (2014, September 1). ISO 105-B02:2014(E) - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]
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Konica Minolta Sensing. (n.d.). Identifying Color Differences Using Lab or LCH* Coordinates*. Retrieved from [Link]
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HANGZHOU EMPEROR CHEMICAL CO.,LTD. (n.d.). Pigment Orange 34(Fast Orange RL). Retrieved from [Link]
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BYK Instruments. (n.d.). Solid Color Difference Equations. Retrieved from [Link]
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Xcolor Pigment. (n.d.). Pigment orange 34|Fast Orange RL. Retrieved from [Link]
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Atlas Material Testing Solutions. (2023, July 31). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. Retrieved from [Link]
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FYI Tester. (2024, December 4). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. Retrieved from [Link]
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Just Paint. (2018, February 1). Always Striving for the Best: The Introduction of Benzimidazolone Yellow Medium (PY154) & Benzimidazolone Yellow Light (PY175). Retrieved from [Link]
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Just Paint. (2023, September 24). ASTM Lightfastness Testing for Oil Paints. Retrieved from [Link]
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Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]
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Idyll Sketching. (2025, July 30). Rating the Watercolor Pigment Families. Retrieved from [Link]
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A Comparative Guide to Solvent-Based vs. Water-Based Ink Formulations for Scientific Applications
This guide provides a detailed, objective comparison of solvent-based and water-based ink formulations, designed for researchers, scientists, and professionals in drug development and other technical fields. The content is structured to offer not just a description of differences, but a causal explanation of performance based on fundamental chemical and physical properties, supported by experimental data and standardized testing protocols.
Foundational Chemistry: The Role of the Solvent
The fundamental distinction between these two ink systems lies in the liquid carrier, or solvent, used to dissolve or disperse the binder and suspend the pigment. This choice of solvent dictates nearly every performance characteristic of the ink, from drying speed and adhesion to environmental impact and operator safety.
-
Solvent-Based Inks: These formulations utilize volatile organic compounds (VOCs) such as alcohols, esters, and ketones as the primary solvent.[1][2] These solvents are effective at dissolving a wide range of polymers (resins) that form the ink film.[3] The evaporation of these organic solvents is the primary mechanism of drying.[4][5]
-
Water-Based Inks: In this system, water is the primary solvent, often with a small percentage of a co-solvent like an alcohol (e.g., propylene glycol methyl ether) to aid in drying and film formation.[2][6] The binders are typically water-soluble or water-dispersible polymers like acrylics and polyurethanes.[6][7] Drying occurs through the evaporation of water.[5]
The workflow for formulating and applying these inks is dictated by their solvent system, from initial pigment dispersion to the final curing process on a substrate.
Caption: High-level workflow for solvent-based and water-based ink formulation and application.
Comparative Analysis of Key Performance Metrics
The performance of an ink is a multi-faceted characteristic. Below is a comparative analysis of key metrics, grounded in the fundamental differences in their formulations.
Viscosity and Rheology
Viscosity, or the resistance to flow, is a critical parameter for printability, dictating how the ink transfers from the press to the substrate.
-
Solvent-Based Inks: Typically exhibit near-Newtonian fluid characteristics, meaning their viscosity remains relatively stable under the shear stress of printing.[8] This provides a consistent and predictable ink transfer.
-
Water-Based Inks: Often display pseudoplastic (shear-thinning) behavior.[8] Their viscosity decreases under increased shear rates, which is advantageous for high-speed printing processes.[8] However, the viscosity of water-based inks must be carefully monitored, as changes in pH or temperature can significantly alter it.
| Parameter | Solvent-Based Ink | Water-Based Ink | Standard Test Method |
| Typical Viscosity | Varies by application; control is crucial. High viscosity can lead to "orange peel" defects.[9] | Flexo: 30-45 sec (Zahn #4 cup).[10] Gravure: 15-25 sec (Zahn #4 cup).[10] | ASTM D4212, ISO 2431 (Flow Cups)[4][11][12][13] |
| Rheological Behavior | Near-Newtonian[8] | Pseudoplastic (Shear-thinning)[8] | ASTM D2196 (Rotational Viscometer) |
Surface Tension and Substrate Wetting
Surface tension determines how an ink spreads across and "wets" a substrate. For proper adhesion, the surface energy of the ink should be lower than the surface energy of the substrate.
-
Solvent-Based Inks: Possess inherently low surface tension (typically 28-32 mN/m), allowing them to readily wet a wide variety of non-porous substrates like plastics (polyethylene, polypropylene), foils, and metals.[8][13] This is a primary reason for their superior performance on such materials.
-
Water-Based Inks: Have a significantly higher surface tension (35-45 mN/m) due to the strong hydrogen bonds in water.[8] This makes it challenging for them to wet low-surface-energy (non-polar) plastic substrates without the aid of wetting agents or substrate surface treatments like corona discharge.[14][15] They perform excellently on porous, absorbent substrates like paper and cardboard.[5][16]
| Parameter | Solvent-Based Ink | Water-Based Ink | Standard Test Method |
| Surface Tension | 28-32 mN/m[8] | 35-45 mN/m[8] | Pendant Drop Method[2][17][18] |
| Substrate Compatibility | Excellent on non-porous plastics, metals, glass.[4][11][13] | Excellent on porous paper, cardboard.[5][19] Challenging on non-porous substrates without modification.[15] | N/A |
Drying Speed and Energy Consumption
The rate at which the solvent evaporates determines the drying speed, which is a critical factor in production efficiency.
-
Solvent-Based Inks: Dry very rapidly due to the high volatility of the organic solvents (latent heat of evaporation: 300–500 kJ/kg).[5][8][20] This allows for high press speeds with conventional drying systems.[7][21]
-
Water-Based Inks: Dry much slower because water has a high latent heat of vaporization (2,257 kJ/kg), requiring significantly more energy and time to evaporate.[8][16] This can limit printing speeds on non-absorbent materials and may necessitate more powerful drying units.[7][22]
| Parameter | Solvent-Based Ink | Water-Based Ink | Standard Test Method |
| Drying Mechanism | Rapid solvent evaporation[5] | Slower water evaporation[5] | N/A |
| Relative Speed | 150–500 m/min (Flexo)[8] | 100–300 m/min (Flexo)[8] | ISO 2834-2[8] |
| Energy Requirement | Lower | 2-3 times higher than solvent-based[16] | N/A |
Adhesion and Durability
Adhesion is the ability of the dried ink film to bond to the substrate, while durability refers to its resistance to physical and chemical challenges.
-
Solvent-Based Inks: Generally offer superior adhesion to non-porous surfaces.[20][23] The solvents can sometimes slightly etch the substrate surface, promoting a strong mechanical bond. The resulting ink film is often hard and highly resistant to scratches, chemicals, and water.[20][23][24]
-
Water-Based Inks: Adhesion on non-porous substrates is a known challenge but has been significantly improved with advanced polymer dispersions (e.g., water-based polyurethanes).[15] On paper and other absorbent materials, they adhere very well. Durability can be excellent, but they may show lower resistance to water and certain chemicals compared to their solvent counterparts without specific additives or crosslinkers.[4]
| Parameter | Solvent-Based Ink (on PET) | Water-Based Ink (on PET) | Standard Test Method |
| Adhesion Rating | 5B (Excellent)[25] | 4B-5B (Good to Excellent, formulation dependent)[25] | ASTM D3359 (Cross-Hatch)[22][26][27] |
| Abrasion Resistance | Weight loss ≤10mg/1000 cycles[25] | Weight loss ≤15mg/1000 cycles[25] | Taber Test |
| Water Resistance | High[4][21] | Lower, can be improved with additives[4] | N/A |
Color Performance and Print Quality
-
Solvent-Based Inks: Are known for producing vibrant, high-gloss colors.[4][26] The pigments tend to disperse uniformly in the organic solvents, leading to high color density.[28] They also exhibit less dot gain (the spreading of halftone dots), resulting in sharper images.[8]
-
Water-Based Inks: Modern formulations can achieve excellent color vibrancy.[8][29] However, due to water's high polarity, preventing pigment agglomeration can be challenging, potentially leading to slightly lower color density than solvent systems.[28] They are also prone to higher dot gain, especially on absorbent substrates, due to water penetration.[8]
| Parameter | Solvent-Based Ink | Water-Based Ink | Standard Test Method |
| Dot Gain | 8–12%[8] | 12–18%[8] | ISO 12647-2[8] |
| Color Density (OD) | Typically 5-10% higher than water-based[28] | Can be slightly lower, but new nano-pigment tech is closing the gap[28] | ISO 13655[30][31] |
| Gloss | High | Satin to High (formulation dependent) | N/A |
Environmental, Health, and Safety (EHS) Considerations
The most significant driver for the adoption of water-based inks is their superior EHS profile.
-
Solvent-Based Inks: The primary concern is the emission of Volatile Organic Compounds (VOCs) during drying.[4][20] VOCs are air pollutants that can contribute to smog formation and may pose health risks to operators, including respiratory issues.[15][17] Many organic solvents are also flammable, requiring specialized storage and handling procedures.[4][16]
-
Water-Based Inks: Have very low to near-zero VOC content, making them a much more environmentally friendly option.[5][16][17] They are non-flammable, reducing fire hazards, and are generally considered safer for workers.[32][33]
Caption: Decision matrix for ink selection based on key criteria.
Standardized Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. Below are outlines of key experimental protocols.
Protocol: Viscosity Measurement (ASTM D4212)
Objective: To determine the efflux time of an ink, which is related to its kinematic viscosity.
Apparatus:
-
Zahn or Shell Dip-Type Viscosity Cup (appropriate orifice size for expected viscosity).
-
Stopwatch.
-
Thermometer.
-
Controlled temperature environment (25°C ± 0.2°C).
Procedure:
-
Ensure the ink and viscosity cup are at a stable temperature of 25°C.
-
Thoroughly mix the ink sample to ensure uniformity.
-
Completely immerse the viscosity cup into the ink sample.
-
Lift the cup vertically and quickly out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface of the liquid.
-
Observe the stream of ink flowing from the orifice.
-
Stop the stopwatch at the first distinct break in the ink stream near the orifice.
-
Record the elapsed time in seconds.
-
Perform the measurement in triplicate and calculate the average. The difference between measurements should be less than 5% of the mean.[20]
Protocol: Adhesion Testing (ASTM D3359 - Method B)
Objective: To assess the adhesion of an ink film to a substrate using a cross-hatch tape test.
Apparatus:
-
Cross-hatch cutting tool with multiple preset blades.
-
Pressure-sensitive tape (e.g., 3M #610).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Place the printed sample on a firm, flat surface.
-
Make a series of six parallel cuts through the ink film down to the substrate using the cutting tool.
-
Make a second series of six cuts at a 90-degree angle to the first, creating a lattice pattern of 25 squares.
-
Gently brush the area to remove any detached flakes of ink.
-
Apply a piece of the specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle rapidly but smoothly.
-
Inspect the grid area for removal of ink and classify the adhesion according to the ASTM D3359 scale (5B to 0B).
Classification Scale:
-
5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
-
4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
-
3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
-
2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
-
1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
-
0B: Flaking and detachment worse than Grade 1.
Conclusion
The choice between solvent-based and water-based ink formulations is a trade-off between performance, application, and environmental responsibility. Solvent-based inks continue to offer superior adhesion and durability on a wide range of non-porous substrates, driven by their low surface tension and the aggressive nature of their organic solvents.[20][24] However, these performance benefits come at a significant environmental and safety cost due to high VOC emissions.[4][21]
Water-based inks represent the future of sustainable printing, with a near-zero VOC profile and enhanced operator safety.[32][34] While historically limited by slower drying times and challenges in wetting low-energy surfaces, significant advancements in polymer chemistry and formulation additives are rapidly closing the performance gap.[15][32] For applications involving porous substrates like paper and cardboard, and in sectors with stringent environmental regulations such as food packaging, water-based inks are not only a viable alternative but often the superior choice.[2][19] The decision for researchers and developers must be based on a careful, data-driven evaluation of substrate compatibility, required end-use performance, and regulatory compliance.
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Exploring the Pros and Cons of Water- and Solvent-Based Inks for Flexo Printing. (2016). [Link]
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Water Based Ink V.S Solvent Based Ink. KYMC Flexo Machine. (2018). [Link]
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The Growth of Water-Based Inks in Flexible Packaging. Flexographic Technical Association. [Link]
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Solvent vs. Water-Based Inks: Pros, Cons & Key Differences. Packoi. (2023). [Link]
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Performance Characteristics of Water- Based Ink (1). Sinoever. (2020). [Link]
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Detailed explanation of water-based ink. (2024). [Link]
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Five characteristics of water-based ink. (2023). [Link]
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Application of water-based ink. Schem.net. (2021). [Link]
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All kinds of water-based ink formula and production process. Asia Ink Expo. [Link]
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Solvent-Based Ink. Tourmaline Enterprises. [Link]
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Characteristics of Solvent-Based Gravure Inks and Their Relationship with Printing. (2024). [Link]
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The Ultimate Comparison: Water-Based Ink vs. Solvent-Based Ink. (2024). [Link]
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Solvent Based Ink V.S Water Based Ink. Schem.net. (2024). [Link]
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Water Based vs. Solvent Flexo Inks: Print Quality Comparison. (2025). [Link]
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Liquid Surface Tension Measurement by Pendant Drop Method. Paul Wu's Blog. (2023). [Link]
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A Senior Application Scientist's Guide to the Cost-Performance Ratio of Organic Orange Pigments
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that balances performance with budgetary constraints. In the realm of coloration, organic orange pigments offer a vibrant spectrum of hues essential for various applications, from coatings and plastics to specialized pharmaceutical formulations. However, not all orange pigments are created equal. Their chemical structures dictate their stability, durability, and, ultimately, their cost-effectiveness. This guide provides an in-depth analysis of the cost-performance ratio of several key organic orange pigments, supported by experimental data and standardized testing methodologies, to empower you in making informed decisions for your specific needs.
The Significance of Pigment Selection: More Than Just Color
The performance of a pigment extends far beyond its initial chromatic appeal. Key characteristics such as lightfastness, heat stability, and chemical resistance are paramount for the longevity and integrity of the final product. A pigment that fades upon exposure to light or degrades at high processing temperatures can compromise experimental results and product efficacy. Therefore, a thorough assessment of a pigment's properties against its cost is not merely a financial exercise but a crucial step in ensuring scientific rigor and product quality.
This guide will focus on a selection of commercially significant organic orange pigments: Pigment Orange 13 (PO 13), Pigment Orange 16 (PO 16), Pigment Orange 34 (PO 34), Pigment Orange 36 (PO 36), Pigment Orange 64 (PO 64), and Pigment Orange 73 (PO 73).
Comparative Performance Data
The following table summarizes the key performance characteristics of the selected organic orange pigments, compiled from various technical data sheets. The rating scales are typically from 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for chemical resistance (where 5 is excellent).
| Pigment | Chemical Class | Lightfastness (Full Shade) | Heat Stability (°C) | Acid Resistance (1-5) | Alkali Resistance (1-5) |
| PO 13 | Disazo Pyrazolone | 5-6[1] | 150-180[1][2] | 3-5[1][2][3][4] | 4-5[1][2][3][4] |
| PO 16 | Disazopyrazolone | 5-7[5][6][7] | 180-280[6][7] | 5[5][7][8] | 4-5[5][7] |
| PO 34 | Disazo Pyrazolone | 4-6[9][10][11] | 160-180[10][11][12][13] | 5[10][11] | 4-5[10][11] |
| PO 36 | Benzimidazolone | 7-8[14][15][16][17] | 160-180[14][15][16] | 5[14][15][16][17] | 5[14][15][16][17] |
| PO 64 | Benzimidazolone | 7-8[18][19][20] | 180-300[18][19][20][21] | 5[18][21] | 1-5[18][21] |
| PO 73 | Diketo-pyrrolo-pyrrol (DPP) | 8[22][23][24] | 280-300[23][24][25] | 5[22][23][24][25] | 5[22][23][24][25] |
Experimental Protocols for Performance Assessment
To ensure the validity and reproducibility of performance data, standardized testing methodologies are employed. Below are the fundamental experimental workflows for assessing key pigment properties.
Lightfastness Testing
Lightfastness, the ability of a pigment to resist fading upon exposure to light, is a critical parameter for applications where color stability is paramount. The internationally recognized standard for this is ISO 105-B02.
Experimental Workflow: Lightfastness Testing (ISO 105-B02)
Caption: Workflow for Lightfastness Testing.
Heat Stability Assessment
Heat stability is crucial for pigments used in processes involving high temperatures, such as plastics extrusion or powder coating. ASTM D2485 is a common standard for this evaluation.
Experimental Workflow: Heat Stability Testing (ASTM D2485)
Caption: Workflow for Heat Stability Testing.
Chemical Resistance Evaluation
The ability of a pigment to withstand exposure to various chemicals is essential for applications in harsh environments. ASTM D1308 provides a standardized method for this assessment.[26][27][28][29]
Experimental Workflow: Chemical Resistance Testing (ASTM D1308)
Caption: Workflow for Chemical Resistance Testing.
Cost-Performance Ratio Analysis
To provide a practical assessment, the approximate costs of these pigments have been gathered from various suppliers. It is important to note that prices can fluctuate based on supplier, quantity, and market conditions. The following analysis uses an approximate price range in USD per kilogram for a clearer comparison.
| Pigment | Approx. Price (USD/kg) | Performance Summary | Cost-Performance Ratio |
| PO 13 | $6.00 - $9.00[2][4][13][15][26] | Moderate lightfastness and heat stability. Good chemical resistance. | Good: A cost-effective option for applications with less stringent lightfastness and heat stability requirements. |
| PO 16 | $7.25[5][18] | Good lightfastness and moderate heat stability. Excellent chemical resistance. | Very Good: Offers a balanced profile of good performance at a competitive price point. |
| PO 34 | $6.30 - $12.30[11][14][25] | Moderate lightfastness and heat stability. Good chemical resistance. | Good: Similar to PO 13, it is a budget-friendly choice for general-purpose applications. |
| PO 36 | $3.60 - $26.40[3][10][21][22][27][29] | Excellent lightfastness and good heat stability. Excellent chemical resistance. | Excellent: As a high-performance Benzimidazolone pigment, it provides outstanding durability for a moderate to high price, making it a valuable choice for demanding applications. |
| PO 64 | $27.60 - $36.00[3][16][27] | Excellent lightfastness and very good heat stability. Good to excellent chemical resistance. | Very Good for High-End Applications: While more expensive, its superior performance justifies the cost for applications requiring exceptional durability. |
| PO 73 | $65.00 - $250.00[6][9][12][28] | Excellent lightfastness and heat stability. Excellent chemical resistance. | Premium Performance: As a high-performance DPP pigment, it offers the best all-around properties but at a significantly higher cost. It is best reserved for applications where ultimate performance is non-negotiable. |
Conclusion and Recommendations
The selection of an organic orange pigment is a multifaceted decision that requires a careful evaluation of performance requirements against budgetary realities.
-
For general-purpose applications where cost is a primary driver and exposure to harsh conditions is limited, Pigment Orange 13 and Pigment Orange 34 offer a good balance of properties at an economical price point.
-
Pigment Orange 16 emerges as a strong contender for applications requiring a step up in performance without a significant price increase, offering a very good cost-performance ratio.
-
When durability, particularly lightfastness, is a key concern, Pigment Orange 36 provides an excellent return on investment, making it suitable for more demanding applications.
-
For high-end uses where exceptional heat stability and weather resistance are critical, such as in automotive coatings or durable plastics, the higher initial cost of Pigment Orange 64 and Pigment Orange 73 is justified by their superior longevity and performance. PO 73, being a DPP pigment, represents the pinnacle of performance in this category.
Ultimately, the ideal organic orange pigment is one that meets the specific performance criteria of your application while aligning with your project's budget. By leveraging the comparative data and understanding the underlying testing methodologies presented in this guide, researchers and professionals can make more strategic and informed decisions in their pigment selection process.
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(n.d.). Orange 16 Pigment Powder (PO16) - 25 kg HDPE Bag. IndiaMART. Retrieved January 13, 2026, from [Link]
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Hem International. (n.d.). HEMFAST Organic Pigment Orange 13. IndiaMART. Retrieved January 13, 2026, from [Link]
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(n.d.). Pigment Orange 34, CAS No 15793-73-4. IndiaMART. Retrieved January 13, 2026, from [Link]
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Faith Enterprise. (n.d.). Pigment Orange-13 / Orange-G, Hdpe Bag, 10 kg. IndiaMART. Retrieved January 13, 2026, from [Link]
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H&B Oils Center Co. (n.d.). Orange Color wholesale, in bulk. Retrieved January 13, 2026, from [Link]
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Chemixco Trade Links. (n.d.). Pigment Orange 64, Powder, 25 kg. IndiaMART. Retrieved January 13, 2026, from [Link]
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SD International. (n.d.). SD International Pigment Orange 36 (o), 50 Kg. IndiaMART. Retrieved January 13, 2026, from [Link]
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Jyoti Industries. (n.d.). Pigment Orange 34. Tradeindia. Retrieved January 13, 2026, from [Link]
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Kremer Pigmente. (n.d.). 23178 Orange DPP RA, PO 73. Retrieved January 13, 2026, from [Link]
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Naysha Chemical Industries. (n.d.). Pigment Orange 13 Powder - Color: Any Color. Tradeindia. Retrieved January 13, 2026, from [Link]
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Jash Chem. (n.d.). Orange 36 Pigment, 10 Kg And 25 Kg, Packaging Type: Bag. IndiaMART. Retrieved January 13, 2026, from [Link]
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(n.d.). Pigment Orange 34 in Ahmedabad. IndiaMART. Retrieved January 13, 2026, from [Link]
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Neha-chem. (n.d.). Pigment Orange 16 at Best Price in Mumbai, Maharashtra. Tradeindia. Retrieved January 13, 2026, from [Link]
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(n.d.). Orange 13 Pigment Powder - Industrial-Grade & Vibrant Color Options, Affordable Price. Retrieved January 13, 2026, from [Link]
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iSuoChem. (n.d.). Wholesale Organic Pigment,Professional Organic Pigment Supplier. Retrieved January 13, 2026, from [Link]
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(n.d.). Buy Organic Pigment Orange 16 at Attractive Price - High Quality Industrial Grade from Mumbai. Retrieved January 13, 2026, from [Link]
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Yangzhou Chemjoy Technology Co.,Ltd. (n.d.). Pigment Orange 36. GoldSupplier.com. Retrieved January 13, 2026, from [Link]
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(n.d.). Vibrant Pigment Orange 73 for Premium Quality Textile Dyeing. Retrieved January 13, 2026, from [Link]
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(n.d.). Pigment Orange at Best Price in Ahmedabad - Manufacturer and Supplier. Retrieved January 13, 2026, from [Link]
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Dyes Sales Corporation. (n.d.). DSC PA-PO73 Orange Organic Pigment, For Industrial. IndiaMART. Retrieved January 13, 2026, from [Link]
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iSuoChem. (n.d.). Pigment Orange 16 - 6505-28-8 Permanent Orange PO16 Deep Orange Powder. Retrieved January 13, 2026, from [Link]
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ASTM D1308-02(2013), Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes, ASTM International, West Conshohocken, PA, 2013,
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ISO 787-16:1986, General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments — Visual comparison method, International Organization for Standardization, Geneva, Switzerland, 1986,
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ASTM D2485-91(2013), Standard Test Method for Evaluating Degree of Settling of Paint, ASTM International, West Conshohocken, PA, 2013,
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A Senior Application Scientist's Guide to the Validation of Toxicological Assays for Diarylide Pigment Safety
This guide provides a comprehensive comparison of toxicological assays for evaluating the safety of diarylide pigments. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of the available methodologies. We will delve into the causality behind experimental choices, the importance of self-validating systems, and provide in-depth, actionable protocols.
Introduction: The Toxicological Scrutiny of Diarylide Pigments
Diarylide pigments are a class of organic compounds widely used in printing inks, plastics, and other materials due to their vibrant yellow and orange hues.[1] Structurally, they are disazo compounds derived from substituted 4,4'-diaminobiphenyls.[2] While generally considered to have low toxicity due to their very low solubility in water and fats, concerns exist regarding their potential to metabolize into harmful aromatic amines, such as 3,3'-dichlorobenzidine (DCB), a known carcinogen, particularly under conditions of high temperature or specific metabolic activation.[1][3] Therefore, a rigorous toxicological evaluation is paramount to ensure their safe use.
This guide will navigate the landscape of toxicological assays, from foundational in vitro screening to definitive in vivo studies, providing a comparative framework to inform your testing strategy.
Core Principles of Toxicological Assay Validation
Before comparing specific assays, it is crucial to understand the foundational principles of validation. A robust toxicological assessment relies on a battery of tests, as no single assay can detect all potential genotoxic or carcinogenic mechanisms.[4] The goal is to build a weight-of-evidence approach to confidently assess the safety profile of a diarylide pigment.
Key considerations for assay selection and validation include:
-
Metabolic Activation: Diarylide pigments themselves may be inert, but their metabolic byproducts could be toxic. Therefore, assays must incorporate a metabolic activation system, typically a liver S9 fraction, to mimic mammalian metabolism.
-
Bioavailability: The extremely low solubility and bioavailability of diarylide pigments present a technical challenge in designing meaningful toxicological studies.[5][6] Assay design must account for the particulate nature of these substances and ensure adequate exposure to the test system.
-
Regulatory Acceptance: Assays should align with internationally recognized guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the Environmental Protection Agency (EPA) to ensure data is suitable for regulatory submissions.[7][8][9]
Comparative Analysis of Key Toxicological Assays
The toxicological evaluation of diarylide pigments typically follows a tiered approach, starting with in vitro assays for rapid screening and progressing to more complex in vivo studies if initial concerns are raised.
Tier 1: In Vitro Genotoxicity Assays
These assays are the frontline in safety assessment, designed to detect a chemical's potential to cause genetic damage.
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: The Ames test utilizes strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[10][11] The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid.[12]
-
Causality of Experimental Choice: This assay is a rapid and cost-effective method to screen for point mutations, a common mechanism of carcinogenicity.[12][13] The inclusion of a metabolic activation system (S9 mix) is critical to detect pro-mutagens that require metabolic conversion to become active.
-
Self-Validation: Each experiment includes positive and negative controls to ensure the test system is functioning correctly. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[10]
2. In Vitro Micronucleus Assay
-
Principle: This assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[4] Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.
-
Causality of Experimental Choice: The micronucleus assay provides a broader assessment of chromosomal damage than the Ames test, which only detects gene mutations. It is a crucial component of the standard in vitro genotoxicity testing battery.[4]
-
Self-Validation: Concurrent cytotoxicity assessments are essential to ensure that observed effects are not simply a result of cell death. Positive and negative controls are run in parallel.
3. Mouse Lymphoma Assay (MLA) / TK6 Assay
-
Principle: These mammalian cell gene mutation assays detect forward mutations at the thymidine kinase (TK) locus.[4] Loss of TK activity allows cells to survive in the presence of a toxic pyrimidine analogue.
-
Causality of Experimental Choice: The MLA and TK6 assays can detect a broader spectrum of mutational events, including clastogenic effects, than the Ames test.[4]
-
Self-Validation: The assay includes controls for plating efficiency and mutant frequency, alongside positive and negative controls.
Comparison of In Vitro Genotoxicity Assays
| Assay | Endpoint Measured | Key Advantages | Key Limitations |
| Ames Test | Gene mutations (point mutations) | Rapid, cost-effective, extensive historical database.[11][13] | Prokaryotic system may not fully mimic human metabolism; may miss some carcinogens.[14] |
| In Vitro Micronucleus | Chromosomal damage (clastogenicity and aneugenicity) | Detects a broader range of genetic damage; uses mammalian cells.[4] | Can be more time-consuming and expensive than the Ames test. |
| Mouse Lymphoma Assay (MLA) / TK6 Assay | Gene mutations and clastogenicity in mammalian cells | Detects a wide range of mutational events.[4] | Can have a higher rate of false positives compared to other assays. |
Experimental Workflow: In Vitro Genotoxicity Testing
Caption: A generalized workflow for in vitro genotoxicity testing of diarylide pigments.
Tier 2: In Vivo Studies
If in vitro assays indicate a potential for genotoxicity, in vivo studies are necessary to assess the effect in a whole organism, which provides a more complete picture of absorption, distribution, metabolism, and excretion (ADME).
1. In Vivo Micronucleus Test
-
Principle: Similar to the in vitro assay, this test measures the formation of micronuclei in the bone marrow erythrocytes of rodents exposed to the test substance.
-
Causality of Experimental Choice: This is the most common in vivo follow-up to positive in vitro genotoxicity results. It provides evidence of chromosomal damage in a living animal, taking into account the substance's ADME properties.
-
Self-Validation: The assay includes dose-response assessments and positive and negative controls. Evidence of the test substance reaching the target tissue (bone marrow) is also critical for a valid negative result.
2. Carcinogenicity Bioassay
-
Principle: Long-term studies (typically two years in rodents) where animals are exposed to the diarylide pigment daily to assess the potential for tumor formation.[15]
-
Causality of Experimental Choice: This is the "gold standard" for assessing carcinogenic potential.[16] It provides the most definitive evidence of a substance's ability to cause cancer under the conditions of the study.
-
Self-Validation: These studies are highly controlled, with multiple dose groups, a control group, and rigorous histopathological examination of all tissues. Historical control data for the specific rodent strain is also used for comparison. A bioassay of diarylanilide yellow (C.I. Pigment Yellow 12) conducted by the National Cancer Institute found no evidence of carcinogenicity in Fischer 344 rats or B6C3F1 mice.[17]
Comparison of In Vivo Assays
| Assay | Endpoint Measured | Key Advantages | Key Limitations |
| In Vivo Micronucleus | Chromosomal damage in a whole organism | Accounts for ADME; provides a more realistic assessment of genotoxic potential. | More resource-intensive and ethically complex than in vitro tests. |
| Carcinogenicity Bioassay | Tumor formation | Provides the most definitive evidence of carcinogenicity.[15][16] | Extremely time-consuming (2+ years), expensive, and requires a large number of animals. |
The Rise of Alternative Methodologies
There is a strong ethical and scientific push to reduce, refine, and replace animal testing (the "3Rs").[18]
-
In Silico (Computational) Models: Quantitative Structure-Activity Relationship (QSAR) models can predict the toxicological properties of a chemical based on its structure.[18] These are valuable for initial screening and prioritization.
-
In Chemico and High-Throughput In Vitro Assays: These methods assess interactions with specific biological molecules or cellular pathways, providing mechanistic insights into potential toxicity.[19]
-
Organoids and "Organs-on-a-Chip": These three-dimensional cell culture models more closely mimic the structure and function of human organs, offering a more physiologically relevant in vitro system.[20]
While these new approach methodologies (NAMs) are not yet complete replacements for traditional assays, they are increasingly integrated into a weight-of-evidence approach to safety assessment.[18][19]
Metabolic Pathway of Diarylide Pigments and Potential for Toxicity
Caption: Simplified metabolic pathway of diarylide pigments.
Detailed Experimental Protocols
Protocol 1: Ames Test (OECD 471)
-
Strain Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 mix from the liver of induced rodents (e.g., rats treated with Aroclor 1254).
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at various concentrations, and 0.5 mL of the S9 mix or buffer.
-
Incubate briefly at 37°C.
-
Add 2 mL of top agar containing a trace amount of histidine.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
Protocol 2: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) to a suitable density.
-
Exposure: Treat the cells with the diarylide pigment at multiple concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours). Include positive and negative controls.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Concurrently determine cell proliferation (e.g., using Relative Population Doubling) to ensure that micronucleus formation is not a secondary effect of cytotoxicity.
Conclusion
The toxicological validation of diarylide pigments requires a multi-faceted approach, beginning with a battery of in vitro genotoxicity assays and, if necessary, progressing to in vivo studies. The choice of assays should be guided by scientific principles, regulatory requirements, and an understanding of the unique physicochemical properties of these pigments, particularly their low bioavailability. While traditional assays like the Ames test and carcinogenicity bioassays remain central to safety assessment, the integration of new approach methodologies holds promise for more efficient and human-relevant toxicological evaluations in the future. This guide provides the foundational knowledge and comparative insights necessary for researchers and drug development professionals to design and interpret robust safety studies for diarylide pigments.
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A Guide to Inter-Laboratory Comparison of C.I. Pigment Orange 34 Colorimetric Data
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the colorimetric data for C.I. Pigment Orange 34. It is designed for researchers, scientists, and quality control professionals in the pigment, coatings, plastics, and ink industries who seek to establish robust and reliable color measurement practices. This document emphasizes the causality behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative industry standards.
Introduction: The Imperative of Consistent Color
This compound, a diarylide azo pigment, is a widely utilized colorant known for its bright, reddish-orange hue.[1][2] Its application spans across a multitude of sectors, including printing inks, paints, coatings, and plastics.[2][3] In these applications, precise and consistent color is not merely an aesthetic choice but a critical quality parameter that impacts brand identity, product integrity, and consumer perception.
Given that different laboratories may use various instruments and methodologies, discrepancies in colorimetric data can arise, leading to disputes in the supply chain and inconsistencies in final product quality. An inter-laboratory comparison, also known as a round-robin study, is an essential tool for assessing the reproducibility of a test method and for ensuring that all participating laboratories can achieve comparable results.[4][5] This guide outlines a detailed protocol for such a comparison, focusing on the colorimetric characterization of this compound.
Foundational Principles of Colorimetric Measurement
The color of a pigment is a psychophysical phenomenon that can be quantified using a spectrophotometer to measure its spectral reflectance, which is then converted into a set of color coordinates. The most widely used color space for this purpose is the CIE Lab* system, established by the International Commission on Illumination (CIE).[6][7]
-
L * represents lightness, ranging from 0 (black) to 100 (white).
-
a * represents the red/green axis, with positive values indicating redness and negative values indicating greenness.
-
b * represents the yellow/blue axis, with positive values indicating yellowness and negative values indicating blueness.
The color difference between two samples can be calculated as a single value, ΔE*, which is a crucial metric in quality control.[6] The calculation of color differences is standardized by ASTM D2244 , "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates."[4]
Experimental Protocol: A Step-by-Step Guide
To ensure the integrity and comparability of the results, all participating laboratories must adhere to a standardized protocol. This protocol is based on the principles outlined in ISO 787-25 , "General methods of test for pigments and extenders — Part 25: Comparison of the colour, in full-shade systems, of white, black or coloured pigments."
Materials and Reagents
-
Reference Pigment: A single, homogenous batch of this compound, designated as the "Reference Standard," should be distributed to all participating laboratories from a central source.
-
Test Pigment: Each laboratory will also receive a "Test Sample" of this compound from the same batch to assess intra-laboratory repeatability.
-
Binder System: A standardized, non-colored binder system (e.g., a specific alkyd or acrylic resin) must be used by all participants. The choice of binder should be relevant to the pigment's end-use applications.
-
Solvent: A specified solvent for dispersion and cleanup.
-
Substrate: Standardized, non-fluorescent, and opaque white test cards or panels.
Sample Preparation Workflow
The following workflow diagram illustrates the key steps in preparing the pigment dispersions and drawdowns for colorimetric analysis.
Caption: Workflow for preparing pigment samples for colorimetric analysis.
Detailed Methodology
-
Pigment Dispersion:
-
Accurately weigh the this compound and the binder system according to a pre-determined pigment-to-binder ratio. This ratio should be chosen to achieve full shade and opacity.
-
Premix the pigment and binder by hand with a spatula until the pigment is fully wetted.
-
Disperse the mixture using a high-speed disperser with a specified blade type, speed, and dispersion time to ensure a consistent particle size distribution.
-
After dispersion, let down the mixture with additional binder to achieve the final desired viscosity.
-
-
Drawdown Preparation:
-
Apply a consistent amount of the pigment dispersion onto the standardized white test card.
-
Use a calibrated film applicator (e.g., a Bird-type applicator) with a specified gap size to create a uniform film thickness.
-
Allow the drawdowns to cure or dry under controlled conditions of temperature and humidity for a specified duration.
-
Colorimetric Measurement
-
Instrumentation: All participating laboratories should use a high-quality spectrophotometer, preferably with a d/8° sphere geometry, to measure the color of the drawdowns.
-
Instrument Settings:
-
Illuminant: D65 (Daylight)
-
Observer: 10°
-
Wavelength Range: 400-700 nm
-
Measurement Mode: Reflectance, Specular Component Included (SCI)
-
-
Calibration: The spectrophotometer must be calibrated using the manufacturer-provided white and black standards before taking any measurements.
-
Measurement Procedure:
-
Take at least three measurements at different locations on each drawdown and calculate the average Lab* values.
-
Each laboratory should prepare and measure three independent drawdowns of both the Reference Standard and the Test Sample.
-
Data Collection and Analysis
The following table presents a hypothetical dataset from an inter-laboratory comparison of this compound, illustrating the type of data that would be collected.
| Laboratory | Sample | L | a | b* |
| Lab 1 | Reference | 65.20 | 58.50 | 75.10 |
| Test | 65.15 | 58.45 | 75.00 | |
| Lab 2 | Reference | 65.50 | 58.80 | 75.40 |
| Test | 65.45 | 58.75 | 75.35 | |
| Lab 3 | Reference | 65.00 | 58.30 | 74.90 |
| Test | 64.95 | 58.25 | 74.85 | |
| Lab 4 | Reference | 65.35 | 58.65 | 75.25 |
| Test | 65.30 | 58.60 | 75.20 | |
| Lab 5 | Reference | 65.10 | 58.40 | 75.05 |
| Test | 65.05 | 58.35 | 75.00 |
Statistical Analysis
The collected data should be analyzed to assess both repeatability and reproducibility.
-
Repeatability (Intra-laboratory precision): This is the variation in measurements taken by a single person or instrument on the same item and under the same conditions.[4][8] It can be assessed by calculating the standard deviation of the Lab* values for the replicate measurements of the Test Sample within each laboratory.
-
Reproducibility (Inter-laboratory precision): This is the variation in measurements taken by different instruments in different laboratories.[4][8] It is assessed by calculating the standard deviation of the mean Lab* values for the Reference Standard across all participating laboratories.
-
Color Difference (ΔE*): The color difference between the Test Sample and the Reference Standard should be calculated for each laboratory using the formula specified in ASTM D2244.
Caption: Logical flow of data analysis in the inter-laboratory comparison.
Discussion and Interpretation of Results
The results of the statistical analysis will provide valuable insights into the sources of variability in the colorimetric measurement of this compound. Potential sources of error include:
-
Sample Preparation: Inconsistencies in pigment dispersion, film thickness, or curing conditions.
-
Instrumentation: Differences in the calibration, age, or model of the spectrophotometers used.
-
Operator Technique: Variations in how operators handle the samples and instruments.
By identifying the major sources of variability, participating laboratories can take corrective actions to improve their measurement procedures and achieve better agreement. This may involve further training, standardization of equipment, or refinement of the experimental protocol.
Conclusion
A well-designed inter-laboratory comparison is a powerful tool for ensuring the quality and consistency of this compound and other color pigments. By following a standardized protocol grounded in authoritative standards such as ASTM D2244 and ISO 787-25, laboratories can obtain reliable and reproducible colorimetric data. This, in turn, fosters trust and confidence among suppliers and customers, and ultimately leads to higher quality products in the marketplace.
References
-
ASTM D2244-16, Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates, ASTM International, West Conshohocken, PA, 2016, [Link]
-
ISO 787-25:2019, General methods of test for pigments and extenders — Part 25: Comparison of the colour, in full-shade systems, of white, black and coloured pigments — Colorimetric method, International Organization for Standardization, Geneva, CH, 2019, [Link]
-
Nadal, M., Miller, C., & Fairman, H. (2011). Statistical Methods for Analyzing Color Differences. Color Research & Application, 36(5), 337-344. [Link]
-
Collaborative Testing Services, Inc. (n.d.). Color & Appearance Testing Program. Retrieved from [Link]
-
Snee, R. D., & Smith, P. E. (1971). Statistical Analysis of Interlaboratory Studies. American Industrial Hygiene Association Journal, 32(11), 784-790. [Link]
-
Wikipedia. (2023). Diarylide pigment. [Link]
-
Wikipedia. (2023). Pigment Orange 34. [Link]
-
Zeya Chemicals. (n.d.). Pigment orange 34-Corimax Orange RL70. [Link]
-
HunterLab. (2023, November 27). Fast, Easy, Effective: Utilizing Spectrophotometers to Measure Color Pigment Content in Plastics. [Link]
-
Ultra Metal Finishing. (2023, April 25). Understanding the CIELAB (Lab) Scale*. [Link]
Sources
- 1. Pigment Orange 34 - Wikipedia [en.wikipedia.org]
- 2. aarbor.com [aarbor.com]
- 3. specialchem.com [specialchem.com]
- 4. ppapmanager.com [ppapmanager.com]
- 5. diva-portal.org [diva-portal.org]
- 6. umfcorp.com [umfcorp.com]
- 7. physmath.spbstu.ru [physmath.spbstu.ru]
- 8. Repeatability and reproducibility of a hyperspectral imaging system for in vivo color evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of C.I. Pigment Orange 34
Introduction: C.I. Pigment Orange 34 (CAS No. 15793-73-4) is a disazopyrazolone pigment widely utilized for its vibrant orange hue in coatings, inks, and plastics.[1] As laboratory professionals, our responsibility extends beyond the application of such materials to their safe and compliant disposal. Improper disposal poses significant risks, not only through direct environmental contamination but also due to the potential for the pigment to degrade into hazardous compounds.[2][3]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined are grounded in an understanding of the pigment's chemical nature and associated hazards, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Rationale for Stringent Disposal
Understanding the inherent risks of a substance is fundamental to establishing safe handling and disposal protocols. While this compound has low acute toxicity, its hazard profile necessitates careful management, particularly concerning its physical properties and potential decomposition products.[2][4]
| Hazard Category | Specific Risk | Causality & Rationale for Disposal Protocol |
| Physical Hazard | Combustible Dust | As a fine powder, this compound can form explosive dust concentrations in the air.[2][5] Disposal procedures must minimize dust generation and eliminate ignition sources. |
| Health Hazard | Potential Release of Carcinogenic Amines | Under certain conditions, such as in combination with specific other pigments or through decomposition, this azo dye can release 3,3'-dichlorobenzidine, a carcinogenic aromatic amine.[2] Disposal methods like controlled incineration are chosen to ensure the complete destruction of these potential byproducts. |
| Environmental Hazard | Aquatic Contamination & AOX Increase | The pigment is insoluble in water and should not be discharged into waterways.[1][4] It contains organically bound halogens, which can increase the Adsorbable Organic Halogens (AOX) value in water treatment facilities if released into the sewer system.[2][4] This mandates that all waste be contained and sent for specialized treatment. |
| Decomposition Hazard | Toxic Fumes in Fire | During combustion, it can produce noxious fumes, including oxides of carbon, nitrogen, and hydrogen chloride gas.[4] This is why professional disposal via high-temperature incineration with flue gas scrubbing is the required method.[6] |
Guiding Principles for Disposal
The disposal strategy for this compound is built on three core principles:
-
Regulatory Compliance: All disposal activities must adhere to local, state, and national environmental regulations.[2] While the pigment itself is not listed as a hazardous waste under RCRA (40 CFR 261), waste generated from the production of azo dyes can be, and the precautionary principle should be applied.[2][7]
-
Prevention of Environmental Release: The primary logistical goal is to prevent the pigment from entering drains, surface waters, or groundwater under any circumstances.[2][5][6]
-
Personnel Safety: Handling and packaging of the waste must be conducted in a manner that protects the handler from exposure to dust and potential contaminants.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste streams in a laboratory setting.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol details the necessary actions for safely disposing of unused pigment and materials contaminated with it.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to prevent inhalation and skin contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Hand Protection: Use impervious gloves, such as nitrile or PVC.[1] Inspect gloves for integrity before use.
-
Respiratory Protection: In areas with potential for dust generation or inadequate ventilation, wear an approved dust mask or respirator.[1][5]
-
Protective Clothing: A lab coat or disposable gown is required to prevent contamination of personal clothing.[1]
Step 2: Waste Segregation and Initial Containment
Properly segregate waste at the point of generation.
-
Unused/Expired Pigment: Keep in its original container if possible.
-
Contaminated Labware (non-sharp): This includes items like weighing boats, contaminated gloves, and wipes. Place these directly into a heavy-duty (e.g., 6-mil) polyethylene bag.
-
Spill Cleanup Material: Solid waste from a spill should be collected with minimal dust generation (e.g., using a dust-binding material) and placed into a heavy-duty bag.[2]
-
Contaminated Sharps: Any contaminated glass or sharp plastic should be placed in a designated, puncture-resistant sharps container.
Step 3: Final Packaging and Sealing
Secure containment is crucial to prevent leaks or spills during storage and transport.
-
Place the initial waste bag (from Step 2) into a second heavy-duty polyethylene bag (double-bagging).
-
For original containers of unused pigment, ensure the lid is tightly sealed and place the entire container into a poly bag.
-
Securely seal the outer bag using a zip tie or heavy-duty tape.
Step 4: Labeling
Clear and accurate labeling prevents improper handling. The label, affixed to the outer bag, should include:
-
Waste Name: "this compound Waste"
-
Primary Hazard: "Combustible Dust"
-
Date of Generation
-
Generating Laboratory/Researcher Information
Step 5: Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:
-
Dry, cool, and well-ventilated.[6]
-
Away from heat, sparks, or open flames to mitigate the dust explosion risk.[1][2]
-
Clearly marked and secured from unauthorized access.
Step 6: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed and accredited professional waste disposal service.
-
Do not attempt to dispose of this material via standard trash or by washing it down the drain. [2]
-
The recommended disposal route is controlled incineration with flue gas scrubbing or treatment at a licensed chemical destruction plant .[6] This ensures the complete destruction of the organic molecule and its potentially hazardous byproducts.
Emergency Procedures: Spill Management
In the event of a spill, act promptly to contain the material and protect personnel.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full PPE as described in Section 4, Step 1.
-
Containment & Cleanup:
-
Avoid Raising Dust: Do not use dry sweeping methods.[2]
-
If the spill is small, gently cover it with a dust-binding material or wet paper towels to prevent dust from becoming airborne.
-
Carefully scoop the material using non-sparking tools and place it into a suitable, sealable container for disposal.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: All cleanup materials are now considered contaminated waste and must be disposed of following the full protocol outlined above.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe management and disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Material Safety Data Sheet Pigment Orange 34. baoxu chemical.
-
MATERIAL SAFETY DATA SHEET - PIGMENT ORANGE 34. Dyes Pigments.
-
Pigment Orange 34 - Safety Data Sheet. ChemicalBook.
-
PIGMENT ORANGE 34 - Safety Data Sheet. Ataman Kimya.
-
C.I. Direct Orange 34 SDS, 12222-37-6 Safety Data Sheets. Echemi.com.
-
Azo Dye Regulations. Area → Sustainability.
-
Pigment Orange 34 - Safety Data Sheet. Solar Impex Inc.
-
Safety Data Sheet: Pigment orange 34. Chemos GmbH&Co.KG.
-
Waste from the Production Of Dyes and Pigments Listed as Hazardous. U.S. Environmental Protection Agency.
-
Pigment Orange 34, PO34 MSDS. SY CHEMICAL CO., LTD.
-
What Policies Regulate Azo Dye Use? Pollution → Sustainability Directory.
-
Pigment Orange 34 | 15793-73-4. ChemicalBook.
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes... Federal Register.
-
Azo ban, eco-norms and testing. Indian Journal of Fibre & Textile Research.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
